Adrenomedullin (16-31), human
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H129N25O21S2/c1-10-42(6)64(79(126)99-55(67(87)114)32-47-21-23-49(110)24-22-47)106-74(121)54(26-28-61(86)112)97-76(123)58(34-48-35-90-39-93-48)100-68(115)43(7)94-75(122)56(31-40(2)3)101-71(118)51(19-14-15-29-83)96-73(120)53(25-27-60(85)111)98-78(125)63(41(4)5)105-81(128)66(45(9)109)107-77(124)59-38-130-129-37-50(84)69(116)95-52(20-16-30-91-82(88)89)72(119)102-57(33-46-17-12-11-13-18-46)70(117)92-36-62(113)104-65(44(8)108)80(127)103-59/h11-13,17-18,21-24,35,39-45,50-59,63-66,108-110H,10,14-16,19-20,25-34,36-38,83-84H2,1-9H3,(H2,85,111)(H2,86,112)(H2,87,114)(H,90,93)(H,92,117)(H,94,122)(H,95,116)(H,96,120)(H,97,123)(H,98,125)(H,99,126)(H,100,115)(H,101,118)(H,102,119)(H,103,127)(H,104,113)(H,105,128)(H,106,121)(H,107,124)(H4,88,89,91)/t42-,43-,44+,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64-,65-,66-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSITIBGEJGZGX-FXMFISEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)C(C)O)CC4=CC=CC=C4)CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)[C@@H](C)O)CC4=CC=CC=C4)CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H129N25O21S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1865.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Structure of Human Adrenomedullin (16-31)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural characterization of the human Adrenomedullin (B612762) (16-31) peptide fragment. Adrenomedullin (AM) is a potent vasodilatory peptide with a range of physiological functions, and its fragments are of significant interest for therapeutic development. This document outlines the chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), purification, and structural analysis of the biologically active 16-31 fragment, which contains the critical intramolecular disulfide bridge.
Introduction to Human Adrenomedullin (16-31)
Human Adrenomedullin is a 52-amino acid peptide hormone.[1] The (16-31) fragment, with the sequence Cys-Arg-Phe-Gly-Thr-Cys-Thr-Val-Gln-Lys-Leu-Ala-His-Gln-Ile-Tyr-NH2, encompasses the six-membered ring formed by a disulfide bond between Cysteine residues at positions 16 and 21. This cyclic structure is essential for its biological activity.[2] While the full-length peptide has potent hypotensive effects, the (16-31) fragment has been reported to possess pressor activity in some species, suggesting a complex pharmacological profile and potential for targeted therapeutic applications.[3]
Table 1: Physicochemical Properties of Human Adrenomedullin (16-31)
| Property | Value |
| Amino Acid Sequence | Cys-Arg-Phe-Gly-Thr-Cys-Thr-Val-Gln-Lys-Leu-Ala-His-Gln-Ile-Tyr-NH2 |
| One-Letter Code | CRFGTCTVQKLAHQIY-NH2 |
| Molecular Formula | C₈₂H₁₂₉N₂₅O₂₁S₂ |
| Molecular Weight | 1865.19 g/mol |
| Disulfide Bridge | Cys¹⁶-Cys²¹ |
| C-terminus | Amidated |
Synthesis of Human Adrenomedullin (16-31)
The chemical synthesis of Adrenomedullin (16-31) is most effectively achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Fmoc-SPPS
This protocol outlines a generalized procedure for the manual or automated synthesis of Adrenomedullin (16-31) on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids with appropriate side-chain protection (e.g., Cys(Trt), Arg(Pbf), Thr(tBu), Gln(Trt), Lys(Boc), His(Trt), Tyr(tBu))
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole) or OxymaPure, and DIEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Washing solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Disulfide bond formation reagent: N-Chlorosuccinimide (NCS) in DMF[4]
-
Cold diethyl ether
-
Acetonitrile (B52724) (ACN)
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Tyr(tBu)-OH) to the deprotected resin. Pre-activate the amino acid with HBTU/HOBt and DIEA in DMF and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a Kaiser test.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Ile, Gln(Trt), His(Trt), Ala, Leu, Lys(Boc), Gln(Trt), Val, Thr(tBu), Cys(Trt), Thr(tBu), Gly, Phe, Arg(Pbf), Cys(Trt)).
-
On-Resin Disulfide Bond Formation:
-
After the final amino acid coupling and Fmoc deprotection, selectively remove the Trityl (Trt) protecting groups from the two Cysteine residues using a solution of 1-2% TFA in DCM with scavengers like TIS.
-
Wash the resin thoroughly to remove the deprotection reagents.
-
Treat the resin with a solution of N-Chlorosuccinimide (NCS) (2 equivalents) in DMF for 15-30 minutes to facilitate the formation of the intramolecular disulfide bond.[4]
-
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Peptide Precipitation and Collection: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Dissolution and Lyophilization: Dissolve the crude peptide in a mixture of acetonitrile and water and lyophilize to obtain a dry powder.[5]
Workflow for SPPS of Adrenomedullin (16-31)
Caption: Solid-Phase Peptide Synthesis Workflow for Adrenomedullin (16-31).
Purification and Characterization
The crude synthetic peptide requires purification to remove truncated sequences, deletion sequences, and other impurities generated during synthesis.
Experimental Protocol: Reversed-Phase HPLC
Materials:
-
Reversed-Phase HPLC system with a preparative C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Lyophilized crude Adrenomedullin (16-31).
Procedure:
-
Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of Mobile Phase A.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Gradient Elution: Inject the dissolved peptide and elute using a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% B over 60 minutes) at a flow rate appropriate for the column size.
-
Fraction Collection: Monitor the elution profile at 220 nm and 280 nm and collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.[5]
Characterization
Mass Spectrometry: The molecular weight of the purified peptide should be confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. The expected monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 1865.19 Da.
Table 2: Expected Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | ~1865.19 |
| [M+2H]²⁺ | ~933.10 |
| [M+3H]³⁺ | ~622.40 |
Structural Analysis
The secondary structure of the synthesized Adrenomedullin (16-31) can be investigated using spectroscopic techniques.
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
Procedure:
-
Sample Preparation: Prepare a solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) at a concentration of approximately 0.1-0.2 mg/mL.
-
Data Acquisition: Record the CD spectrum in the far-UV region (190-260 nm) using a CD spectrometer.
-
Data Analysis: Analyze the resulting spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil). The presence of the disulfide-constrained ring is expected to induce a defined secondary structure. While full-length Adrenomedullin has been shown to form a helical structure in certain conditions, the shorter (16-31) fragment's conformation may differ.[6]
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in a deuterated solvent (e.g., 90% H₂O/10% D₂O with a suitable buffer) to a final concentration of 1-5 mM.[1]
-
Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra (e.g., ¹H, ¹³C, ¹⁵N HSQC, TOCSY, NOESY) on a high-field NMR spectrometer.
-
Data Analysis: Assign the chemical shifts of the protons and other nuclei. Use the Nuclear Overhauser Effect (NOE) data to determine inter-proton distances, which are then used as constraints for calculating the three-dimensional structure of the peptide in solution.
Adrenomedullin Signaling Pathway
Adrenomedullin exerts its effects by binding to a complex of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP). The specific RAMP isotype (RAMP2 or RAMP3) determines the receptor's affinity for Adrenomedullin. Upon binding, the receptor complex activates intracellular signaling cascades, primarily through the Gαs protein, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). Other pathways, such as the PI3K/Akt pathway, can also be activated.
Caption: Simplified Adrenomedullin Signaling Pathway.
Conclusion
This guide provides a foundational framework for the synthesis and structural analysis of human Adrenomedullin (16-31). The successful chemical synthesis of this peptide, coupled with thorough purification and characterization, is essential for obtaining high-quality material for further biological and pharmacological studies. The structural elucidation through CD and NMR spectroscopy will provide critical insights into the conformation-activity relationships of this important Adrenomedullin fragment, paving the way for the rational design of novel therapeutics.
References
- 1. nmr-bio.com [nmr-bio.com]
- 2. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. Adrenomedullin (16-31) has pressor activity in the rat but not the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. Identification of key residues involved in adrenomedullin binding to the AM1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Formation of the Adrenomedullin (16-31) Disulfide Bridge
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Adrenomedullin (AM) is a potent vasodilatory peptide with a characteristic six-amino-acid ring structure formed by a disulfide bridge between Cys16 and Cys21. This structural motif is critical for its biological activity. The fragment AM(16-31), which contains this cyclic core, exhibits paradoxical biological effects compared to the full-length peptide, notably a pressor (blood pressure increasing) response in certain species. This guide provides a detailed examination of the formation, structural significance, and biological implications of the disulfide bridge in AM(16-31). It includes comprehensive experimental protocols for the synthesis and characterization of this cyclic peptide, quantitative data on its biological activity, and visualizations of its proposed signaling pathway and experimental workflow.
Introduction to Adrenomedullin and the (16-31) Fragment
Adrenomedullin (AM) is a 52-amino acid peptide hormone belonging to the calcitonin gene-related peptide (CGRP) superfamily.[1][2] It is widely expressed in various tissues and exerts pleiotropic effects, including potent vasodilation, regulation of fluid and electrolyte homeostasis, and modulation of cell growth.[3][4] A defining structural feature of human AM is the intramolecular disulfide bond between cysteine residues at positions 16 and 21, which forms a six-membered ring.[1][3] This ring, along with the amidated C-terminus, is essential for high-affinity binding to its receptors and for its potent biological activity.[5]
The AM(16-31) fragment represents the core ring structure of the parent peptide. Its sequence in humans is Cys-Arg-Phe-Gly-Thr-Cys-Thr-Val-Gln-Lys-Leu-Ala-His-Gln-Ile-Tyr-NH2, with the disulfide bridge linking the two cysteine residues.[3] Unlike the full-length AM, which is a powerful hypotensive agent, AM(16-31) has been shown to induce a pressor response in rats, highlighting a dramatically different structure-activity relationship.[6] Understanding the formation and structural integrity of its disulfide bridge is therefore paramount for researchers investigating its unique pharmacology.
The Cys16-Cys21 Disulfide Bridge: Formation and Significance
The covalent disulfide bond is a critical post-translational modification that stabilizes the tertiary structure of many peptides and proteins. In AM(16-31), this bond constrains the peptide backbone, forcing it into a specific conformation that is recognized by its biological targets.
2.1 Mechanism of Formation The formation of a disulfide bridge is an oxidation reaction involving the thiol (-SH) groups of two cysteine residues. In laboratory synthesis, this is typically achieved after the linear peptide has been assembled and cleaved from the solid-phase resin. Several methods can be employed:
-
Air Oxidation: A common and mild method where the deprotected linear peptide is dissolved at high dilution (typically 0.1-1.0 mg/mL) in a slightly alkaline aqueous buffer (pH 7.5-8.5) and stirred in the presence of atmospheric oxygen.[7][8] The high dilution favors intramolecular cyclization over intermolecular oligomerization.[9]
-
Chemical Oxidants: Reagents such as hydrogen peroxide, potassium ferricyanide, or dimethyl sulfoxide (B87167) (DMSO) can be used to accelerate the oxidation process. The choice of oxidant must be compatible with other potentially sensitive amino acid residues in the sequence.[8]
The stability and correct pairing of this bond are crucial. Incorrect disulfide linkages (scrambling) can lead to misfolded, inactive, or immunogenic peptide isoforms.[10]
2.2 Structural and Functional Importance For the full-length Adrenomedullin, the ring structure formed by the Cys16-Cys21 bridge is indispensable for binding to the AM1 receptor (a complex of CLR and RAMP2) and subsequent activation of downstream signaling cascades.[2] While AM(16-31) does not retain the hypotensive activity of its parent peptide, the cyclic structure is essential for its unique pressor activity. This suggests the ring conformation is a key pharmacophore that, in the absence of the N- and C-terminal tails of the full peptide, interacts with a different set of receptors or targets to elicit an opposing physiological response. It has been noted that AM(16-31) has an appreciable affinity for the CGRP1 receptor.[11][12][13]
Biological Activity and Signaling of Adrenomedullin (16-31)
The biological activity of AM(16-31) is fundamentally different from that of full-length AM. This section contrasts the canonical AM signaling pathway with the proposed mechanism for the AM(16-31) fragment.
3.1 Canonical Adrenomedullin Signaling Pathway Full-length AM primarily acts through G-protein coupled receptors composed of the calcitonin receptor-like receptor (CLR) and a Receptor Activity-Modifying Protein (RAMP), typically RAMP2 or RAMP3.[3] Binding to this complex activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and activation of Protein Kinase A (PKA), which ultimately mediates vasodilation.[2]
3.2 Proposed Mechanism of AM(16-31) Pressor Activity In contrast, the pressor activity of AM(16-31) in rats is not mediated by the canonical AM receptor pathway. Studies have shown that its effect is significantly reduced by the alpha-adrenergic antagonist phentolamine (B1677648) and by reserpine, which depletes catecholamine stores.[6] This strongly suggests that AM(16-31) acts indirectly by triggering the release of catecholamines (e.g., norepinephrine), which then act on alpha-adrenergic receptors in the vasculature to cause vasoconstriction and an increase in blood pressure.[6]
Quantitative Biological Data
Quantitative data for AM(16-31) is primarily derived from in vivo pressor response studies. The following tables summarize the key findings.
Table 1: In Vivo Pressor Activity of Adrenomedullin (16-31)
| Species | Administration Route | Dose Range | Observed Effect | Potency Comparison | Reference |
|---|---|---|---|---|---|
| Rat | Intravenous (i.v.) | 10 - 300 nmol/kg | Dose-dependent increase in systemic arterial pressure. | ~10-fold less potent than norepinephrine. | [6] |
| Cat | Intravenous (i.v.) | Up to 1,000 nmol/kg | No significant effect on systemic arterial pressure. | N/A |[6] |
Table 2: Receptor Binding Profile of Adrenomedullin Fragments
| Peptide Fragment | Target Receptor | Binding Affinity | Method | Reference |
|---|---|---|---|---|
| Adrenomedullin (1-52) | AM1 Receptor (CLR/RAMP2) | High (pM to low nM range) | Radioligand Displacement | [14] |
| Adrenomedullin (16-31) | CGRP1 Receptor | Appreciable Affinity | Descriptive | [11][12][13] |
| Adrenomedullin (22-52) | AM1 Receptor | Moderate (Antagonist) | Radioligand Displacement |[14][15] |
Experimental Protocols for Synthesis and Disulfide Bridge Formation
The successful synthesis and characterization of AM(16-31) require a multi-step process involving solid-phase synthesis, cyclization, purification, and verification.
5.1 Protocol 1: Synthesis of Linear AM(16-31) Precursor This protocol uses standard Fmoc/tBu solid-phase peptide synthesis (SPPS).[16][17][18]
-
Resin Selection: Start with a Rink Amide resin to yield a C-terminally amidated peptide.
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF (1 x 1 min, followed by 1 x 10 min). Wash thoroughly with DMF.
-
Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Tyr(tBu)-OH) to the resin. Use 4 equivalents of the amino acid, 3.95 eq. of a coupling agent (e.g., HCTU), and 8 eq. of a base (e.g., DIPEA) in DMF. Allow to react for 45-60 minutes.
-
Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence: Ile, Gln(Trt), His(Trt), Ala, Leu, Lys(Boc), Gln(Trt), Val, Thr(tBu), Cys(Trt), Gly, Thr(tBu), Phe, Arg(Pbf), Cys(Trt).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection.
-
Washing and Drying: Wash the completed peptide-resin with DMF, then dichloromethane (B109758) (DCM), and dry under vacuum.
5.2 Protocol 2: Cleavage, Deprotection, and Disulfide Bridge Formation
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). The TIS acts as a scavenger to protect against side reactions.
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin and incubate with gentle agitation for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes all side-chain protecting groups (including from the Cys residues).
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the crude linear peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet twice more with cold ether. Dry the peptide pellet under vacuum.
-
Disulfide Formation (Air Oxidation):
-
Dissolve the crude linear peptide in a 0.1 M ammonium (B1175870) bicarbonate buffer (pH ~8.0) to a final concentration of 0.1-0.5 mg/mL.[8]
-
Stir the solution vigorously in a beaker open to the atmosphere for 12-24 hours.
-
Monitor the reaction progress by taking aliquots and analyzing via analytical RP-HPLC and mass spectrometry to observe the consumption of the linear precursor and the appearance of the cyclized product (mass decrease of 2 Da).
-
Once the reaction is complete, lyophilize the solution to remove the buffer.
-
5.3 Protocol 3: Purification and Characterization
-
Purification:
-
Dissolve the crude, cyclized peptide in a minimal amount of aqueous acetonitrile (B52724) (ACN) with 0.1% TFA.
-
Purify the peptide using preparative reversed-phase HPLC (RP-HPLC) on a C18 column.[19][20][21]
-
Use a linear gradient of ACN (containing 0.1% TFA) in water (containing 0.1% TFA).
-
Collect fractions and analyze them by analytical RP-HPLC to identify those with high purity (>95%).
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
-
-
Characterization:
-
Mass Spectrometry (MS): Confirm the identity of the final product by electrospray ionization (ESI) or MALDI mass spectrometry. The observed molecular weight should match the theoretical mass of the cyclized, amidated peptide.[10][22]
-
Disulfide Bond Confirmation: To confirm the presence of the intramolecular disulfide bond, compare the mass spectra of the peptide under non-reducing and reducing (after treatment with DTT or TCEP) conditions. Under reducing conditions, the mass should increase by 2 Da, corresponding to the cleavage of the disulfide bond and the addition of two hydrogen atoms.[22][23]
-
Purity Analysis: Confirm the final purity of the peptide using analytical RP-HPLC.[24]
-
Conclusion
The disulfide bridge between Cys16 and Cys21 is the defining structural feature of the Adrenomedullin (16-31) fragment. Its proper formation through controlled oxidation is essential to lock the peptide into the conformation responsible for its unique pressor activity, which stands in stark contrast to the vasodilatory nature of the parent hormone. The detailed protocols provided herein offer a robust framework for the synthesis, cyclization, and characterization of this intriguing peptide, enabling further investigation by researchers in pharmacology and drug development. A thorough understanding of its structure-activity relationship, rooted in the integrity of its disulfide bond, is critical for elucidating its novel mechanism of action and exploring its potential as a pharmacological tool.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scispace.com [scispace.com]
- 3. qyaobio.com [qyaobio.com]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Adrenomedullin (16-31) has pressor activity in the rat but not the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Air oxidation method employed for the disulfide bond formation of natural and synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. academic.oup.com [academic.oup.com]
- 15. ahajournals.org [ahajournals.org]
- 16. benchchem.com [benchchem.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biotage.com [biotage.com]
- 20. researchgate.net [researchgate.net]
- 21. hplc.eu [hplc.eu]
- 22. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 23. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Adrenomedullin (16-31) and its Signaling Pathway in Vascular Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adrenomedullin (AM) is a potent vasodilatory peptide with a significant role in cardiovascular homeostasis. Its various fragments, however, can elicit distinct and sometimes opposing physiological responses. This technical guide provides a comprehensive overview of the signaling pathways of Adrenomedullin and its fragment, Adrenomedullin (16-31) [AM(16-31)], in vascular smooth muscle cells (VSMCs). While full-length Adrenomedullin primarily signals through cyclic AMP (cAMP) and mitogen-activated protein kinase (MAPK) pathways to regulate vascular tone and cell growth, the precise signaling mechanism of AM(16-31) in VSMCs remains to be fully elucidated. Current evidence suggests that the in vivo pressor effects of AM(16-31) are likely indirect, mediated by catecholamine release, rather than through direct engagement of canonical AM receptors on VSMCs. This document details the established signaling cascades of Adrenomedullin, discusses the known actions of its fragments, presents quantitative data on receptor interactions, and provides detailed experimental protocols for studying these pathways.
Introduction
Adrenomedullin is a 52-amino acid peptide that exerts a wide range of biological effects, most notably vasodilation and regulation of blood pressure.[1][2] It is produced by various cell types, including vascular endothelial and smooth muscle cells.[3] The biological activity of Adrenomedullin is mediated by a receptor complex consisting of the calcitonin receptor-like receptor (CRLR) and a receptor activity-modifying protein (RAMP), either RAMP2 or RAMP3.[4] In vascular smooth muscle cells, the binding of Adrenomedullin to its receptor initiates distinct signaling cascades that influence vascular tone, proliferation, and migration.
This guide focuses on the signaling pathways of both full-length Adrenomedullin and the specific fragment, AM(16-31), in VSMCs. Understanding these pathways is crucial for the development of novel therapeutics targeting cardiovascular diseases.
Adrenomedullin Signaling in Vascular Smooth Muscle Cells
Full-length Adrenomedullin activates two primary signaling pathways in VSMCs, leading to diverse cellular responses.
The cAMP/PKA Signaling Pathway: Vasodilation and Anti-proliferative Effects
The canonical signaling pathway for Adrenomedullin in VSMCs involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[1][5]
-
Mechanism: Upon binding of Adrenomedullin to the CRLR/RAMP complex, the associated Gs alpha subunit of the G-protein is activated. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The elevated levels of cAMP then activate Protein Kinase A (PKA).
-
Downstream Effects:
-
Vasodilation: PKA activation leads to the phosphorylation of downstream targets that promote smooth muscle relaxation, resulting in vasodilation.[6]
-
Inhibition of Proliferation and Migration: The cAMP/PKA pathway has been shown to inhibit VSMC proliferation and migration stimulated by factors such as fetal calf serum (FCS).[7][8][9]
-
Inhibition of Endothelin-1 (B181129) Production: Adrenomedullin, via the cAMP pathway, can inhibit the production of the potent vasoconstrictor endothelin-1 in VSMCs.[1][5]
-
The MAPK Signaling Pathway: Proliferative Effects
In addition to the cAMP pathway, Adrenomedullin can also activate the mitogen-activated protein kinase (MAPK) pathway in VSMCs, which is associated with cell proliferation.
-
Mechanism: This pathway is independent of cAMP and is mediated through protein tyrosine kinase activation.[10] The precise upstream activators of the MAPK cascade following Adrenomedullin receptor binding are still under investigation.
-
Downstream Effects: Activation of the MAPK cascade, including ERK1/2, leads to the phosphorylation of transcription factors that promote the expression of genes involved in cell proliferation.[10]
The Role of Adrenomedullin Fragments
The biological activity of Adrenomedullin can be modulated by its fragments, which can act as agonists, antagonists, or have entirely different functions.
Adrenomedullin (22-52): A Competitive Antagonist
Adrenomedullin (22-52) is a well-characterized fragment that acts as a competitive antagonist at the Adrenomedullin receptor. It competitively inhibits the binding of full-length Adrenomedullin and blocks its downstream effects, such as cAMP production.[11][12]
Adrenomedullin (16-31): A Pressor Agent
In stark contrast to the vasodilatory effect of the full-length peptide, Adrenomedullin (16-31) has been shown to exhibit pressor (blood pressure-increasing) activity in rats.
-
In Vivo Effects: Intravenous administration of AM(16-31) in rats leads to a dose-dependent increase in systemic arterial pressure.
-
Proposed Mechanism: This pressor effect is not believed to be a direct action on VSMCs. Studies suggest that it is mediated by the release of catecholamines and the subsequent activation of alpha-adrenergic receptors. This indicates an indirect mechanism of action, possibly involving the autonomic nervous system.
-
Direct VSMC Signaling: There is currently a lack of direct evidence detailing a specific intracellular signaling pathway for AM(16-31) within vascular smooth muscle cells. Autoradiography studies on human adrenal cells have shown that AM(16-31) was ineffective at displacing radiolabeled full-length Adrenomedullin from its binding sites, suggesting it may not directly interact with the canonical Adrenomedullin receptor.[13]
Quantitative Data
The following table summarizes key quantitative data related to Adrenomedullin and its fragments in vascular smooth muscle cells.
| Ligand | Parameter | Value | Species | Cell Type | Reference |
| Adrenomedullin | IC50 (Ang II-induced contraction) | 19 nM | Human | Aortic Smooth Muscle Cells | [14] |
| Rat Adrenomedullin | Inhibition of ET-1 production | 10-9 to 10-7 mol/l | Rat | Vascular Smooth Muscle Cells | [5] |
| Rat Adrenomedullin | Inhibition of FCS-stimulated proliferation | 10-9 to 10-7 mol/l | Rat | Vascular Smooth Muscle Cells | [8] |
Signaling Pathway and Experimental Workflow Diagrams
Adrenomedullin Signaling Pathways in Vascular Smooth Muscle Cells
Caption: Adrenomedullin signaling in VSMCs.
Experimental Workflow for Investigating Adrenomedullin Effects on VSMC Proliferation
Caption: VSMC proliferation experimental workflow.
Detailed Experimental Protocols
VSMC Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed VSMCs into 96-well plates at a density of 5,000-10,000 cells/well in complete growth medium and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24-48 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Treatment: Treat the cells with various concentrations of Adrenomedullin, AM(16-31), or other fragments in the presence or absence of a mitogen (e.g., 10 ng/mL PDGF). Include appropriate vehicle controls.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
cAMP Measurement Assay
-
Cell Seeding and Serum Starvation: Seed VSMCs in 24-well plates and serum-starve as described for the proliferation assay.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor such as 0.5 mM IBMX for 15 minutes to prevent cAMP degradation.
-
Stimulation: Stimulate the cells with Adrenomedullin or its fragments for 10-15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells with 0.1 M HCl.
-
cAMP Quantification: Determine the intracellular cAMP concentration in the cell lysates using a commercially available cAMP enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Normalization: Normalize the cAMP levels to the total protein concentration in each sample, determined by a protein assay (e.g., BCA assay).
MAPK (ERK1/2) Activation Assay (Western Blot)
-
Cell Seeding and Serum Starvation: Seed VSMCs in 6-well plates and serum-starve as described previously.
-
Stimulation: Treat the cells with Adrenomedullin or its fragments for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.
Conclusion
Adrenomedullin exerts complex and multifaceted effects on vascular smooth muscle cells, primarily through the cAMP/PKA and MAPK signaling pathways. These pathways regulate crucial cellular functions including vascular tone, proliferation, and migration. The fragment Adrenomedullin (16-31) displays a pressor activity in vivo that is likely indirect and not mediated by direct signaling through canonical Adrenomedullin receptors in VSMCs. Further research is warranted to fully elucidate the direct effects, if any, of AM(16-31) on VSMC physiology and to explore the therapeutic potential of targeting specific Adrenomedullin signaling pathways in cardiovascular diseases. The experimental protocols provided in this guide offer a framework for researchers to investigate these intricate signaling networks.
References
- 1. ahajournals.org [ahajournals.org]
- 2. scispace.com [scispace.com]
- 3. Clinical Potential of Adrenomedullin Signaling in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. ahajournals.org [ahajournals.org]
- 6. openaccesspub.org [openaccesspub.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Adrenomedullin as a novel antiproliferative factor of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neuroprobe.com [neuroprobe.com]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Adrenomedullin inhibits angiotensin II-induced contraction in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of Adrenomedullin Fragments in Blood Pressure Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adrenomedullin (B612762) (AM) is a potent vasodilatory peptide with a significant role in cardiovascular homeostasis. Beyond the full-length peptide, its fragments, including Proadrenomedullin N-Terminal 20 Peptide (PAMP), exhibit distinct and complementary physiological functions in the regulation of blood pressure. This technical guide provides an in-depth analysis of the physiological mechanisms of these fragments, presenting key quantitative data, detailed experimental methodologies, and an overview of their signaling pathways and therapeutic potential.
Introduction
Adrenomedullin, a 52-amino acid peptide, is a member of the calcitonin gene-related peptide (CGRP) family and is produced by a variety of tissues, most notably vascular endothelial cells.[1] Its fragments, generated through the processing of the precursor preproadrenomedullin, are not merely byproducts but active participants in cardiovascular regulation. Elevated plasma levels of AM are often observed in patients with essential hypertension, suggesting a compensatory role in response to increased blood pressure.[2] This guide will focus on the physiological functions and mechanisms of key AM fragments in blood pressure regulation, offering a valuable resource for researchers and drug development professionals in the cardiovascular field.
Adrenomedullin (AM) and its Fragments: Vasodilatory Effects
The primary and most well-characterized physiological function of adrenomedullin and several of its C-terminal fragments is vasodilation, leading to a decrease in blood pressure. Studies have shown that the entire AM molecule is not necessary for its full vasodilator activity.[1][3] Fragments such as rat AM-(11-50) and human AM-(13-52) have been demonstrated to retain systemic vasodepressor activity comparable to the full-length peptide.[3]
Quantitative Data on Hypotensive Effects
The hypotensive effects of adrenomedullin and its fragments are dose-dependent. The following tables summarize the quantitative data from studies in anesthetized rats, providing a comparative overview of their potency.
| Peptide | Dose (nmol/kg, i.v.) | Mean Arterial Pressure (MAP) Reduction (mmHg) | Species | Reference |
| Rat Adrenomedullin | 0.2 | ~15 | Rat | [4] |
| Rat Adrenomedullin | 2 | ~35 | Rat | [4] |
| Human Adrenomedullin | 2 | ~20 | Rat | [4] |
| Rat AM-(11-50) | Not specified, similar to parent peptide | Similar to parent peptide | Rat | [3] |
| Human AM-(13-52) | Not specified, similar to parent peptide | Similar to parent peptide | Rat | [3] |
Table 1: Dose-dependent hypotensive effects of Adrenomedullin and its C-terminal fragments in anesthetized rats.
Proadrenomedullin N-Terminal 20 Peptide (PAMP): A Modulator of Sympathetic Tone
Proadrenomedullin N-terminal 20 peptide (PAMP) exerts its hypotensive effect through a mechanism distinct from the direct vasodilation of AM. PAMP acts as a potent inhibitor of catecholamine release from chromaffin cells and sympathetic nerve endings.[5][6] This sympathoinhibitory action reduces vascular tone and contributes to a decrease in blood pressure.
Quantitative Data on PAMP's Inhibitory and Hypotensive Effects
PAMP's biological activity is also dose-dependent. The following table summarizes key quantitative data on its inhibitory effects on catecholamine secretion and its in vivo hypotensive effects.
| Parameter | Peptide | Concentration/Dose | Effect | Model System | Reference |
| Catecholamine Secretion Inhibition (IC50) | Human PAMP-(1-20) | ~350 nmol/L | 50% inhibition of nicotine-stimulated catecholamine release | PC12 pheochromocytoma cells | [5][6] |
| Nicotinic Agonist Desensitization Blockade (EC50) | Human PAMP-(1-20) | ~270 nmol/L | 50% effective concentration for blocking desensitization | PC12 pheochromocytoma cells | [6] |
| Mean Blood Pressure | Human PAMP-(1-20) | Not specified | Potent hypotensive effect | In vivo (rats) | [5] |
Table 2: Quantitative effects of Proadrenomedullin N-Terminal 20 Peptide (PAMP).
Signaling Pathways
The distinct physiological effects of AM and PAMP are mediated by different signaling pathways.
Adrenomedullin Signaling
Adrenomedullin mediates its vasodilatory effects primarily through the activation of its receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP2 or RAMP3).[7] This activation triggers two main downstream signaling cascades in vascular endothelial and smooth muscle cells:
-
cAMP/PKA Pathway: Activation of adenylyl cyclase leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA-mediated phosphorylation events in vascular smooth muscle cells lead to relaxation and vasodilation.
-
NO/cGMP Pathway: In endothelial cells, AM stimulates the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS). NO then diffuses to adjacent smooth muscle cells, where it activates guanylyl cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation.
PAMP Signaling
PAMP's mechanism of action is focused on the inhibition of catecholamine release. It achieves this by non-competitively antagonizing nicotinic cholinergic receptors on chromaffin cells and sympathetic neurons.[5] This antagonism disrupts the cationic signal transduction (Na+ and Ca2+ influx) that is essential for catecholamine exocytosis.[5]
References
- 1. An adrenomedullin fragment retains the systemic vasodepressor activity of rat adrenomedullin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive Results from Adrenomed’s AdrenOSS-2 Phase II trial evaluating Adrecizumab (HAM8101) in Septic Shock presented during e-ISICEM – Adrenomed [adrenomed.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Specific adrenomedullin binding sites and hypotension in the rat systemic vascular bed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adrenomed reports positive data of adrecizumab in septic shock [clinicaltrialsarena.com]
- 6. Physiological significance and therapeutic potential of adrenomedullin in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
The Dichotomous Role of Adrenomedullin (16-31) in Cardiovascular Homeostasis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenomedullin (B612762) (AM) is a potent vasodilatory peptide with a well-established role in lowering blood pressure and maintaining cardiovascular homeostasis. However, emerging research has unveiled a paradoxical function of a specific fragment of this peptide, Adrenomedullin (16-31) [AM(16-31)]. Contrary to the full-length peptide, AM(16-31) exhibits significant pressor activity, inducing a dose-dependent increase in systemic arterial pressure, particularly in rats. This technical guide provides a comprehensive overview of the biological activity of AM(16-31), focusing on its cardiovascular effects, underlying mechanisms, and the experimental protocols utilized to elucidate its function. This document is intended to serve as a detailed resource for researchers and professionals in the fields of cardiovascular biology and drug development.
Cardiovascular Effects of Adrenomedullin (16-31): A Pressor Response
The primary cardiovascular effect of intravenously administered AM(16-31) in rats is a significant and dose-dependent increase in systemic arterial pressure. This pressor activity stands in stark contrast to the potent hypotensive effects of the full-length human adrenomedullin (hADM). Notably, this effect of AM(16-31) demonstrates marked species specificity, as it is not observed in cats even at high doses[1].
Quantitative Data Summary
The following table summarizes the quantitative data on the pressor response induced by intravenous administration of human Adrenomedullin (16-31) in rats, as reported by Champion HC, et al. (1997).
| Dose (nmol/kg, i.v.) | Change in Mean Arterial Pressure (mmHg) |
| 10 | +12 ± 2 |
| 30 | +25 ± 3 |
| 100 | +42 ± 4 |
| 300 | +58 ± 5 |
Data presented as mean ± SEM. The peptide was found to be approximately 10-fold less potent than norepinephrine (B1679862) on a nanomole basis[1].
Mechanism of Action: Catecholamine Release
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for the pressor effect of Adrenomedullin (16-31).
Caption: Proposed mechanism for the pressor effect of Adrenomedullin (16-31).
Experimental Protocols
This section provides a detailed overview of the methodologies employed in key in vivo experiments to characterize the cardiovascular effects of Adrenomedullin (16-31).
In Vivo Hemodynamic Studies in Rats
1. Animal Model:
-
Species: Male Sprague-Dawley rats are a commonly used model.
-
Anesthesia: Anesthesia is induced and maintained to ensure the animal remains unconscious and pain-free throughout the procedure. A combination of ketamine and xylazine (B1663881) administered intraperitoneally is a common choice. Alternatively, inhalant anesthetics like isoflurane (B1672236) can be used. The choice of anesthetic should be carefully considered as it can influence cardiovascular parameters.
2. Surgical Preparation and Instrumentation:
-
Catheterization: The right jugular vein is catheterized for intravenous administration of peptides and drugs. The left carotid artery is catheterized and connected to a pressure transducer for continuous monitoring of systemic arterial blood pressure.
-
Hemodynamic Monitoring: A data acquisition system is used to record and analyze the arterial pressure waveform to determine mean arterial pressure (MAP) and heart rate.
3. Peptide and Drug Administration:
-
Adrenomedullin (16-31): The peptide is dissolved in a sterile saline solution and administered as an intravenous bolus injection in a dose-dependent manner (e.g., 10, 30, 100, 300 nmol/kg).
-
Antagonists:
-
Phentolamine: To block α-adrenergic receptors, phentolamine is administered intravenously prior to the injection of AM(16-31).
-
Reserpine: To deplete catecholamine stores, rats are pretreated with reserpine, typically administered intraperitoneally 24 hours before the experiment.
-
4. Data Analysis:
-
Changes in mean arterial pressure are recorded and expressed as the peak change from the baseline value.
-
Statistical analysis, such as ANOVA followed by a post-hoc test, is used to determine the significance of the observed changes.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for an in vivo experiment investigating the pressor effect of Adrenomedullin (16-31).
Caption: Experimental workflow for in vivo hemodynamic studies of Adrenomedullin (16-31).
Conclusion and Future Directions
The adrenomedullin fragment (16-31) presents a fascinating case of a peptide exhibiting biological activity contrary to its parent molecule. Its pressor effect in rats, mediated by catecholamine release, highlights the complex structure-activity relationships within the adrenomedullin system. For researchers and drug development professionals, understanding these dichotomous roles is crucial.
Future research should focus on several key areas:
-
Receptor Identification: The specific receptor or binding site for AM(16-31) on adrenal chromaffin cells or sympathetic neurons remains to be identified. Elucidating this will be a critical step in understanding its molecular mechanism of action.
-
Signaling Cascade: Delineating the intracellular signaling pathways that are activated upon AM(16-31) binding and lead to catecholamine exocytosis is essential.
-
Physiological and Pathophysiological Relevance: Investigating whether endogenous generation of AM(16-31) occurs and if it plays a role in cardiovascular regulation under normal or pathological conditions could open new avenues for therapeutic intervention.
This technical guide provides a solid foundation of the current knowledge on the cardiovascular activities of Adrenomedullin (16-31). The detailed methodologies and data presented herein are intended to facilitate further investigation into this intriguing peptide and its potential role in cardiovascular homeostasis.
References
The Contrasting Role of Adrenomedullin (16-31): A Technical Guide on its Vasoactive Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenomedullin (B612762) (AM) is a 52-amino acid peptide hormone well-documented for its potent vasodilatory, hypotensive, diuretic, and natriuretic effects, positioning it as a key regulator of cardiovascular and renal function.[1][2][3][4] However, specific fragments of the full-length peptide can exhibit markedly different, and in some cases, opposing physiological activities. This technical guide focuses on Adrenomedullin (16-31), a fragment of the parent molecule, and elucidates its distinct role, which diverges significantly from that of full-length Adrenomedullin, particularly in the context of fluid and electrolyte balance. While full-length Adrenomedullin promotes diuresis and natriuresis, current research indicates that Adrenomedullin (16-31) does not share these properties and instead functions as a pressor agent in certain species.[5]
The Role of Adrenomedullin (16-31) in Fluid and Electrolyte Balance: A Notable Absence of Evidence
Contrary to the established diuretic and natriuretic actions of full-length Adrenomedullin, there is a lack of scientific evidence to support a direct role for Adrenomedullin (16-31) in the promotion of water and sodium excretion.[1][3][6] Studies investigating the binding of various Adrenomedullin fragments have shown that Adrenomedullin (16-31) is ineffective at displacing full-length [125I]ADM(1–52) from its binding sites in the zona glomerulosa of human adrenals.[7] Furthermore, in dispersed human adrenocortical cells, Adrenomedullin (16-31) did not inhibit angiotensin II-stimulated aldosterone (B195564) secretion, a key mechanism through which full-length Adrenomedullin influences electrolyte balance.[7][8]
The Pressor Effect of Adrenomedullin (16-31)
The most well-characterized physiological effect of Adrenomedullin (16-31) is its pressor activity, specifically observed in rats.[5] This stands in direct opposition to the potent hypotensive effects of the full-length Adrenomedullin peptide.
Quantitative Data on the Pressor Response
The following table summarizes the dose-dependent pressor effects of intravenously administered human Adrenomedullin (16-31) in rats.
| Species | Dose (nmol/kg i.v.) | Change in Systemic Arterial Pressure | Comparison with Norepinephrine | Reference |
| Rat | 10 - 300 | Dose-dependent increase | Approximately 10-fold less potent | [5] |
| Cat | up to 1,000 | No significant effect | - | [5] |
Experimental Protocols
In Vivo Assessment of Cardiovascular Effects in Rats and Cats
Objective: To determine the effects of human Adrenomedullin (16-31) on systemic arterial pressure in anesthetized rats and cats.
Animal Models:
-
Male Sprague-Dawley rats.
-
Male and female domestic cats.
Anesthesia:
-
Rats: Inactin (thiobutabarbital sodium).
-
Cats: Pentobarbital sodium.
Surgical Preparation:
-
Tracheotomy and cannulation of the trachea to ensure a patent airway.
-
Cannulation of the femoral vein for intravenous administration of the test substance.
-
Cannulation of the femoral artery for continuous monitoring of systemic arterial pressure.
Experimental Procedure:
-
Following a stabilization period, baseline systemic arterial pressure is recorded.
-
Human Adrenomedullin (16-31) is administered intravenously in a dose-dependent manner (10-300 nmol/kg in rats; up to 1,000 nmol/kg in cats).
-
Systemic arterial pressure is continuously monitored and recorded throughout the experiment.
-
To investigate the mechanism of the pressor response in rats, the experiment is repeated after the administration of:
-
Phentolamine (B1677648), an alpha-adrenergic receptor antagonist.
-
Reserpine, a substance that depletes catecholamine stores.
-
Data Analysis:
-
Changes in mean arterial pressure from baseline are calculated for each dose of Adrenomedullin (16-31).
-
Statistical analysis is performed to determine the significance of the observed changes.
Signaling Pathways and Mechanism of Action
The pressor effect of Adrenomedullin (16-31) in rats is not mediated by direct vasoconstriction but rather through an indirect mechanism involving the sympathetic nervous system.[5] Experimental evidence strongly suggests that Adrenomedullin (16-31) stimulates the release of catecholamines, which in turn act on alpha-adrenergic receptors to induce vasoconstriction and an increase in blood pressure.[5] This is supported by the finding that the pressor response is significantly attenuated by pretreatment with phentolamine or reserpine.[5]
Caption: Proposed signaling pathway for the pressor effect of Adrenomedullin (16-31) in the rat.
Conclusion
Adrenomedullin (16-31) represents a fascinating example of how a peptide fragment can elicit biological effects that are diametrically opposed to its parent molecule. For researchers and drug development professionals, it is critical to recognize that the well-established diuretic, natriuretic, and hypotensive actions of full-length Adrenomedullin cannot be extrapolated to its fragments. Current evidence indicates that Adrenomedullin (16-31) does not contribute to fluid and electrolyte balance through renal mechanisms. Instead, its primary identified role is that of a pressor agent in rats, mediated by the release of catecholamines. This highlights the importance of structure-function studies in peptide pharmacology and underscores the need for precise molecular targets in the development of novel therapeutics. Further research is warranted to explore the potential physiological and pathophysiological significance of this pressor effect and to investigate the activity of other Adrenomedullin fragments.
References
- 1. scispace.com [scispace.com]
- 2. ahajournals.org [ahajournals.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Adrenomedullin and the integrative physiology of fluid and electrolyte balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adrenomedullin (16-31) has pressor activity in the rat but not the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Structure-activity relationships of adrenomedullin in the adrenal gland. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Interaction of Adrenomedullin Peptides with Receptor Activity-Modifying Proteins (RAMPs)
Audience: Researchers, scientists, and drug development professionals.
Abstract
Adrenomedullin (B612762) (AM) is a potent vasodilatory peptide hormone belonging to the calcitonin gene-related peptide (CGRP) family. Its biological functions are mediated through a heterodimeric G protein-coupled receptor (GPCR) complex composed of the calcitonin receptor-like receptor (CLR) and one of three Receptor Activity-Modifying Proteins (RAMPs). The specific RAMP associated with CLR dictates the pharmacological profile of the resulting receptor. This technical guide provides a detailed overview of the interaction between adrenomedullin peptides and the CLR/RAMP complexes, with a specific focus on the adrenomedullin fragment (16-31). It includes a review of the primary signaling pathways, quantitative data on key ligands, and detailed protocols for essential experimental assays used in the field.
Introduction to the Adrenomedullin System
Adrenomedullin (AM) is a 52-amino acid peptide that plays a crucial role in various physiological processes, including vasodilation, angiogenesis, and hormone regulation. The receptor for AM is a complex formed by the Class B GPCR, calcitonin receptor-like receptor (CLR), and a single-transmembrane accessory protein known as a Receptor Activity-Modifying Protein (RAMP).
RAMPs are essential for the trafficking of CLR to the cell surface and, critically, for determining its ligand specificity. The three mammalian RAMPs (RAMP1, RAMP2, and RAMP3) give rise to distinct receptor subtypes:
-
CGRP Receptor: Formed by the association of CLR and RAMP1 . It exhibits a high affinity for calcitonin gene-related peptide (CGRP).
-
AM₁ Receptor: A complex of CLR and RAMP2 , which is a high-affinity receptor for Adrenomedullin.
-
AM₂ Receptor: Comprising CLR and RAMP3 , this receptor also shows high affinity for Adrenomedullin but can be pharmacologically distinguished from the AM₁ receptor.
This guide focuses on the interaction of the Adrenomedullin (16-31) fragment with this receptor system. While full-length AM and the antagonist fragment AM(22-52) are well-characterized, quantitative data regarding the direct interaction of AM(16-31) with specific CLR/RAMP complexes are notably scarce in peer-reviewed literature. Research indicates that AM(16-31) can induce pressor effects in rats, an action opposite to the vasodilatory role of full-length AM, suggesting its mechanism may not involve direct agonism at canonical AM receptors and could be mediated by indirect actions such as catecholamine release.[1]
Molecular Interactions and Quantitative Data
The interaction between Adrenomedullin and its receptors follows the canonical two-domain binding model for Class B GPCRs. The C-terminal region of the peptide engages with the large N-terminal extracellular domain (ECD) of the CLR/RAMP complex, while the N-terminal region of the peptide docks into the transmembrane helix bundle to induce receptor activation.
Table 1: Binding Affinities (pKi) of Adrenomedullin Peptides at Human CLR/RAMP Complexes
| Ligand | Receptor Complex | Cell Line | Radioligand | pKi (mean ± SEM) | Reference |
| Adrenomedullin (human) | CLR/RAMP2 (AM₁) | Spinal Cord Cells | [¹²⁵I]-AM | 10.1 ± 0.05 (Kd) | [2] |
| Adrenomedullin (human) | CLR/RAMP1 (CGRP) | Spinal Cord Cells | [¹²⁵I]-CGRP | 10.9 ± 0.06 (Kd) | [2] |
| AM(22-52) (human) | CLR/RAMP2 (AM₁) | COS-7 | [¹²⁵I]-AM | ~7.3 (pA₂) | |
| AM(22-52) (human) | CLR/RAMP3 (AM₂) | COS-7 | [¹²⁵I]-AM | ~6.8 (pA₂) |
Note: pKi is the negative logarithm of the inhibition constant (Ki). pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Data from different sources may vary based on experimental conditions.
Table 2: Functional Potencies (pEC₅₀) of Adrenomedullin Peptides at Human CLR/RAMP Complexes (cAMP Accumulation)
| Ligand | Receptor Complex | Cell Line | pEC₅₀ (mean ± SEM) | Reference |
| Adrenomedullin (human) | CLR/RAMP2 (AM₁) | Spinal Cord Cells | 10.2 ± 0.2 | [2] |
| Adrenomedullin (human) | CLR/RAMP1 (CGRP) | Spinal Cord Cells | 8.9 ± 0.4 | [2] |
Note: pEC₅₀ is the negative logarithm of the half-maximal effective concentration (EC₅₀).
Adrenomedullin Signaling Pathways
Upon agonist binding, the AM₁ and AM₂ receptors primarily couple to the Gαs heterotrimeric G protein. This initiates a canonical signaling cascade that results in the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP).
The key steps are:
-
Receptor Activation: Adrenomedullin binds to the CLR/RAMP2 or CLR/RAMP3 complex, inducing a conformational change.
-
G Protein Coupling: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαs subunit.
-
G Protein Dissociation: The GTP-bound Gαs subunit dissociates from the Gβγ dimer.
-
Adenylyl Cyclase Activation: The Gαs-GTP complex binds to and activates adenylyl cyclase (AC).
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cAMP.
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A, causing them to dissociate from and activate the catalytic subunits.
-
Downstream Phosphorylation: Activated PKA catalytic subunits phosphorylate a multitude of downstream target proteins in the cytoplasm and nucleus, leading to the ultimate cellular response, such as vasodilation or inhibition of apoptosis.
Caption: Canonical Gαs-cAMP signaling pathway activated by Adrenomedullin.
Key Experimental Methodologies
Characterizing the interaction of ligands like AM(16-31) with the CLR/RAMP complexes requires robust biochemical and cellular assays. Below are detailed protocols for two fundamental experiments: the radioligand binding assay to determine binding affinity and the cAMP accumulation assay to measure functional activity.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound (e.g., AM(16-31)) to compete with a radiolabeled ligand for binding to the receptor. The output is an IC₅₀ value, which can be converted to an inhibition constant (Ki).
A. Protocol for Membrane Preparation
-
Cell Culture: Culture cells (e.g., HEK293T) transiently or stably expressing the human CLR and a specific RAMP (e.g., RAMP2) to confluence.
-
Harvesting: Wash cells with ice-cold PBS, scrape, and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold hypotonic lysis buffer (e.g., 10 mM Tris-HCl, 5 mM EDTA, pH 7.4, with protease inhibitors) and incubate on ice for 15 minutes.
-
Homogenization: Homogenize the lysate using a Dounce homogenizer or by passing it through a fine-gauge needle.
-
Membrane Pelleting: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh lysis buffer, and repeat the centrifugation.
-
Final Preparation: Resuspend the final pellet in a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4), determine protein concentration (e.g., via BCA assay), aliquot, and store at -80°C.
B. Protocol for Competitive Binding Assay
-
Plate Setup: In a 96-well plate, add binding buffer to all wells.
-
Compound Dilution: Prepare serial dilutions of the unlabeled test compound (e.g., AM(16-31)) and add them to the appropriate wells. Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of unlabeled full-length AM, e.g., 1 µM).
-
Radioligand Addition: Add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-AM) to all wells. The concentration should ideally be at or below the Kd of the radioligand for the receptor.
-
Membrane Addition: Thaw the prepared cell membranes and add a consistent amount of protein (e.g., 10-20 µg) to each well to initiate the binding reaction.
-
Incubation: Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60-120 minutes) at room temperature or 37°C.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine). Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding counts from all other wells to get specific binding. Plot specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of radioligand used and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
HTRF cAMP Accumulation Assay
This homogeneous assay quantifies intracellular cAMP levels to measure the functional response of cells to a test compound. It is a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).
A. Protocol for cAMP Assay
-
Cell Culture & Seeding: Culture cells expressing the receptor of interest (e.g., CHO-K1-CLR/RAMP2). The day before the assay, harvest the cells and seed them into a low-volume 384-well plate at a pre-optimized density.
-
Compound Preparation: Prepare serial dilutions of the test agonist (e.g., AM(16-31)) in stimulation buffer, which typically contains a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Cell Stimulation: Add the diluted compounds to the cells in the 384-well plate. Include wells for a positive control (e.g., full-length AM or Forskolin) and a negative control (buffer only).
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP production.
-
Cell Lysis & Detection: Add the HTRF detection reagents directly to the wells. These reagents typically consist of a cell lysis buffer containing two key components:
-
An anti-cAMP antibody labeled with a FRET donor (e.g., Europium cryptate).
-
cAMP labeled with a FRET acceptor (e.g., d2).
-
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature in the dark to allow the immunoassay to reach equilibrium.
-
Plate Reading: Read the plate on an HTRF-compatible microplate reader. The reader excites the donor (at ~320 nm) and measures emission from both the donor (at 620 nm) and the acceptor (at 665 nm).
-
Data Analysis: Calculate the ratio of the acceptor to donor emission (665 nm / 620 nm). This ratio is inversely proportional to the amount of cAMP produced by the cells. Plot the ratio against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Caption: Workflow for a homogeneous time-resolved fluorescence (HTRF) cAMP assay.
Conclusion and Future Directions
The interaction between Adrenomedullin and its receptors, defined by the specific CLR/RAMP pairing, is a critical component of cardiovascular homeostasis and a promising target for therapeutic development. While the pharmacology of full-length Adrenomedullin and its C-terminal antagonist fragment AM(22-52) are well-established, smaller fragments such as AM(16-31) remain poorly characterized. The available evidence suggests that AM(16-31) may not act as a conventional agonist at AM₁ or AM₂ receptors and could have distinct biological activities.
For researchers and drug developers, this represents a significant knowledge gap. Future studies should focus on systematically characterizing the binding and functional profiles of various AM fragments, including AM(16-31), at all three CLR/RAMP receptor complexes. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations. A deeper understanding of how different regions of the Adrenomedullin peptide contribute to receptor interaction and activation will be invaluable for the rational design of novel, selective modulators of this important physiological system.
References
- 1. Adrenomedullin (16-31) has pressor activity in the rat but not the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcitonin and Amylin Receptor Peptide Interaction Mechanisms: INSIGHTS INTO PEPTIDE-BINDING MODES AND ALLOSTERIC MODULATION OF THE CALCITONIN RECEPTOR BY RECEPTOR ACTIVITY-MODIFYING PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Atypical Signaling of Adrenomedullin (16-31)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenomedullin (AM) is a potent vasodilatory peptide hormone with a wide range of physiological effects, primarily mediated through the activation of the calcitonin receptor-like receptor (CLR) in complex with receptor activity-modifying proteins (RAMP2 or RAMP3). This interaction typically initiates a Gs protein-coupled signaling cascade, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). However, fragments of the full-length peptide can exhibit surprisingly different and even opposing biological activities. This guide focuses on the specific signaling characteristics of the Adrenomedullin fragment (16-31), hereafter referred to as AM (16-31). Contrary to what its origin might suggest, AM (16-31) does not initiate a canonical cAMP signaling cascade. Instead, emerging evidence points towards a distinct pharmacological profile characterized by pressor effects and interactions with related receptor systems. This document provides a comprehensive overview of the current understanding of AM (16-31) signaling, including its receptor interactions, downstream functional effects, and detailed experimental protocols for its study.
Receptor Binding and Interaction
The signaling initiated by a peptide is dictated by its binding affinity and efficacy at specific receptors. Full-length Adrenomedullin exhibits high affinity for the AM1 (CLR/RAMP2) and AM2 (CLR/RAMP3) receptors. In contrast, the binding characteristics of AM (16-31) are markedly different.
Adrenomedullin Receptors (AM1 and AM2)
Studies investigating the binding of AM (16-31) to canonical Adrenomedullin receptors have shown that this fragment is largely ineffective at displacing the full-length [125I]ADM(1-52) from its binding sites on human zona glomerulosa cells.[1] This suggests a significantly lower affinity of AM (16-31) for AM1 and AM2 receptors compared to the native peptide.
Calcitonin Gene-Related Peptide (CGRP) Receptor
Interestingly, AM (16-31) has been reported to possess appreciable affinity for the CGRP1 receptor, which is a complex of CLR and RAMP1.[2][3][4][5] While specific Ki or IC50 values for AM (16-31) at the CGRP1 receptor are not consistently reported in the literature, its interaction with this receptor is a key area of investigation. However, the functional consequence of this binding in terms of cAMP production remains to be fully elucidated.
Table 1: Summary of Adrenomedullin (16-31) Receptor Binding Characteristics
| Receptor | Ligand | Reported Affinity/Effect | Citation(s) |
| AM Receptors (AM1/AM2) | Adrenomedullin (16-31) | Ineffective at displacing [125I]ADM(1-52) | [1] |
| CGRP1 Receptor | Adrenomedullin (16-31) | Appreciable affinity | [2][3][4][5] |
Downstream Signaling and Functional Effects
The functional outcomes of AM (16-31) activity diverge significantly from those of full-length Adrenomedullin, most notably in its effect on blood pressure.
Absence of Direct cAMP Signaling Cascade Initiation
Consistent with its poor binding to AM receptors, AM (16-31) does not appear to directly stimulate adenylyl cyclase to produce cAMP. This is in stark contrast to full-length Adrenomedullin, which is a potent activator of the cAMP/PKA pathway.[2]
Pressor Effect and Catecholamine Release
The most striking functional characteristic of AM (16-31) is its pressor activity observed in rats. Intravenous administration of AM (16-31) leads to a dose-dependent increase in systemic arterial pressure.[6][7] This effect is opposite to the potent hypotensive activity of full-length Adrenomedullin.
The mechanism underlying this pressor response is believed to be the release of catecholamines. Studies have shown that the pressor effect of AM (16-31) in rats is significantly attenuated by the administration of phentolamine (B1677648) (an α-adrenergic antagonist) or reserpine (B192253) (a depletor of catecholamine stores).[6] This suggests that AM (16-31) acts to release catecholamines, such as norepinephrine, which then act on α-adrenergic receptors in the vasculature to cause vasoconstriction and an increase in blood pressure.
Table 2: In Vivo Pressor Response to Adrenomedullin (16-31) in Rats
| Dose (nmol/kg i.v.) | Increase in Mean Arterial Pressure (mmHg) | Citation(s) |
| 10 | ~10 | [6] |
| 30 | ~20 | [6] |
| 100 | ~35 | [6] |
| 300 | ~50 | [6] |
Note: Values are approximated from graphical data presented in the cited literature.
Signaling Pathway Diagrams
To visually represent the distinct signaling pathways of full-length Adrenomedullin and the proposed mechanism of action for AM (16-31), the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Adrenomedullin (16-31) signaling.
Radioligand Competition Binding Assay for CGRP Receptors
This protocol is adapted for determining the binding affinity of unlabeled ligands, such as AM (16-31), to CGRP receptors expressed in a cell line.[8][9]
Materials:
-
Cell Membranes: Membranes prepared from CHO-K1 cells stably expressing the human CGRP receptor (CLR + RAMP1).
-
Radioligand: [125I]-hCGRP.
-
Assay Buffer: 50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 0.5% BSA, 0.05% Tween.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4.
-
Unlabeled Ligands: Adrenomedullin (16-31) and a known CGRP receptor antagonist (for determining non-specific binding).
-
96-well Plates: Unifilter-96 GF/C plates.
-
Scintillation Cocktail: MicroScint™-O.
-
Plate Reader: TopCount® or similar scintillation counter.
Procedure:
-
Membrane Preparation: Dilute the cell membranes in ice-cold Assay Buffer to a final concentration that yields approximately 5 µg of protein per well in a 150 µL volume.
-
Ligand Preparation: Prepare serial dilutions of the unlabeled Adrenomedullin (16-31) in Assay Buffer. Also, prepare a high concentration of a known CGRP antagonist (e.g., 1 µM CGRP(8-37)) for determining non-specific binding.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 150 µL of diluted membranes + 50 µL of Assay Buffer.
-
Non-specific Binding: 150 µL of diluted membranes + 50 µL of high-concentration CGRP antagonist.
-
Competition: 150 µL of diluted membranes + 50 µL of each dilution of Adrenomedullin (16-31).
-
-
Radioligand Addition: Add 50 µL of [125I]-hCGRP (final concentration ~0.5 nM) to all wells. The total assay volume is 200 µL.
-
Incubation: Incubate the plate for 30 minutes at 27°C with gentle agitation.
-
Filtration: Pre-soak the GF/C filter plate in 0.5% polyethyleneimine (PEI) for at least 30 minutes at room temperature. Aspirate the contents of the assay plate through the filter plate using a cell harvester. Wash each well 9 times with 500 µL of ice-cold Wash Buffer.
-
Counting: Dry the filter plate. Add 30 µL of MicroScint™-O to each well, seal the plate, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of Adrenomedullin (16-31). Determine the IC50 value from the resulting competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Measurement of Pressor Response in Rats
This protocol describes the procedure for measuring changes in systemic arterial blood pressure in anesthetized rats following intravenous administration of peptides.[10]
Materials:
-
Animals: Adult male Sprague-Dawley or Wistar rats (250-350 g).
-
Anesthetics: Urethane (B1682113) (1.2 g/kg) and α-chloralose (60 mg/kg), or isoflurane.
-
Catheters: Polyethylene tubing (PE-50) for cannulation of the femoral artery and vein.
-
Heparinized Saline: Saline containing 10-20 U/mL heparin.
-
Pressure Transducer and Data Acquisition System: For continuous blood pressure monitoring.
-
Test Substance: Adrenomedullin (16-31) dissolved in saline.
Procedure:
-
Animal Preparation: Anesthetize the rat via intraperitoneal injection of urethane and α-chloralose. Ensure a stable level of anesthesia is maintained throughout the experiment.
-
Cannulation:
-
Femoral Artery: Surgically expose the femoral artery and insert a PE-50 catheter filled with heparinized saline. Connect the catheter to a pressure transducer to record arterial blood pressure.
-
Femoral Vein: Expose the contralateral femoral vein and insert a PE-50 catheter for intravenous administration of the test substance.
-
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery and cannulation, ensuring a steady baseline blood pressure reading.
-
Drug Administration: Administer bolus injections of Adrenomedullin (16-31) at increasing doses (e.g., 10, 30, 100, 300 nmol/kg) through the femoral vein catheter. Flush the catheter with a small volume of saline after each injection. Allow sufficient time between doses for the blood pressure to return to baseline.
-
Data Recording: Continuously record the mean arterial pressure (MAP) throughout the experiment.
-
Data Analysis: For each dose of Adrenomedullin (16-31), determine the peak change in MAP from the pre-injection baseline. Plot the change in MAP against the log of the dose to generate a dose-response curve.
Measurement of Plasma Catecholamines by HPLC with Electrochemical Detection
This protocol provides a method for the quantitative analysis of catecholamines (norepinephrine, epinephrine, dopamine) in plasma samples.[11][12]
Materials:
-
HPLC System: With a C18 reverse-phase column and an electrochemical detector.
-
Mobile Phase: A buffered solution (e.g., sodium phosphate/citrate buffer) containing an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol).
-
Internal Standard: Dihydroxybenzylamine (DHBA).
-
Alumina (B75360) Extraction Columns: For the initial purification and concentration of catecholamines from plasma.
-
Reagents: Perchloric acid, EDTA, sodium metabisulfite (B1197395), Tris buffer, acetic acid.
-
Plasma Samples: Collected in tubes containing EDTA and sodium metabisulfite and stored at -80°C.
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 1 mL of plasma, add the internal standard (DHBA) and perchloric acid to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
-
Alumina Extraction:
-
Transfer the supernatant to a tube containing alumina and Tris buffer (pH 8.6).
-
Shake for 15 minutes to allow the catecholamines to adsorb to the alumina.
-
Wash the alumina several times with deionized water to remove interfering substances.
-
Elute the catecholamines from the alumina with a small volume of dilute acid (e.g., 0.1 M perchloric acid).
-
-
HPLC Analysis:
-
Inject a portion of the eluate onto the HPLC system.
-
Separate the catecholamines using the C18 column and the specified mobile phase.
-
Detect the eluted catecholamines using the electrochemical detector set at an appropriate oxidizing potential.
-
-
Quantification:
-
Identify and quantify the peaks corresponding to norepinephrine, epinephrine, and dopamine (B1211576) based on their retention times and peak heights/areas compared to a standard curve.
-
Use the recovery of the internal standard to correct for losses during the extraction procedure.
-
Conclusion
The study of Adrenomedullin (16-31) reveals a fascinating example of how a peptide fragment can possess biological activities that are distinct from and even opposite to its parent molecule. While full-length Adrenomedullin is a well-established vasodilator that signals through the cAMP pathway, AM (16-31) does not appear to engage this cascade. Instead, it induces a pressor response in rats, a phenomenon likely mediated by the release of catecholamines. Its interaction with the CGRP1 receptor presents an intriguing area for further research to fully delineate the functional consequences of this binding. The experimental protocols provided in this guide offer a framework for researchers to further investigate the unique pharmacology of Adrenomedullin (16-31) and its potential physiological and pathophysiological roles. This knowledge is crucial for drug development professionals seeking to design specific modulators of the Adrenomedullin system, as it highlights the importance of considering the activities of peptide fragments in addition to the full-length hormone.
References
- 1. ebm-journal.org [ebm-journal.org]
- 2. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CGRP Receptor | DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Adrenomedullin (16-31) has pressor activity in the rat but not the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting Adrenomedullin in Oncology: A Feasible Strategy With Potential as Much More Than an Alternative Anti-Angiogenic Therapy [frontiersin.org]
- 8. resources.revvity.com [resources.revvity.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. KoreaMed Synapse [synapse.koreamed.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
In Vitro Assays for Adrenomedullin (16-31) Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenomedullin (ADM) is a potent vasodilatory peptide with a wide range of biological activities. The fragment Adrenomedullin (16-31) [ADM(16-31)], which encompasses the ring structure of the mature peptide, has been investigated for its own biological functions. Notably, unlike the full-length peptide which is a vasodilator, ADM(16-31) has been reported to exhibit pressor activity in certain in vivo models, suggesting a complex pharmacological profile. This document provides detailed application notes and protocols for a suite of in vitro assays designed to characterize the activity of ADM(16-31). These assays are essential for researchers investigating the physiological roles of this peptide fragment and for professionals in drug development exploring its therapeutic potential.
Signaling Pathways of Adrenomedullin
Adrenomedullin and its fragments mediate their effects through a complex interplay of signaling pathways. The primary receptor for ADM is a heterodimer of the Calcitonin Receptor-Like Receptor (CRLR) and a Receptor Activity-Modifying Protein (RAMP), typically RAMP2 or RAMP3. ADM(16-31) is reported to have an appreciable affinity for the CGRP1 receptor, which is a complex of CRLR and RAMP1.[1][2][3][4] The downstream signaling cascades activated upon receptor binding are crucial for the peptide's biological effects.
Data Presentation
While extensive quantitative data for the full-length Adrenomedullin peptide and its antagonists are available, specific binding affinities (Ki, Kd) and functional potencies (EC50, IC50) for the Adrenomedullin (16-31) fragment are not widely reported in the currently available literature. Researchers are encouraged to determine these values empirically using the protocols provided below. The following tables are presented as templates for data compilation.
Table 1: Receptor Binding Affinity of Adrenomedullin (16-31)
| Cell Line/Tissue | Receptor Type | Radioligand | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Example: Rat Brain | CGRP1 | [¹²⁵I]-hCGRP | Data to be determined | Data to be determined | Data to be determined | |
| Example: HEK293-CLR/RAMP1 | CGRP1 | [¹²⁵I]-hADM | Data to be determined | Data to be determined | Data to be determined |
Table 2: Functional Activity of Adrenomedullin (16-31) in Second Messenger Assays
| Assay Type | Cell Line | Parameter | EC50/IC50 (nM) | Reference |
| cAMP Accumulation | Example: SK-N-MC | EC50 | Data to be determined | |
| Intracellular Ca²⁺ Mobilization | Example: HEK293-CLR/RAMP1 | EC50 | Data to be determined | |
| ERK1/2 Phosphorylation | Example: Vascular Smooth Muscle Cells | EC50 | Data to be determined |
Table 3: Cellular Activity of Adrenomedullin (16-31)
| Assay Type | Cell Line | Parameter | Effective Concentration Range (nM) | Reference |
| Cell Proliferation | Example: Human Umbilical Vein Endothelial Cells (HUVEC) | EC50 | Data to be determined | |
| Cell Migration | Example: HUVEC | % Wound Closure | Data to be determined | |
| Cell Invasion | Example: HT-1080 | % Invasion | Data to be determined |
Experimental Protocols
Receptor Binding Assay
This protocol is designed to determine the binding affinity of Adrenomedullin (16-31) to its target receptors, typically in a competitive binding format.
Materials:
-
Cells or cell membranes expressing the receptor of interest (e.g., HEK293 cells transfected with CRLR and RAMP1).
-
Binding Buffer (e.g., 25 mM HEPES, pH 7.4, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA).
-
Radiolabeled ligand (e.g., [¹²⁵I]-hCGRP or [¹²⁵I]-hADM).
-
Unlabeled Adrenomedullin (16-31) peptide.
-
Wash Buffer (e.g., ice-cold PBS).
-
96-well filter plates (e.g., Millipore MultiScreenHTS-FB).
-
Gamma counter.
Procedure:
-
Preparation: Prepare cell membranes or harvest whole cells. Resuspend in ice-cold Binding Buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding Buffer.
-
Serial dilutions of unlabeled Adrenomedullin (16-31).
-
A constant concentration of the radiolabeled ligand (typically at its Kd concentration).
-
Cell suspension or membrane preparation.
-
For total binding, omit the unlabeled peptide. For non-specific binding, add a high concentration of unlabeled full-length Adrenomedullin or CGRP.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a gamma counter.
-
Data Analysis: Subtract non-specific binding from all other readings to obtain specific binding. Plot the specific binding as a function of the log concentration of the unlabeled Adrenomedullin (16-31). Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This assay measures the ability of Adrenomedullin (16-31) to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger.
Materials:
-
Cells expressing the receptor of interest cultured in 24- or 96-well plates.
-
Stimulation Buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
Adrenomedullin (16-31) peptide.
-
Forskolin (B1673556) (positive control).
-
cAMP assay kit (e.g., ELISA, HTRF, or LANCE).
Procedure:
-
Cell Culture: Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with Stimulation Buffer for 15-30 minutes at 37°C.
-
Stimulation: Add varying concentrations of Adrenomedullin (16-31) or forskolin to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Lysis: Terminate the stimulation by adding the lysis buffer provided in the cAMP assay kit.
-
Quantification: Measure the cAMP concentration in the cell lysates according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of the log concentration of Adrenomedullin (16-31). Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists, in the presence of an agonist).
ERK1/2 Phosphorylation Assay
This assay determines the effect of Adrenomedullin (16-31) on the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
Cells responsive to Adrenomedullin cultured in 96-well plates.
-
Serum-free medium.
-
Adrenomedullin (16-31) peptide.
-
Fixation and permeabilization buffers.
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent or fluorescent substrate.
-
Plate reader.
Procedure:
-
Cell Culture and Starvation: Seed cells in a 96-well plate. Before the assay, starve the cells in serum-free medium for 4-24 hours to reduce basal ERK phosphorylation.
-
Stimulation: Treat the cells with various concentrations of Adrenomedullin (16-31) for a short period (e.g., 5-15 minutes) at 37°C.
-
Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 or methanol.
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with the primary antibody against p-ERK.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent or fluorescent substrate and measure the signal using a plate reader.
-
Normalization: To account for variations in cell number, normalize the p-ERK signal to the total ERK signal, which can be measured in parallel wells or by stripping and re-probing the same wells.
-
Data Analysis: Plot the normalized p-ERK signal as a function of the log concentration of Adrenomedullin (16-31) to determine the EC50.
Cell Proliferation Assay
This assay assesses the effect of Adrenomedullin (16-31) on cell growth and viability.
Materials:
-
Proliferating cell line of interest (e.g., endothelial cells, smooth muscle cells).
-
Complete culture medium and serum-free medium.
-
Adrenomedullin (16-31) peptide.
-
Cell proliferation detection reagent (e.g., MTS, WST-1, or CyQUANT).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with low-serum or serum-free medium containing various concentrations of Adrenomedullin (16-31).
-
Incubation: Incubate the cells for a period of 24 to 72 hours.
-
Quantification: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Plot the cell viability (as a percentage of the control) against the log concentration of Adrenomedullin (16-31) to determine the effective concentration range.
Cell Migration (Scratch) Assay
This assay evaluates the effect of Adrenomedullin (16-31) on directional cell migration.
Materials:
-
Cell line capable of forming a monolayer (e.g., HUVECs).
-
Culture plates (e.g., 24-well plates).
-
Sterile 200 µL pipette tip.
-
Culture medium with reduced serum.
-
Adrenomedullin (16-31) peptide.
-
Microscope with a camera.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow them to full confluency.
-
Scratching: Create a linear scratch in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add medium containing a low concentration of serum with or without various concentrations of Adrenomedullin (16-31).
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial area.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration in response to Adrenomedullin (16-31).
Materials:
-
Cells expressing the target receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Adrenomedullin (16-31) peptide.
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
Procedure:
-
Cell Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence for a short period.
-
Stimulation: Add Adrenomedullin (16-31) at various concentrations and continue to monitor the fluorescence signal in real-time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak response or the area under the curve and plot it against the log concentration of Adrenomedullin (16-31) to determine the EC50.
Conclusion
The protocols detailed in these application notes provide a robust framework for the in vitro characterization of Adrenomedullin (16-31) activity. By employing these assays, researchers can elucidate the specific signaling pathways and cellular responses mediated by this peptide fragment. The systematic collection of quantitative data using the provided templates will facilitate a deeper understanding of the pharmacological profile of Adrenomedullin (16-31) and its potential as a therapeutic agent or a tool for physiological research.
References
Experimental protocol for Adrenomedullin (16-31) administration in rats
Application Notes: Adrenomedullin (16-31) Administration in Rats
Introduction
Adrenomedullin (ADM) is a potent vasodilatory peptide with a range of functions in cardiovascular homeostasis.[1] The N-terminal fragment, Adrenomedullin (16-31), however, exhibits distinct and species-specific physiological effects. Unlike the full-length peptide which is known for its powerful hypotensive activity, human ADM (16-31) has been shown to produce a pressor (blood pressure-increasing) response when administered to rats.[2][3] This effect is not observed in other species like cats, highlighting significant species-dependent differences in its activity.[2]
The pressor effect of ADM (16-31) in rats is believed to be mediated indirectly through the release of catecholamines and the subsequent activation of α-adrenergic receptors.[2] This is supported by evidence that the administration of α-adrenergic antagonists, such as phentolamine (B1677648), significantly diminishes the observed increase in systemic arterial pressure.[2] These unique properties make ADM (16-31) a valuable tool for researchers investigating adrenergic signaling and cardiovascular control mechanisms in rodent models.
These notes provide detailed protocols for the intravenous administration of ADM (16-31) in rats to study its pressor effects and to investigate its mechanism of action.
Data Presentation
Table 1: Cardiovascular Effects of Adrenomedullin (16-31) in Rats
| Compound | Dosage Range (i.v.) | Animal Model | Key Cardiovascular Effect | Mechanism of Action | Reference |
| Human Adrenomedullin (16-31) | 10 - 300 nmol/kg | Anesthetized Rat | Dose-dependent increase in systemic arterial pressure | Mediated by catecholamine release and α-adrenergic receptor activation | [2] |
Table 2: Comparative Cardiovascular Effects of Full-Length Adrenomedullin (1-50) in Rats
| Compound | Dosage (i.v. infusion) | Animal Model | Key Cardiovascular Effects | Reference |
| Rat Adrenomedullin (1-50) | 0.01 µg/kg/min | Heart Failure & Control Rats | Increased urine flow and sodium excretion with no change in hemodynamics. | [4] |
| Rat Adrenomedullin (1-50) | 0.05 µg/kg/min | Heart Failure & Control Rats | Slight decrease in mean arterial pressure; significant increase in cardiac output, GFR, and renal plasma flow. | [4] |
| Rat Adrenomedullin (1-50) | 1.0 nmol/kg (intracerebroventricular) | Conscious Rat | Hypertension and late increase in renal sympathetic nerve activity. | [5] |
Experimental Protocols
Protocol 1: Assessment of Pressor Response to Intravenous Adrenomedullin (16-31)
Objective: To characterize the dose-dependent pressor effects of human Adrenomedullin (16-31) following intravenous administration in anesthetized rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350g)
-
Human Adrenomedullin (16-31) peptide
-
Anesthetic agent (e.g., pentobarbital (B6593769) sodium, 50 mg/kg)
-
Physiological saline (0.9% NaCl)
-
Polyethylene tubing for cannulation (e.g., PE-50)
-
Pressure transducer and recording system
-
Infusion pump
Procedure:
-
Animal Preparation: Anesthetize the rat via intraperitoneal (i.p.) injection of pentobarbital sodium. Ensure a stable plane of anesthesia is achieved, confirmed by the absence of a pedal withdrawal reflex.
-
Surgical Cannulation:
-
Place the rat in a supine position.
-
Perform a midline incision in the neck to expose the trachea, carotid artery, and jugular vein.
-
Cannulate the trachea to ensure a patent airway.
-
Insert a cannula filled with heparinized saline into the right jugular vein for intravenous drug administration.
-
Insert a cannula filled with heparinized saline into the left carotid artery. Connect this cannula to a pressure transducer to continuously monitor systemic arterial blood pressure and heart rate.
-
-
Stabilization: Allow the animal to stabilize for a period of 20-30 minutes following the surgical procedure until cardiovascular parameters are steady.
-
Drug Preparation: Prepare a stock solution of human ADM (16-31) in physiological saline. Perform serial dilutions to achieve the desired concentrations for injection.
-
Administration and Data Collection:
-
Record baseline systemic arterial pressure for at least 10 minutes.
-
Administer ADM (16-31) intravenously as a bolus injection in a dose-dependent manner. Based on published data, a range of 10, 30, 100, and 300 nmol/kg is effective.[2]
-
Administer an equivalent volume of the vehicle (physiological saline) as a control.
-
Continuously record the systemic arterial pressure throughout the experiment, allowing sufficient time between doses for the pressure to return to baseline.
-
-
Data Analysis: Measure the peak change in mean arterial pressure (MAP) from the pre-injection baseline for each dose. Plot the dose-response curve to visualize the pressor effect.
Protocol 2: Investigating the Mechanism via α-Adrenergic Blockade
Objective: To determine if the pressor activity of ADM (16-31) is mediated by α-adrenergic receptors.
Materials:
-
All materials listed in Protocol 1
-
Phentolamine (α-adrenergic antagonist)
Procedure:
-
Animal and Surgical Preparation: Follow steps 1-3 as described in Protocol 1.
-
Baseline Response:
-
Record a stable baseline blood pressure.
-
Administer a single, effective dose of ADM (16-31) (e.g., 100 nmol/kg, i.v.) to establish a control pressor response.
-
Allow the blood pressure to return to the baseline level.
-
-
α-Adrenergic Blockade:
-
Administer phentolamine intravenously at a dose known to induce effective α-adrenergic blockade (e.g., 1-2 mg/kg).
-
Allow 10-15 minutes for the antagonist to take effect. A decrease in baseline blood pressure is typically observed.
-
-
Post-Blockade Challenge:
-
Once the blood pressure has stabilized after phentolamine administration, administer the same dose of ADM (16-31) (100 nmol/kg, i.v.).
-
Continuously record the systemic arterial pressure.
-
-
Data Analysis: Compare the magnitude of the pressor response to ADM (16-31) before and after the administration of phentolamine. A significant reduction or abolition of the pressor effect after blockade indicates that the response is mediated by α-adrenergic receptors.[2]
Mandatory Visualization
Caption: Proposed signaling pathway for Adrenomedullin (16-31) pressor effect in rats.
Caption: Experimental workflow for assessing the pressor effects of ADM (16-31).
Caption: Signaling pathway of full-length Adrenomedullin leading to vasodilation.
References
- 1. Frontiers | Targeting Adrenomedullin in Oncology: A Feasible Strategy With Potential as Much More Than an Alternative Anti-Angiogenic Therapy [frontiersin.org]
- 2. Adrenomedullin (16-31) has pressor activity in the rat but not the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
Application Note: Measuring cAMP Accumulation in Response to Adrenomedullin (16-31)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adrenomedullin (B612762) (AM) is a 52-amino acid peptide hormone belonging to the calcitonin family of peptides, initially identified as a potent vasodilator.[1][2] Its biological effects are primarily mediated through two G protein-coupled receptor (GPCR) subtypes, AM1 and AM2. These receptors are heterodimers composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP), specifically RAMP2 or RAMP3.[3][4] The canonical signaling pathway for Adrenomedullin involves the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to increase intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[5][6][7]
This application note focuses on Adrenomedullin (16-31), a specific fragment of the full-length peptide. While full-length AM is known to elevate cAMP, some studies suggest that certain fragments may have different or even opposing biological activities. For instance, AM (16-31) has been reported to exhibit pressor (vasoconstrictor) activity in rats, a function mediated by catecholamine release rather than direct cAMP signaling.[8] Therefore, it is crucial to experimentally determine whether AM (16-31) acts as a direct agonist on the CLR/RAMP receptor complex to stimulate cAMP production.
This document provides a detailed protocol for measuring cAMP accumulation in cells response to Adrenomedullin (16-31) using a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay, such as the LANCE® Ultra cAMP kit. This assay is a sensitive and robust method ideal for studying GPCR-mediated cAMP modulation in a high-throughput format.[1][9]
Adrenomedullin Signaling Pathway
The binding of Adrenomedullin to its receptor (CLR/RAMP2 or CLR/RAMP3) initiates a cascade of intracellular events. The receptor-ligand complex activates the associated Gs protein, causing the Gαs subunit to exchange GDP for GTP. The activated Gαs subunit then dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[5][6][7] The resulting increase in intracellular cAMP activates downstream effectors like Protein Kinase A (PKA) to mediate various physiological responses.[5]
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Adrenomedullin increases cAMP accumulation and BDNF expression in rat DRG and spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of key residues involved in adrenomedullin binding to the AM1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Adrenomedullin and Adrenomedullin-Targeted Therapy As Treatment Strategies Relevant for Sepsis [frontiersin.org]
- 6. Evidence for a functional adrenomedullin signaling pathway in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Adrenomedullin (16-31) has pressor activity in the rat but not the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
Application Notes and Protocols for Radioligand Binding Assays: Determining Adrenomedullin (16-31) Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the binding affinity of Adrenomedullin (B612762) (16-31) for the Calcitonin Gene-Related Peptide (CGRP) receptor, also known as the CGRP1 receptor. This receptor is a heterodimer composed of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1). Adrenomedullin (AM) and its fragments are known to interact with this receptor, and these assays are crucial for characterizing the pharmacological profile of novel compounds targeting this system.
Introduction
Adrenomedullin (AM) is a 52-amino acid peptide with a range of physiological effects, including vasodilation. It belongs to the calcitonin peptide superfamily and exerts its effects through a complex receptor system involving the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Proteins (RAMPs). The association of CLR with RAMP1 forms the CGRP receptor, for which AM has appreciable affinity.[1] The fragment Adrenomedullin (16-31) has also been shown to have a significant affinity for the CGRP1 receptor.[2]
Radioligand binding assays are a fundamental tool for quantifying the interaction between a ligand and its receptor. In this application note, we describe a competitive binding assay using a radiolabeled CGRP analog, such as [125I]-hCGRP, to determine the binding affinity (Ki) of Adrenomedullin (16-31) for the CGRP receptor expressed in a suitable cell line.
Data Presentation: Binding Affinities of Adrenomedullin and Related Peptides
While specific Ki or IC50 values for Adrenomedullin (16-31) from competitive radioligand binding assays were not explicitly found in the reviewed literature, the available data for full-length Adrenomedullin and other relevant peptides at the CGRP1 receptor are summarized below for comparative purposes. This table highlights the high affinity of full-length Adrenomedullin for the CGRP receptor.
| Ligand | Receptor | Radioligand | Cell Line/Tissue | Ki (nM) | IC50 (nM) | Reference |
| Adrenomedullin (human) | CGRP1 (CLR/RAMP1) | [125I]-hCGRP-α | SK-N-MC cells | 0.37 | - | [3] |
| CGRP (human, α) | CGRP1 (CLR/RAMP1) | [125I]-hCGRP-α | SK-N-MC cells | - | ~0.1 | [3] |
| Adrenomedullin (22-52) | AM1 (CLR/RAMP2) ECD | Biotin-AM | - | - | 24,000 | [4] |
| CGRP (8-37) | CGRP1 (CLR/RAMP1) ECD | Biotin-CGRP | - | - | 24,000 | [4] |
Note: The affinity of Adrenomedullin fragments can vary significantly. The provided data for AM (22-52) and CGRP (8-37) are for the extracellular domain (ECD) of the receptor complex and may differ from binding to the full-length receptor in a cell membrane context.
Experimental Protocols
This section provides detailed methodologies for performing a radioligand binding assay to determine the affinity of Adrenomedullin (16-31) for the CGRP1 receptor.
Preparation of Cell Membranes Expressing the CGRP1 Receptor
Objective: To obtain a crude membrane fraction from cells recombinantly expressing the human CLR and RAMP1.
Materials:
-
HEK293 cells transiently or stably co-expressing human CLR and RAMP1
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail, ice-cold
-
Resuspension Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4, ice-cold
-
10% Sucrose solution in Resuspension Buffer (for cryopreservation)
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
BCA Protein Assay Kit
Procedure:
-
Culture HEK293 cells co-expressing CLR and RAMP1 to ~90% confluency.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or by sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
-
Repeat the centrifugation step (step 7).
-
Resuspend the final membrane pellet in Resuspension Buffer. For long-term storage, resuspend in Resuspension Buffer containing 10% sucrose, aliquot, and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
Radioligand Competition Binding Assay
Objective: To determine the IC50 value of Adrenomedullin (16-31) for the CGRP1 receptor, from which the Ki value can be calculated.
Materials:
-
Prepared cell membranes expressing the CGRP1 receptor
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Radioligand: [125I]-hCGRP (specific activity ~2000 Ci/mmol)
-
Competitor Ligand: Adrenomedullin (16-31)
-
Non-specific Binding Control: Unlabeled CGRP (1 µM final concentration)
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Dilute the cell membranes in Assay Buffer to a final concentration of 5-20 µg of protein per well.
-
Prepare serial dilutions of the competitor ligand, Adrenomedullin (16-31), in Assay Buffer. A typical concentration range would be from 10-12 M to 10-5 M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer + 50 µL of [125I]-hCGRP + 150 µL of diluted membranes.
-
Competitor Binding: 50 µL of Adrenomedullin (16-31) dilution + 50 µL of [125I]-hCGRP + 150 µL of diluted membranes.
-
Non-specific Binding: 50 µL of 1 µM unlabeled CGRP + 50 µL of [125I]-hCGRP + 150 µL of diluted membranes.
-
-
The final concentration of [125I]-hCGRP should be close to its Kd value (typically 0.1-0.5 nM).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and count the radioactivity in a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (Adrenomedullin (16-31)) concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Adrenomedullin Receptor Signaling Pathway
Caption: Signaling pathway of the Adrenomedullin receptor.
Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. The pharmacology of adrenomedullin receptors and their relationship to CGRP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Adrenomedullin mediates vasodilation via CGRP1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective CGRP and adrenomedullin peptide binding by tethered RAMP-calcitonin receptor-like receptor extracellular domain fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Adrenomedullin (16-31) in Hypertension Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenomedullin (B612762) (ADM) is a potent vasodilatory peptide with a well-documented role in cardiovascular homeostasis. Its effects are primarily mediated through the calcitonin receptor-like receptor (CRLR) complexed with receptor activity-modifying proteins (RAMPs). In stark contrast to the full-length peptide, the fragment Adrenomedullin (16-31) [ADM (16-31)] exhibits a paradoxical pressor effect in certain animal models, particularly in rats. This unique characteristic makes ADM (16-31) a valuable tool for investigating mechanisms of vasoconstriction and sympathetic nervous system activation in the context of hypertension research. These application notes provide a comprehensive overview of the use of ADM (16-31) in hypertension research, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action of Adrenomedullin (16-31)
Unlike its parent molecule, which causes vasodilation, intravenous administration of human ADM (16-31) induces a dose-dependent increase in systemic arterial pressure in rats.[1][2] This pressor response is not observed in other species like cats, indicating marked species specificity.[1][2]
The primary mechanism underlying the hypertensive effect of ADM (16-31) in rats is the release of catecholamines.[1][2] The subsequent activation of alpha-adrenergic receptors leads to vasoconstriction and an increase in blood pressure.[1][2] This sympathoexcitatory action is supported by studies where the pressor effect of ADM (16-31) was significantly attenuated by the administration of phentolamine (B1677648), an alpha-adrenergic antagonist, or reserpine (B192253), which depletes catecholamine stores.[1][2] While the full-length Adrenomedullin can increase cardiac sympathetic nerve activity, its overall effect is hypotensive due to potent vasodilation.[3] In contrast, ADM (16-31) appears to selectively trigger a pressor response via catecholamine release.
The precise receptor and intracellular signaling pathway through which ADM (16-31) initiates this cascade remains an area of active investigation. While some evidence suggests an affinity for the CGRP1 receptor, the resulting pressor effect is contrary to the typical vasodilatory response mediated by this receptor.[4] Studies on human adrenal cells have shown that ADM (16-31) is ineffective in displacing the binding of full-length ADM, suggesting it does not act through the same adrenal receptors.[5]
Signaling Pathway Diagrams
To visually represent the contrasting mechanisms of action, the following signaling pathway diagrams are provided.
Caption: Signaling pathway of full-length Adrenomedullin leading to vasodilation.
Caption: Proposed signaling pathway of Adrenomedullin (16-31) leading to vasoconstriction in rats.
Quantitative Data Summary
The following table summarizes the dose-dependent pressor effects of intravenously administered Adrenomedullin (16-31) in rats.
| Animal Model | Peptide Fragment | Dose (nmol/kg, i.v.) | Change in Mean Arterial Pressure (mmHg) | Reference |
| Rat | Human ADM (16-31) | 10 | Increase | [1][2] |
| Rat | Human ADM (16-31) | 30 | Increase | [1][2] |
| Rat | Human ADM (16-31) | 100 | Increase | [1][2] |
| Rat | Human ADM (16-31) | 300 | Increase | [1][2] |
| Cat | Human ADM (16-31) | up to 1000 | No significant effect | [1][2] |
Note: The studies indicate a dose-dependent increase, but specific mmHg values for each dose are not consistently provided across publications. The peptide was found to be approximately 10-fold less potent than norepinephrine (B1679862) on a nanomole basis.[1][2]
Experimental Protocols
In Vivo Administration of Adrenomedullin (16-31) in a Hypertensive Rat Model (Spontaneously Hypertensive Rat - SHR)
This protocol outlines a general procedure for investigating the pressor effects of ADM (16-31) in a hypertensive rat model.
1. Animal Model:
-
Spontaneously Hypertensive Rats (SHR) are a commonly used model for genetic hypertension. Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.
2. Materials:
-
Human Adrenomedullin (16-31) peptide
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic agent (e.g., isoflurane, or a combination of ketamine/xylazine)
-
Catheters for intravenous administration and blood pressure monitoring
-
Blood pressure transducer and recording system
-
Phentolamine (alpha-adrenergic antagonist) - for mechanistic studies
-
Reserpine - for mechanistic studies
3. Experimental Workflow:
Caption: Experimental workflow for investigating the pressor effects of Adrenomedullin (16-31).
4. Detailed Methodology:
a. Animal Preparation and Catheterization: i. Anesthetize the SHR according to an approved institutional animal care and use committee (IACUC) protocol. ii. Surgically implant a catheter into a femoral or jugular vein for intravenous administration of the peptide and other agents. iii. Implant a catheter into a femoral or carotid artery for continuous monitoring of arterial blood pressure. iv. Connect the arterial catheter to a pressure transducer and a data acquisition system to record hemodynamic parameters.
b. Stabilization and Baseline Measurement: i. Allow the animal's blood pressure and heart rate to stabilize for at least 30 minutes after the surgical procedures. ii. Record stable baseline values for mean arterial pressure (MAP) and heart rate (HR) for a minimum of 15 minutes before any injections.
c. Administration of Adrenomedullin (16-31): i. Dissolve the ADM (16-31) peptide in sterile saline to the desired stock concentration. ii. Administer the peptide as an intravenous bolus injection. The volume of injection should be kept minimal to avoid hemodynamic changes due to volume loading. iii. For dose-response studies, administer increasing doses of ADM (16-31) (e.g., 10, 30, 100, 300 nmol/kg) with a sufficient time interval between doses to allow blood pressure to return to baseline.
d. Mechanistic Studies (Optional): i. To confirm the role of alpha-adrenergic receptors, administer phentolamine at an effective dose prior to the injection of ADM (16-31). ii. To confirm the role of catecholamine release, pre-treat animals with reserpine according to established protocols to deplete catecholamine stores before administering ADM (16-31).
e. Data Analysis: i. Calculate the change in MAP and HR from the baseline for each dose of ADM (16-31) and for the control and mechanistic study groups. ii. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed changes.
Conclusion
Adrenomedullin (16-31) serves as a unique pharmacological tool in hypertension research due to its pressor activity in rats, which is in direct opposition to the vasodilatory effects of the parent peptide. Its mechanism of action, involving catecholamine release and alpha-adrenergic receptor activation, allows for the investigation of sympathetic nervous system contributions to blood pressure regulation. The protocols and data presented here provide a framework for researchers to utilize ADM (16-31) in their studies of hypertension and vasoconstrictor pathways. Further research is warranted to fully elucidate the specific receptors and intracellular signaling pathways that mediate the effects of this intriguing peptide fragment.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Adrenomedullin (16-31) has pressor activity in the rat but not the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrenomedullin increases cardiac sympathetic nerve activity in normal conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibitory effect of adrenomedullin (ADM) on the aldosterone response of human adrenocortical cells to angiotensin-II: role of ADM(22-52)-sensitive receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Adrenomedullin (16-31): A Versatile Tool for Interrogating G-Protein Coupled Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenomedullin (B612762) (ADM) is a potent vasodilatory peptide hormone belonging to the calcitonin gene-related peptide (CGRP) superfamily. It exerts its pleiotropic effects by activating G-protein coupled receptors (GPCRs), specifically the calcitonin receptor-like receptor (CLR) in complex with receptor activity-modifying proteins (RAMPs). The heterodimer of CLR and RAMP2 forms the high-affinity ADM1 receptor, while CLR with RAMP3 constitutes the ADM2 receptor. Full-length ADM can also interact with the CGRP receptor, which is a complex of CLR and RAMP1.
Adrenomedullin (16-31), a key fragment of the mature ADM peptide, has emerged as a valuable pharmacological tool for dissecting the intricate signaling pathways of these receptors. Unlike the full-length peptide, which is a potent vasodilator, Adrenomedullin (16-31) has been reported to exhibit pressor activity in rats, suggesting a distinct pharmacological profile.[1] This fragment is recognized for its appreciable affinity for the CGRP1 receptor and is often utilized as a peptidic antagonist to probe the functional roles of CGRP and ADM receptor systems.[1][2][3][4] These characteristics make Adrenomedullin (16-31) an essential ligand for studying receptor binding, downstream signaling cascades, and the physiological consequences of receptor modulation.
Quantitative Data Summary
While specific high-affinity binding constants (Ki or IC50) for Adrenomedullin (16-31) are not extensively documented in publicly available literature, its utility is primarily derived from its antagonist-like properties at the CGRP receptor. For context, the binding affinities of the parent molecule, Adrenomedullin, and the well-characterized antagonist, AM (22-52), are provided below.
| Ligand | Receptor | Assay Type | Cell Line/Tissue | Affinity (IC50/Ki) | Reference |
| Adrenomedullin (human) | CGRP Receptor | Competitive Binding ([¹²⁵I]-CGRP) | SK-N-MC cells | IC50: ~2 nM | [5] |
| Adrenomedullin (human) | CGRP Receptor | Competitive Binding ([¹²⁵I]-CGRP) | Rat Lung Membranes | High Affinity | [5] |
| AM (22-52) (human) | AM1 Receptor (CLR/RAMP2) | Isothermal Titration Calorimetry | Purified ECD | Kd: 5 µM | [6] |
| AM (22-52) (human) | AM1 Receptor (CLR/RAMP2) | cAMP Assay (Antagonist) | COS-7 cells | - | [6] |
| CGRP (8-37) | CGRP Receptor | Competitive Binding | Various | Potent Antagonist | [1] |
Signaling Pathways
Adrenomedullin and CGRP receptors are known to couple to multiple G-protein subtypes, primarily Gs and Gq, leading to the activation of distinct downstream signaling cascades. Adrenomedullin (16-31), by acting on the CGRP receptor, can be used to investigate the modulation of these pathways.
Caption: Adrenomedullin (16-31) interaction with the CGRP receptor.
Experimental Workflow
A typical workflow for characterizing the interaction of Adrenomedullin (16-31) with a GPCR involves a series of in vitro assays to determine binding affinity, functional activity, and downstream signaling effects.
Caption: Workflow for GPCR characterization using Adrenomedullin (16-31).
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of Adrenomedullin (16-31) for the CGRP receptor.
Materials:
-
Cells or membranes expressing the CGRP receptor (e.g., SK-N-MC cells).
-
Radioligand: [¹²⁵I]-CGRP.
-
Non-labeled Adrenomedullin (16-31) (competitor).
-
Binding Buffer: (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4).
-
Wash Buffer: (e.g., ice-cold PBS).
-
Scintillation fluid and counter.
-
96-well filter plates.
Procedure:
-
Prepare a dilution series of unlabeled Adrenomedullin (16-31) in binding buffer.
-
In a 96-well plate, add a constant concentration of [¹²⁵I]-CGRP (typically at its Kd concentration) to each well.
-
Add the diluted Adrenomedullin (16-31) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled CGRP).
-
Add the cell membranes or whole cells to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of Adrenomedullin (16-31) and fit the data to a one-site competition model to determine the IC50, which can be converted to a Ki value.
Protocol 2: cAMP Accumulation Assay
Objective: To assess the effect of Adrenomedullin (16-31) on Gs-mediated signaling by measuring intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells expressing the CGRP receptor (e.g., HEK293 cells transfected with CLR and RAMP1).
-
Adrenomedullin (16-31).
-
CGRP (as a positive control agonist).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., ELISA, HTRF).
Procedure:
-
Seed cells in a 96-well plate and grow to confluency.
-
Pre-treat the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.
-
To test for antagonist activity, pre-incubate the cells with increasing concentrations of Adrenomedullin (16-31) for 15-30 minutes.
-
Stimulate the cells with an EC80 concentration of CGRP for a defined period (e.g., 15-30 minutes) at 37°C. To test for agonist activity, stimulate with Adrenomedullin (16-31) alone.
-
Lyse the cells according to the cAMP kit manufacturer's instructions.
-
Measure the cAMP concentration in the cell lysates using the chosen detection method.
-
For antagonist studies, plot the cAMP levels against the log concentration of Adrenomedullin (16-31) to determine the IC50. For agonist studies, plot the cAMP levels to determine the EC50.
Protocol 3: Intracellular Calcium Mobilization Assay
Objective: To evaluate the effect of Adrenomedullin (16-31) on Gq-mediated signaling by measuring changes in intracellular calcium concentration.
Materials:
-
Cells expressing the CGRP receptor.
-
Adrenomedullin (16-31).
-
CGRP (as a positive control).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with an injection system (e.g., FLIPR).
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
To test for antagonist activity, inject a solution of Adrenomedullin (16-31) into the wells and incubate for a short period. Then, inject a solution of CGRP and monitor the fluorescence change over time.
-
To test for agonist activity, directly inject a solution of Adrenomedullin (16-31) and monitor the fluorescence change.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) of Adrenomedullin (16-31).
Conclusion
Adrenomedullin (16-31) serves as a critical tool for researchers investigating the complex pharmacology of the CGRP and adrenomedullin receptor systems. Its antagonist properties at the CGRP receptor allow for the detailed study of receptor function and its role in various physiological and pathophysiological processes. The protocols outlined in these application notes provide a framework for utilizing Adrenomedullin (16-31) to elucidate the mechanisms of GPCR signaling, paving the way for the development of novel therapeutics targeting these pathways.
References
- 1. Frontiers | Targeting Adrenomedullin in Oncology: A Feasible Strategy With Potential as Much More Than an Alternative Anti-Angiogenic Therapy [frontiersin.org]
- 2. CGRP Receptor | DC Chemicals [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Identification of key residues involved in adrenomedullin binding to the AM1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying the Effects of Adrenomedullin (16-31) on Endothelial Cell Migration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adrenomedullin (AM) is a potent vasodilatory peptide with a significant role in angiogenesis, regulation of vascular tone, and endothelial cell function. The full-length peptide (AM 1-52) has been shown to promote the proliferation and migration of endothelial cells through various signaling pathways, including the cAMP/PKA and PI3K/Akt pathways.[1][2] However, the biological activity of its fragments is not as well characterized.
This document focuses on the specific fragment, Adrenomedullin (16-31). It is crucial to note that, based on current scientific literature, there are no direct studies quantifying the effects of Adrenomedullin (16-31) on endothelial cell migration. Existing research indicates that this fragment may have biological activities distinct from the full-length peptide. For instance, Adrenomedullin (16-31) has been observed to exhibit pressor activity (increasing blood pressure) in rats, an effect opposite to the vasodilatory action of the full-length AM.[3][4] This pressor effect appears to be mediated by the release of catecholamines and activation of alpha-adrenergic receptors.[4] Furthermore, in studies on human adrenocortical cells, the (16-31) fragment was found to be ineffective in displacing full-length AM from its binding sites.[5][6]
Given the absence of direct data, this application note provides a set of standardized, robust protocols to enable researchers to investigate and quantify the potential effects of Adrenomedullin (16-31) on endothelial cell migration for the first time. The methodologies described are based on established assays widely used to characterize the pro- or anti-migratory effects of signaling molecules on endothelial cells.
Quantitative Data Summary (Hypothetical)
Should experiments be conducted using the protocols outlined below, the resulting data can be structured as follows for clear interpretation and comparison.
Table 1: Effect of Adrenomedullin (16-31) on Endothelial Cell Migration in Wound Healing Assay
| Treatment Group | Concentration | Wound Closure (%) at 12h (Mean ± SD) | Migration Rate (µm/hr) (Mean ± SD) |
| Negative Control | 0 nM | Data | Data |
| Adrenomedullin (16-31) | 1 nM | Data | Data |
| Adrenomedullin (16-31) | 10 nM | Data | Data |
| Adrenomedullin (16-31) | 100 nM | Data | Data |
| Positive Control (VEGF) | 20 ng/mL | Data | Data |
Table 2: Effect of Adrenomedullin (16-31) on Endothelial Cell Migration in Transwell Assay
| Treatment Group | Concentration | Number of Migrated Cells (Mean ± SD) | % Migration vs. Control (Mean ± SD) |
| Negative Control | 0 nM | Data | 100% |
| Adrenomedullin (16-31) | 1 nM | Data | Data |
| Adrenomedullin (16-31) | 10 nM | Data | Data |
| Adrenomedullin (16-31) | 100 nM | Data | Data |
| Positive Control (FCS) | 10% | Data | Data |
Signaling Pathways & Experimental Workflows
Known Signaling Pathway for Full-Length Adrenomedullin
The following diagram illustrates the primary signaling pathways activated by the full-length Adrenomedullin peptide in endothelial cells. Investigating whether Adrenomedullin (16-31) interacts with these or other pathways would be a critical step in understanding its mechanism of action.
Caption: Signaling cascade for full-length Adrenomedullin in endothelial cells.
Experimental Workflow: Wound Healing (Scratch) Assay
This workflow outlines the key steps for performing the wound healing assay to measure collective cell migration.
Caption: Workflow for the endothelial cell wound healing (scratch) assay.
Experimental Workflow: Transwell Migration Assay
This workflow details the procedure for the Transwell assay, which measures chemotactic single-cell migration.
Caption: Workflow for the endothelial cell Transwell (Boyden chamber) assay.
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay
This assay measures the rate of collective cell migration to close a cell-free gap.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Adrenomedullin (16-31) peptide
-
VEGF (positive control)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with live-cell imaging capabilities
Procedure:
-
Cell Seeding: Seed HUVECs into a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, replace the growth medium with a basal medium containing 0.5-1% FBS and incubate for 4-6 hours to minimize cell proliferation.
-
Creating the Wound: Gently and steadily scratch the cell monolayer with a sterile 200 µL pipette tip across the center of the well.
-
Washing: Immediately wash the wells twice with sterile PBS to remove dislodged cells and debris.
-
Treatment: Add basal medium containing the desired concentrations of Adrenomedullin (16-31) (e.g., 1 nM, 10 nM, 100 nM). Include a negative control (basal medium alone) and a positive control (e.g., 20 ng/mL VEGF).
-
Imaging (Time 0): Immediately place the plate on an inverted microscope and capture images of the scratch in each well. Mark reference points if needed for consistent imaging.
-
Incubation and Time-Lapse Imaging: Incubate the plate at 37°C and 5% CO₂. Acquire images of the same fields at regular intervals (e.g., every 2 hours for 12-24 hours).
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area or width of the cell-free gap at each time point.
-
Calculate the percentage of wound closure relative to the initial area at Time 0.
-
Calculate the migration rate (in µm/hour) by dividing the change in wound width by the time elapsed.
-
Protocol 2: Transwell (Boyden Chamber) Migration Assay
This assay quantifies the chemotactic response of individual cells migrating through a porous membrane.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium (EBM-2)
-
FBS
-
Adrenomedullin (16-31) peptide
-
24-well plates with Transwell inserts (8 µm pore size)
-
Cotton swabs
-
Methanol (B129727) (for fixing)
-
Crystal Violet or DAPI stain
-
Inverted microscope
Procedure:
-
Cell Preparation: Culture HUVECs to ~80% confluency. Harvest the cells and resuspend them in serum-free EBM-2 at a concentration of 1 x 10⁶ cells/mL. Serum-starve the cells for 4-6 hours prior to the assay.
-
Assay Setup:
-
Add 600 µL of EBM-2 containing the desired chemoattractant to the lower chamber of the 24-well plate. This includes different concentrations of Adrenomedullin (16-31), a negative control (serum-free EBM-2), and a positive control (EBM-2 with 10% FBS).
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the prepared cell suspension (1 x 10⁵ cells) to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-18 hours. The optimal time should be determined empirically.
-
Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove any cells that did not migrate through the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the underside of the membrane by submerging the insert in methanol for 10 minutes.
-
Allow the membrane to air dry.
-
Stain the cells by placing the insert in a well containing 0.5% Crystal Violet for 20 minutes.
-
Gently wash the insert in a beaker of water to remove excess stain.
-
-
Imaging and Quantification:
-
Once dry, use a microscope to capture images of the stained cells on the underside of the membrane.
-
Count the number of migrated cells in several representative fields of view for each condition.
-
Calculate the average number of migrated cells per condition and normalize to the negative control.
-
References
- 1. Adrenomedullin Promotes Proliferation and Migration of Cultured Endothelial Cells [jstage.jst.go.jp]
- 2. JCI - Adrenomedullin signaling is necessary for murine lymphatic vascular development [jci.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adrenomedullin (16-31) has pressor activity in the rat but not the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Adrenomedullin (16-31) human peptide stability and storage conditions
For researchers, scientists, and drug development professionals utilizing Adrenomedullin (16-31) human peptide, this technical support center provides essential information on stability, storage, and handling to ensure the integrity and optimal performance of the peptide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized Adrenomedullin (16-31) human peptide upon arrival?
A1: For long-term storage, the lyophilized powder should be stored at -20°C or -80°C. When stored correctly, the peptide is stable for at least one to two years. For short-term storage of a few days to weeks, the lyophilized peptide can be kept at 4°C. It is crucial to keep the vial tightly sealed and protected from moisture.
Q2: What is the recommended solvent for reconstituting Adrenomedullin (16-31)?
A2: The recommended solvent for reconstituting Adrenomedullin (16-31) is sterile, distilled water. The peptide is soluble in water at a concentration of ≥ 100 mg/mL. For some applications, dissolving in a sterile, dilute (0.1%) acetic acid solution can also be an option, which can then be further diluted with the appropriate buffer. Some suppliers also note solubility in DMSO.
Q3: How should I store the reconstituted Adrenomedullin (16-31) solution?
A3: Once reconstituted, the peptide solution is less stable than the lyophilized powder. For optimal stability, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. At -20°C, the solution is generally stable for up to one month, while at -80°C, it can be stored for up to six months. For very short-term storage (1-2 days), the solution can be kept at 4°C.
Q4: Can I store the reconstituted peptide at room temperature during my experiment?
A4: Lyophilized peptides are stable at room temperature for several days to weeks. However, peptide solutions are much less stable. It is recommended to minimize the time the reconstituted peptide is kept at room temperature. During experimental procedures, it is best practice to keep the peptide solution on ice.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity | 1. Improper storage leading to degradation. 2. Repeated freeze-thaw cycles of the reconstituted solution. 3. Incorrect reconstitution solvent or pH. 4. Oxidation of the peptide. | 1. Ensure the peptide was stored at the recommended temperatures (-20°C or -80°C). 2. Aliquot the reconstituted peptide to avoid multiple freeze-thaw cycles. 3. Reconstitute the peptide in sterile, distilled water. Ensure the final buffer pH is between 5 and 7 for optimal stability. 4. If the peptide contains susceptible residues, consider using buffers degassed with an inert gas like nitrogen or argon. |
| Precipitation of the peptide upon reconstitution or after freezing | 1. The peptide has low solubility in the chosen solvent. 2. The concentration is too high. 3. The peptide is aggregating. | 1. Sonication can aid in dissolving the peptide. Gently warming the tube to 37°C may also help. 2. Try reconstituting at a lower concentration. 3. If aggregation is suspected, consult the manufacturer's guidelines for specific solubilization protocols. |
| Inconsistent results between experiments | 1. Variability in peptide concentration due to improper dissolution or storage. 2. Degradation of the peptide stock over time. 3. Species-specific differences in activity. | 1. Ensure the peptide is fully dissolved before use. Use freshly prepared dilutions for each experiment. 2. Use a fresh aliquot of the peptide for each experiment to ensure consistent activity. 3. Be aware that Adrenomedullin (16-31) has been shown to have pressor activity in rats but not in cats. Ensure the peptide is appropriate for your animal model.[1] |
| Unexpected biological effects | The peptide fragment may have different biological activities compared to the full-length Adrenomedullin. | Adrenomedullin (16-31) has been reported to possess pressor activity, unlike the hypotensive effect of the full-length peptide.[1] Review the literature for the known effects of this specific fragment in your experimental system. |
Data Presentation
Table 1: Recommended Storage Conditions for Adrenomedullin (16-31) Human Peptide
| Form | Storage Temperature | Duration of Stability |
| Lyophilized Powder | -80°C | Up to 2 years |
| -20°C | Up to 1 year | |
| Room Temperature | Short-term (days to weeks) | |
| Reconstituted Solution | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Protocols
Protocol for Reconstitution of Adrenomedullin (16-31) Human Peptide
-
Acclimatization: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can degrade the peptide.
-
Solvent Preparation: Use sterile, distilled water as the primary solvent. Ensure the solvent is at room temperature.
-
Reconstitution: Carefully add the appropriate volume of sterile water to the vial to achieve the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, add 1 mL of water to a vial containing 1 mg of peptide.
-
Dissolution: Gently swirl or vortex the vial to ensure the peptide is completely dissolved. If necessary, sonication in a water bath for a short period can aid dissolution. Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting and Storage: Once fully dissolved, immediately aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. Store these aliquots at -20°C or -80°C.
Mandatory Visualization
Adrenomedullin Signaling Pathway
Caption: Adrenomedullin signaling cascade leading to vasodilation.
Experimental Workflow for Peptide Handling
Caption: Recommended workflow for handling and storing peptides.
References
Technical Support Center: Optimizing Adrenomedullin (16-31) Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Adrenomedullin (16-31) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Adrenomedullin (16-31) and how does it differ from full-length Adrenomedullin (ADM)?
Adrenomedullin (16-31) is a fragment of the full-length 52-amino acid peptide, Adrenomedullin. This particular fragment contains the intramolecular disulfide bridge which is crucial for its biological activity. While full-length ADM has a variety of effects, including vasodilation and regulation of cell growth, the (16-31) fragment has been reported to possess pressor activity in some in vivo models, unlike the vasorelaxant effect of the full-length peptide. It is known to have an appreciable affinity for the Calcitonin Gene-Related Peptide (CGRP) receptor.[1][2]
Q2: What is the primary signaling pathway activated by Adrenomedullin (16-31)?
Adrenomedullin (16-31) is recognized to interact with CGRP receptors. The binding of Adrenomedullin and its fragments to their receptors, which are complexes of the calcitonin receptor-like receptor (CRLR) and receptor activity-modifying proteins (RAMPs), often leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[3][4][5] This in turn activates Protein Kinase A (PKA), which mediates many of the downstream cellular effects. However, cAMP-independent signaling pathways have also been reported for full-length ADM, including the activation of protein kinase C (PKC), PI3-kinase (PI3K), and ERK kinases, as well as calcium mobilization.[6][7][8] The specific pathways activated by the (16-31) fragment may vary depending on the cell type and experimental conditions.
Q3: What are the recommended storage conditions for Adrenomedullin (16-31) stock solutions?
For optimal stability, it is recommended to store stock solutions of Adrenomedullin (16-31) at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable cellular response | Incorrect peptide concentration: The concentration of Adrenomedullin (16-31) may be too low to elicit a response. | Refer to the "Recommended Concentrations for In Vitro Experiments" table below. Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. |
| Peptide degradation: Improper storage or handling may have led to the degradation of the peptide. | Ensure the peptide has been stored correctly at -20°C or -80°C in aliquots.[1] Avoid multiple freeze-thaw cycles. Use fresh aliquots for each experiment. | |
| Receptor expression: The cell line being used may not express the appropriate receptors (CGRP receptors) for Adrenomedullin (16-31). | Verify the expression of CRLR and RAMPs in your cell line using techniques such as RT-PCR or Western blotting. | |
| Cell culture conditions: The serum in the culture medium may contain peptidases that degrade the peptide. | Consider conducting experiments in serum-free media or reducing the serum concentration after an initial cell attachment period. | |
| Inconsistent or variable results | Incomplete dissolution of the peptide: Adrenomedullin (16-31) may not be fully dissolved in the solvent. | Ensure the peptide is completely dissolved in a suitable solvent (e.g., sterile water, PBS, or a buffer recommended by the manufacturer) before adding it to the cell culture medium. Gentle vortexing or sonication may aid dissolution. |
| Cell passage number: High passage numbers can lead to phenotypic changes and altered receptor expression in cell lines. | Use cells with a consistent and low passage number for all experiments. | |
| Assay variability: The experimental assay itself may have inherent variability. | Include appropriate positive and negative controls in every experiment. Run replicates for each condition to ensure statistical validity. | |
| Unexpected or off-target effects | Non-specific binding: At high concentrations, Adrenomedullin (16-31) may bind to other receptors, leading to off-target effects. | Perform a thorough literature search for your specific cell type and consider using receptor antagonists to confirm the specificity of the observed effects. |
| Contaminants in the peptide preparation: The peptide preparation may contain impurities. | Use high-purity (>95%) Adrenomedullin (16-31) from a reputable supplier. |
Recommended Concentrations for In Vitro Experiments
The optimal concentration of Adrenomedullin (16-31) can vary significantly depending on the cell type, the specific biological endpoint being measured, and the experimental conditions. The following table summarizes concentrations used for full-length Adrenomedullin in various in vitro studies, which can serve as a starting point for optimizing experiments with the (16-31) fragment. A dose-response study is highly recommended to determine the optimal concentration for your specific experimental setup.
| Cell Type | Assay | Full-Length ADM Concentration | Reference |
| Caco-2 cells | Permeability Assay | 0.01 - 0.5 µM | [7] |
| Rat Vascular Smooth Muscle Cells | Endothelin-1 Production | 10⁻⁹ - 10⁻⁷ mol/L | [9] |
| Human Dermal Microvascular Lymphatic Endothelial Cells (HMVEC-dLy) | Gene Expression Analysis | 100 nM | [10] |
| Embryonic Stem Cell-derived VEGFR2+ cells | Endothelial Cell Differentiation | 10⁻⁶ mol/L | [11] |
| Rat Dorsal Root Ganglion (DRG) and Spinal Motor (SM) Neurons | cAMP Accumulation | EC₅₀ = 85.76 nM (DRG), 103.3 nM (SM) | [12] |
| Rat Adrenal Zona Glomerulosa Cells | Cell Proliferation | 10⁻⁸ M | [13] |
Experimental Protocols
Protocol 1: General Preparation of Adrenomedullin (16-31) Stock Solution
-
Reconstitution: Briefly centrifuge the vial of lyophilized Adrenomedullin (16-31) to ensure the powder is at the bottom. Reconstitute the peptide in a sterile, high-purity solvent such as sterile water, PBS, or a buffer recommended by the manufacturer to a stock concentration of 1 mM.
-
Aliquotting: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Cell-Based Assay
-
Cell Seeding: Seed the cells of interest in appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Starvation (Optional): Depending on the assay, it may be necessary to serum-starve the cells for a period (e.g., 2-24 hours) before treatment to reduce background signaling.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the Adrenomedullin (16-31) stock solution. Prepare serial dilutions of the peptide in serum-free or low-serum medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of Adrenomedullin (16-31). Include a vehicle control (medium with the same concentration of the solvent used to dissolve the peptide).
-
Incubation: Incubate the cells for the desired period, which can range from minutes to hours depending on the endpoint being measured (e.g., signaling pathway activation, gene expression, cell proliferation).
-
Assay: Following incubation, proceed with the specific assay to measure the cellular response (e.g., cAMP measurement, Western blot for phosphorylated proteins, RT-qPCR for gene expression, or a cell viability/proliferation assay).
Signaling Pathways and Experimental Workflow Diagrams
Caption: Adrenomedullin (16-31) signaling via the cAMP pathway.
Caption: General experimental workflow for in vitro cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Adrenomedullin stimulates cyclic AMP formation in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Targeting Adrenomedullin in Oncology: A Feasible Strategy With Potential as Much More Than an Alternative Anti-Angiogenic Therapy [frontiersin.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Adrenomedullin stabilizes the lymphatic endothelial barrier in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Adrenomedullin increases cAMP accumulation and BDNF expression in rat DRG and spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Adrenomedullin (16-31) Stability in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Adrenomedullin (B612762) (16-31) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Adrenomedullin (16-31) and why is its stability in cell culture a concern?
Adrenomedullin (16-31) is a peptide fragment of the larger hormone Adrenomedullin (AM). It is biologically active and possesses pressor activity in some species.[1] Like many peptides, it is susceptible to degradation by proteases and peptidases present in cell culture media and secreted by cells, which can lead to loss of activity and inconsistent experimental results.
Q2: What are the primary enzymes responsible for the degradation of Adrenomedullin and its fragments?
Studies on the full-length Adrenomedullin peptide indicate that it is primarily degraded by metalloproteases, such as Matrix Metalloproteinase-2 (MMP-2), and aminopeptidases.[2][3] These enzymes cleave the peptide at specific sites, leading to its inactivation. It is highly probable that Adrenomedullin (16-31) is also susceptible to cleavage by these classes of enzymes.
Q3: How can I prevent the degradation of Adrenomedullin (16-31) in my cell culture experiments?
Several strategies can be employed to enhance the stability of Adrenomedullin (16-31) in cell culture:
-
Use of Protease Inhibitor Cocktails: Broad-spectrum protease inhibitor cocktails are commercially available and can be added to the cell culture medium to inhibit a wide range of proteases.[4][5][6]
-
Specific Inhibitors: If the specific proteases are known, targeted inhibitors can be used. For example, EDTA can be used to inhibit metalloproteases.[5]
-
Use of a Carrier Protein: Complement factor H, also known as Adrenomedullin Binding Protein-1 (AMBP-1), has been shown to protect full-length Adrenomedullin from degradation by MMP-2.[3] The use of a carrier protein could be a potential strategy to explore for the (16-31) fragment as well.
-
Minimize Incubation Time: Reducing the duration of the experiment can limit the exposure of the peptide to degradative enzymes.
-
Optimize Cell Culture Conditions: Using serum-free or low-serum media can reduce the concentration of exogenous proteases.
Q4: Are there any commercially available protease inhibitor cocktails that are recommended?
Several companies offer broad-spectrum protease inhibitor cocktails suitable for cell culture applications. These cocktails typically contain a mixture of inhibitors targeting serine, cysteine, and metalloproteases.[4][6] The choice of cocktail may depend on the specific cell type and experimental conditions. It is recommended to consult the manufacturer's instructions for the appropriate dilution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of Adrenomedullin (16-31) activity over time. | Peptide degradation by proteases in the cell culture medium. | - Add a broad-spectrum protease inhibitor cocktail to the culture medium.- If metalloproteases are suspected, add EDTA (1-5 mM).- Reduce the serum concentration in the medium or use serum-free medium if possible.- Decrease the incubation time of the experiment. |
| Inconsistent results between experiments. | Variable protease activity in different batches of serum or between cell passages. | - Use a fresh protease inhibitor cocktail for each experiment.- Standardize the serum batch and cell passage number used for experiments.- Perform a stability test of Adrenomedullin (16-31) in your specific cell culture system to determine its half-life. |
| Protease inhibitor cocktail is toxic to cells. | The concentration of the inhibitor cocktail is too high, or a specific component is cytotoxic. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of the inhibitor cocktail.- Try a different brand or formulation of the protease inhibitor cocktail.- Consider using a more specific inhibitor if the primary degrading protease is known. |
Quantitative Data on Protease Inhibitors
The following table summarizes common protease inhibitors and their target classes. While specific efficacy data for Adrenomedullin (16-31) is limited, this table provides a general guide for selecting appropriate inhibitors.
| Inhibitor | Target Protease Class | Typical Working Concentration | Notes |
| EDTA | Metalloproteases | 1-5 mM | Chelates divalent cations essential for metalloprotease activity. |
| 1,10-Phenanthroline | Metalloproteases | 1-5 mM | Similar mechanism to EDTA. |
| Bestatin | Aminopeptidases | 1-10 µg/mL | Inhibits the cleavage of N-terminal amino acids. |
| Amastatin | Aminopeptidases | 1-10 µg/mL | Another common aminopeptidase (B13392206) inhibitor. |
| AEBSF | Serine Proteases | 0.1-1 mM | An alternative to the more toxic PMSF. |
| Aprotinin | Serine Proteases | 1-2 µg/mL | A polypeptide inhibitor of serine proteases. |
| Leupeptin | Serine and Cysteine Proteases | 1-10 µg/mL | A reversible inhibitor of a broad range of proteases. |
| Pepstatin A | Aspartic Proteases | 1 µg/mL | Important if aspartic proteases are a concern in your system. |
| Protease Inhibitor Cocktails | Broad Spectrum | Varies by manufacturer | Typically used at 100X or 1000X dilution. Provides inhibition of multiple protease classes. |
Experimental Protocols
Protocol 1: Assessment of Adrenomedullin (16-31) Stability in Cell Culture Supernatant
This protocol outlines a method to determine the stability of Adrenomedullin (16-31) in a specific cell culture environment.
Materials:
-
Adrenomedullin (16-31) peptide
-
Cell culture medium (with and without serum, as required)
-
Protease inhibitor cocktail (optional)
-
Cultured cells of interest
-
96-well or 24-well tissue culture plates
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Acetonitrile (B52724) (ACN), Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a desired density and allow them to adhere and grow to the desired confluency.
-
Peptide Preparation: Prepare a stock solution of Adrenomedullin (16-31) in a suitable solvent (e.g., sterile water or DMSO).
-
Experimental Setup:
-
Control: Add Adrenomedullin (16-31) to cell-free culture medium.
-
Test: Add Adrenomedullin (16-31) to the wells containing the cultured cells.
-
Inhibitor Group (Optional): Add Adrenomedullin (16-31) and a protease inhibitor cocktail to the wells containing the cultured cells.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the cell culture supernatant from each well.
-
Sample Preparation for Analysis:
-
Immediately after collection, stop the enzymatic reaction by adding a protein precipitating agent like acetonitrile (1:2 ratio, supernatant:ACN) or by acidifying with TFA (to a final concentration of 0.1%).
-
Vortex and centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analysis by RP-HPLC or LC-MS:
-
Analyze the samples to quantify the amount of intact Adrenomedullin (16-31) remaining.
-
Use a suitable C18 column for separation.
-
A typical mobile phase gradient would be a linear gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact peptide versus time to determine the degradation profile and half-life of Adrenomedullin (16-31) in your specific cell culture system.
-
Visualizations
Adrenomedullin Signaling Pathway
Caption: Adrenomedullin signaling pathways.
Experimental Workflow for Peptide Stability Assay
Caption: Workflow for assessing peptide stability.
Logical Relationship of Degradation and Prevention
References
- 1. Adrenomedullin Peptides | Adrenomedullin Peptides Products [biosyn.com]
- 2. Adrenomedullin Function in Vascular Endothelial Cells: Insights from Genetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix metalloproteinase-2 cleavage of adrenomedullin produces a vasoconstrictor out of a vasodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. merckmillipore.com [merckmillipore.com]
Technical Support Center: Adrenomedullin (16-31) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adrenomedullin (B612762) (16-31). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Adrenomedullin (16-31) and what is its primary mechanism of action?
Adrenomedullin (16-31) is a peptide fragment of the full-length human Adrenomedullin (hADM).[1][2] It is known to have a significant affinity for the Calcitonin Gene-Related Peptide (CGRP) type 1 receptor (CGRP1).[1][2][3][4] Unlike the full-length Adrenomedullin, which is a potent vasodilator, Adrenomedullin (16-31) exhibits pressor activity (increases blood pressure) in rats.[5] This effect is mediated by the release of catecholamines and the activation of alpha-adrenergic receptors.[5] It is important to note that this pressor effect is species-specific and has not been observed in cats.[5]
Q2: How should I store and handle the Adrenomedullin (16-31) peptide?
Proper storage and handling are critical for maintaining the integrity and activity of the peptide. Lyophilized Adrenomedullin (16-31) should be stored at -20°C or -80°C and protected from light.[6] Once reconstituted, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[6] For short-term storage of the reconstituted peptide, 4°C is acceptable, but for long-term storage, -20°C or -80°C is recommended.
Q3: What is the best way to dissolve Adrenomedullin (16-31) for in vitro experiments?
The solubility of peptides can vary. For Adrenomedullin (16-31), sterile, nuclease-free water is a common solvent. To prepare a stock solution, it is advisable to first dissolve the peptide in a small amount of an appropriate solvent like sterile water and then dilute it to the final concentration with your experimental buffer or cell culture medium. For peptides that are difficult to dissolve, a small amount of DMSO can be used, followed by dilution in an aqueous buffer.[7] Always ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5%).
Troubleshooting Guides
In Vitro / Cell-Based Assays
Q4: I am not observing the expected biological effect of Adrenomedullin (16-31) in my cell-based assay. What could be the issue?
Several factors could contribute to a lack of response in cell-based assays. Here are some troubleshooting steps:
-
Cell Line and Receptor Expression: Confirm that your cell line expresses the CGRP1 receptor, the primary target of Adrenomedullin (16-31). You can verify this through techniques like RT-PCR, Western blot, or by using a positive control known to act through the CGRP1 receptor.
-
Peptide Integrity: Ensure the peptide has been stored correctly and has not undergone degradation. Consider running a quality control check, such as mass spectrometry, on your peptide stock.
-
Concentration Range: The effective concentration of Adrenomedullin (16-31) can vary between cell lines. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 1 pM to 1 µM) to determine the optimal concentration for your specific cell type.[8]
-
Incubation Time: The duration of peptide exposure can influence the observed effect. Optimize the incubation time based on the specific downstream signaling event you are measuring. For rapid signaling events like cAMP accumulation, shorter incubation times (e.g., 10-30 minutes) are typical.[8][9]
-
Assay Conditions: Ensure that your assay buffer and other reagents are not interfering with the peptide's activity. For instance, high concentrations of serum in the culture medium can sometimes contain proteases that degrade peptides.
Q5: My cAMP assay results are inconsistent or show no change after treatment with Adrenomedullin (16-31). How can I troubleshoot this?
Inconsistent cAMP assay results are a common issue. Consider the following:
-
Phosphodiesterase (PDE) Activity: Cells have endogenous PDEs that rapidly degrade cAMP. To obtain a robust and measurable cAMP signal, it is crucial to include a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in your assay buffer.[8]
-
Cell Health and Density: Ensure your cells are healthy and plated at an appropriate density. Over-confluent or stressed cells may not respond optimally.
-
Assay Protocol: Review your cAMP assay protocol carefully. Ensure proper lysis of cells and accurate measurement of cAMP levels. Using a positive control, such as forskolin, which directly activates adenylyl cyclase, can help validate the assay itself.[8]
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization. For cAMP assays, use short incubation times with Adrenomedullin (16-31) to capture the initial signaling event.
Experimental Workflow: Troubleshooting a cAMP Assay
Caption: A flowchart for troubleshooting inconsistent or absent cAMP assay results.
In Vivo Experiments
Q6: I am not observing the expected pressor response in my animal model after administering Adrenomedullin (16-31). What should I consider?
The pressor effect of Adrenomedullin (16-31) is a key in vivo observation. If you are not seeing this effect, consider these points:
-
Species Specificity: The pressor response to Adrenomedullin (16-31) has been documented in rats but not in cats.[5] Ensure you are using an appropriate animal model.
-
Dosage: The effective dose in rats has been reported to be in the range of 10-300 nmol/kg administered intravenously.[5] Verify that your dosage is within this range. A dose-response study is recommended to determine the optimal dose for your specific experimental conditions.
-
Route of Administration: Intravenous (i.v.) injection is the reported route for observing the pressor effect.[5] Other routes of administration may result in different pharmacokinetic profiles and diminished or absent effects.
-
Anesthesia: The type of anesthetic used can influence cardiovascular parameters. Ensure your anesthesia protocol is consistent and does not interfere with the expected pressor response.
-
Peptide Stability in Circulation: Peptides can be rapidly cleared from circulation. While Adrenomedullin (16-31) has shown in vivo activity, its half-life may be a factor. Consider this when designing your measurement time points.
Logical Relationship: Factors Influencing In Vivo Pressor Response
Caption: Key factors that can influence the observation of a pressor response in vivo.
Data Presentation
Table 1: Recommended Starting Concentrations for In Vitro Experiments
| Experiment Type | Recommended Starting Concentration Range | Key Considerations |
| Cell-Based Functional Assays (e.g., cAMP) | 1 pM - 1 µM | Perform a full dose-response curve to determine EC50. |
| Receptor Binding Assays (Competitive) | 1 pM - 1 µM | Use a labeled ligand for the CGRP1 receptor and compete with unlabeled Adrenomedullin (16-31). |
| Antagonist Activity Assays | 10 nM - 10 µM | Co-incubate with a known CGRP1 receptor agonist. |
Table 2: In Vivo Dosage for Pressor Response in Rats
| Parameter | Value | Reference |
| Route of Administration | Intravenous (i.v.) | [5] |
| Effective Dose Range | 10 - 300 nmol/kg | [5] |
| Reported Effect | Dose-dependent increase in systemic arterial pressure | [5] |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol outlines a general procedure for measuring intracellular cAMP levels in response to Adrenomedullin (16-31).
-
Cell Culture: Plate cells expressing the CGRP1 receptor (e.g., SK-N-MC cells or transfected HEK293 cells) in a 24- or 96-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with serum-free medium and then pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for 15-30 minutes at 37°C.[8]
-
Stimulation: Add varying concentrations of Adrenomedullin (16-31) (e.g., 1 pM to 1 µM) to the wells. Include a vehicle control and a positive control (e.g., 10 µM Forskolin). Incubate for 10-15 minutes at 37°C.[8]
-
Cell Lysis: Terminate the reaction by aspirating the medium and lysing the cells according to the manufacturer's instructions for your chosen cAMP assay kit.
-
cAMP Measurement: Determine the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value for Adrenomedullin (16-31).
Protocol 2: In Vivo Blood Pressure Measurement in Rats
This protocol describes a method to assess the pressor effect of Adrenomedullin (16-31) in an anesthetized rat model.
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat. Insert catheters into the femoral artery for blood pressure monitoring and the femoral vein for drug administration.
-
Baseline Measurement: Allow the animal to stabilize and record baseline mean arterial pressure (MAP) for at least 30 minutes.
-
Administration: Administer a bolus intravenous (i.v.) injection of Adrenomedullin (16-31) at a dose within the 10-300 nmol/kg range.[5] A vehicle control (e.g., saline) should also be tested.
-
Blood Pressure Monitoring: Continuously monitor and record the MAP for at least 60 minutes post-injection.
-
Data Analysis: Calculate the change in MAP from baseline at various time points after the injection. To confirm the mechanism, the experiment can be repeated after pre-treatment with an alpha-adrenergic antagonist like phentolamine.[5]
Signaling Pathway
Adrenomedullin (16-31) Signaling Pathway
Adrenomedullin (16-31) primarily acts through the CGRP1 receptor, which is a G-protein coupled receptor (GPCR). Binding of the peptide to the receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.
Caption: Simplified signaling pathway of Adrenomedullin (16-31) via the CGRP1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Adrenomedullin (16-31) has pressor activity in the rat but not the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of key residues involved in adrenomedullin binding to the AM1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adrenomedullin increases cAMP accumulation and BDNF expression in rat DRG and spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
Selecting appropriate negative controls for Adrenomedullin (16-31) studies
This guide provides troubleshooting and frequently asked questions for researchers utilizing the peptide fragment Adrenomedullin (16-31) in their experiments. A core focus is the selection and validation of appropriate negative controls to ensure data integrity and specificity.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Adrenomedullin (AM) and its signaling pathway?
Adrenomedullin is a 52-amino acid peptide hormone that belongs to the calcitonin gene-related peptide (CGRP) superfamily.[1][2] It is a potent vasodilator and is involved in a wide range of physiological processes, including fluid homeostasis, cellular growth, and inflammation.[1][3] AM exerts its effects by binding to a G-protein coupled receptor (GPCR) complex.[1][4] This receptor is composed of the calcitonin receptor-like receptor (CRLR) and one of two Receptor Activity Modifying Proteins (RAMPs), either RAMP2 or RAMP3.[4][5][6] The primary signaling mechanism upon ligand binding is the activation of a Gs alpha subunit, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][7][8] This elevation in cAMP subsequently activates Protein Kinase A (PKA), leading to downstream cellular responses.[1][9]
Q2: What is Adrenomedullin (16-31) and is it biologically active?
Adrenomedullin (16-31) is a fragment of the full-length, 52-amino acid human Adrenomedullin peptide.[10] This specific fragment is notable because it contains the Cys16-Cys21 disulfide bridge, a structural feature essential for the biological activity of the full-length peptide.[1][7] However, its independent activity is context-dependent. Some studies have reported that AM (16-31) can possess pressor activity (an effect that increases blood pressure) in certain animal models, which contrasts with the vasodilatory action of the parent molecule.[10][11] Given this potential for biological activity, it is crucial to design experiments with rigorously validated controls to attribute any observed effects specifically to this peptide fragment.
Q3: What is the recommended negative control for an Adrenomedullin (16-31) experiment?
The gold standard and most highly recommended negative control for any peptide study, including those with AM (16-31), is a scrambled peptide .[12][13][14]
A scrambled peptide is synthesized with the exact same amino acid composition and length as the active peptide, but the sequence of the amino acids is randomized.[12][15] This makes it the ideal control because it helps to demonstrate that the observed biological effect is dependent on the specific amino acid sequence of AM (16-31), rather than non-specific effects related to its general physicochemical properties like charge, hydrophobicity, or molecular weight.[12]
Q4: Can I use other Adrenomedullin fragments, like AM (22-52), as a negative control?
No, this is not recommended. Using an active antagonist as a negative control is inappropriate as it is expected to produce a biological effect—namely, inhibition.[12] The fragment Adrenomedullin (22-52) is widely cited and used as a competitive receptor antagonist , meaning it binds to the AM receptor but does not activate it, thereby blocking the action of the active AM peptide.[10][16][17][18] Therefore, AM (22-52) serves as an excellent tool to investigate if the effects of AM (16-31) are mediated through the canonical AM receptor, but it is not a true negative control for assessing non-specific peptide effects.
Q5: What other essential controls should I include in my experiment?
For a robust experimental design, you should always include:
-
Vehicle Control: This is the buffer or solvent used to dissolve the peptides. It serves as the baseline and controls for any effects of the vehicle itself.[12]
-
Positive Control: Use the full-length, biologically active Adrenomedullin (1-52) peptide.[10] This control is essential to confirm that your experimental system (e.g., cells, tissues) is responsive to Adrenomedullin and that the assay is working correctly.[19]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| My scrambled peptide control shows biological activity. | 1. The scrambled sequence may have inadvertently created a new, active motif.2. The scrambled peptide preparation could be contaminated with the active peptide.3. The concentration used is too high, causing non-specific membrane or protein interactions. | 1. Perform a BLAST search on your scrambled sequence to ensure it doesn't match known bioactive peptides.2. Verify the purity and identity of your synthesized scrambled peptide using HPLC and Mass Spectrometry.3. Perform a full dose-response curve for both the active and scrambled peptides to identify a specific activity window. |
| My positive control (full-length AM) shows no effect. | 1. The peptide may have degraded due to improper storage or handling.2. The cells or tissue used may not express a sufficient level of functional AM receptors (CRLR/RAMP complexes).3. The assay conditions (e.g., incubation time, cell density, buffer composition) are not optimal. | 1. Use a fresh, quality-controlled aliquot of the positive control peptide.2. Confirm receptor component (CRLR, RAMP2, RAMP3) expression via qPCR or Western Blot.3. Re-optimize the assay parameters. Consult established protocols for similar assays.[20][21] |
| Results are inconsistent between experiments. | 1. Variability in cell passage number, leading to changes in receptor expression.2. Inconsistent peptide concentrations due to pipetting errors or adsorption to plasticware.3. Proteolytic degradation of peptides in the assay medium. | 1. Use cells within a consistent, narrow passage number range for all experiments.2. Use low-retention pipette tips and tubes. Prepare fresh dilutions for each experiment from a concentrated stock.3. Consider including protease inhibitors in the assay buffer if peptide stability is a concern.[22] |
Experimental Protocols & Data
Protocol: In Vitro cAMP Measurement Assay
This protocol provides a general workflow for quantifying intracellular cAMP levels in cultured cells in response to peptide treatment using a competitive immunoassay format (e.g., HTRF, AlphaScreen, cAMP-Glo™).[20][23][24]
Methodology:
-
Cell Plating: Seed cells expressing the Adrenomedullin receptor (e.g., HEK293, endothelial cells) in a 96- or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Peptide Preparation: Prepare fresh serial dilutions of your test peptide (AM 16-31), positive control (AM 1-52), and negative control (Scrambled AM 16-31) in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. Also include a vehicle-only control.
-
Cell Stimulation: Remove the culture medium from the cells and add the prepared peptide solutions. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's specific instructions for your chosen kit (e.g., cAMP-Glo™, HTRF®).[20][25] This typically involves adding a lysis buffer followed by detection reagents that generate a luminescent or fluorescent signal inversely proportional to the amount of cAMP present.
-
Data Analysis: Read the plate on a suitable luminometer or fluorescence plate reader. Calculate the concentration of cAMP in each well by interpolating from a standard curve run in parallel.
Expected Quantitative Data:
The table below summarizes hypothetical data from a cAMP assay, demonstrating the expected outcome when using appropriate controls.
| Treatment Group | Concentration | Intracellular cAMP (nM) | Fold Change vs. Vehicle | Interpretation |
| Vehicle Control | N/A | 1.5 ± 0.2 | 1.0 | Basal cAMP level. |
| Adrenomedullin (16-31) | 100 nM | 8.9 ± 0.7 | 5.9 | Test peptide shows significant activity. |
| Scrambled AM (16-31) | 100 nM | 1.7 ± 0.3 | 1.1 | Negative control shows no activity , confirming sequence specificity. |
| Adrenomedullin (1-52) | 100 nM | 15.2 ± 1.1 | 10.1 | Positive control confirms assay is working . |
Protocol: Competitive Receptor Binding Assay
This protocol outlines a general method to determine if a peptide binds to the AM receptor using a competitive binding format.[22][26]
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line known to overexpress the AM receptor.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a constant concentration of a labeled AM ligand (e.g., radiolabeled ¹²⁵I-AM or a fluorescently tagged AM), and increasing concentrations of the unlabeled competitor peptides (the "cold" ligands: AM 16-31, Scrambled AM 16-31, AM 1-52).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from the unbound labeled ligand. For membrane preparations, this is typically done by rapid filtration over a filter mat, which traps the membranes (and anything bound to them).[22]
-
Quantification: Quantify the amount of labeled ligand retained on the filters using a gamma counter (for radioligands) or a fluorescence reader.
-
Data Analysis: Plot the percentage of bound labeled ligand against the log concentration of the unlabeled competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of unlabeled peptide that displaces 50% of the labeled ligand). A lower IC50 value indicates a higher binding affinity.
Expected Quantitative Data:
| Competitor Peptide | IC50 Value (nM) | Interpretation |
| Adrenomedullin (1-52) | 0.5 | High-affinity binding by the positive control. |
| Adrenomedullin (16-31) | 25 | Moderate-affinity binding by the test peptide. |
| Scrambled AM (16-31) | > 10,000 | No significant binding by the negative control. |
| Vehicle Control | N/A | No displacement of labeled ligand. |
References
- 1. academic.oup.com [academic.oup.com]
- 2. ahajournals.org [ahajournals.org]
- 3. ADRENOMEDULLIN AND THE CONTROL OF FLUID AND ELECTROLYTE HOMEOSTASIS | Annual Reviews [annualreviews.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. Adrenomedullin Peptides | Adrenomedullin Peptides Products [biosyn.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Frontiers | Adrenomedullin and Adrenomedullin-Targeted Therapy As Treatment Strategies Relevant for Sepsis [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. all-chemistry.com [all-chemistry.com]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. ahajournals.org [ahajournals.org]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. bosterbio.com [bosterbio.com]
- 20. cAMP-Glo™ Assay Protocol [promega.jp]
- 21. cosmobio.co.jp [cosmobio.co.jp]
- 22. researchgate.net [researchgate.net]
- 23. cAMP-Glo™ Assay [promega.kr]
- 24. resources.revvity.com [resources.revvity.com]
- 25. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Receptor-Ligand Binding Assays [labome.com]
Technical Support Center: Interpreting Off-Target Effects of Adrenomedullin (16-31)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in understanding and interpreting the off-target effects of Adrenomedullin (B612762) (16-31) [ADM(16-31)]. This resource aims to clarify unexpected experimental outcomes and provide guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most well-documented off-target effect of Adrenomedullin (16-31)?
A1: The most significant and species-specific off-target effect of ADM(16-31) is its pressor (blood pressure-increasing) activity, particularly observed in rats. This is in stark contrast to the potent vasodilatory and hypotensive effects of the full-length Adrenomedullin (ADM) peptide.[1] This pressor response is not observed in other species like cats, highlighting important species-specific differences in its action.[1]
Q2: What is the mechanism behind the pressor effect of ADM(16-31) in rats?
A2: The pressor effect of ADM(16-31) in rats is primarily mediated by the release of catecholamines (such as norepinephrine) and the subsequent activation of alpha-adrenergic receptors.[1] This was demonstrated by the significant reduction of the pressor response following the administration of phentolamine (B1677648) (an alpha-adrenergic antagonist) or reserpine (B192253) (which depletes catecholamine stores).[1]
Q3: Does Adrenomedullin (16-31) interact with Adrenomedullin or CGRP receptors?
A3: Adrenomedullin (16-31) is reported to have an appreciable affinity for the Calcitonin Gene-Related Peptide (CGRP) type 1 (CGRP1) receptor.[2] However, its binding affinity and functional activity at the specific Adrenomedullin receptors (AM1 and AM2), which are complexes of the calcitonin receptor-like receptor (CRLR) with RAMP2 or RAMP3 respectively, are not as well-characterized. Full-length Adrenomedullin itself can interact with both AM and CGRP receptors.[3]
Q4: Can Adrenomedullin (16-31) affect cardiac contractility?
A4: While direct studies on the effect of ADM(16-31) on cardiac contractility are limited, studies on the full-length Adrenomedullin peptide show variable effects. Some studies report a negative inotropic (contractility-reducing) effect in isolated human and rabbit cardiac myocytes.[4][5] Conversely, other studies using isolated perfused rat hearts have shown a positive inotropic (contractility-increasing) effect.[6][7] These differing effects appear to be dependent on the experimental model and species. Therefore, it is plausible that ADM(16-31) could also have an impact on cardiac contractility, and this should be considered as a potential off-target effect.
Q5: Are there any known central nervous system (CNS) off-target effects of Adrenomedullin (16-31)?
Troubleshooting Guides
Problem 1: Unexpected Pressor Response in In Vivo Studies (Rat Models)
Symptoms:
-
Intravenous administration of ADM(16-31) leads to a dose-dependent increase in systemic arterial pressure.
-
Tachycardia may or may not be observed.
Possible Causes:
-
Species-specific effect: This is the expected, albeit off-target (compared to full-length ADM), response in rats.[1]
-
Catecholamine release: The peptide is stimulating the release of endogenous pressor agents.[1]
-
Alpha-adrenergic receptor activation: The released catecholamines are acting on alpha-adrenergic receptors to cause vasoconstriction.[1]
Troubleshooting Steps:
-
Confirm Species: Be aware that this pressor effect is well-documented in rats and may not be present in other species.[1]
-
Pharmacological Blockade:
-
To confirm the role of catecholamines, pre-treat animals with reserpine to deplete catecholamine stores and observe if the pressor response to ADM(16-31) is attenuated.
-
To confirm the involvement of alpha-adrenergic receptors, pre-treat animals with an alpha-blocker like phentolamine. A diminished pressor response will confirm this pathway.[1]
-
-
Dose-Response Analysis: Perform a dose-response curve to characterize the pressor effect. The reported effective dose range in rats is 10-300 nmol/kg i.v.[1]
-
Measure Plasma Catecholamines: Collect blood samples before and after ADM(16-31) administration to measure plasma levels of norepinephrine (B1679862) and epinephrine (B1671497) to directly quantify catecholamine release.
Problem 2: Inconsistent or Unexplained Results in Vascular Reactivity Assays (Isolated Tissues)
Symptoms:
-
Variable or no contractile/relaxant response to ADM(16-31) in isolated aortic rings or other vascular preparations.
-
Difficulty in obtaining a stable baseline tension.
Possible Causes:
-
Tissue Viability: The isolated tissue may have been damaged during preparation or is not being maintained under optimal physiological conditions.
-
Endothelium Integrity: The presence or absence of a functional endothelium can significantly alter vascular responses to many peptides.
-
Receptor Expression: The specific vascular bed being studied may not express the relevant receptors (e.g., CGRP1, adrenergic receptors) at a high enough density.
-
Peptide Stability: The peptide may be degrading in the organ bath solution.
Troubleshooting Steps:
-
Verify Tissue Health:
-
At the beginning of each experiment, test the tissue's viability by inducing a contraction with a standard agent like potassium chloride (KCl) or phenylephrine.
-
To check endothelium integrity, assess the relaxation response to an endothelium-dependent vasodilator like acetylcholine (B1216132) in a pre-contracted vessel.[11]
-
-
Control for Endothelium: Conduct experiments in both endothelium-intact and endothelium-denuded vessels to determine the role of the endothelium in any observed response.
-
Receptor Characterization: Use selective antagonists for CGRP receptors (e.g., CGRP8-37) and adrenergic receptors (e.g., phentolamine for alpha-receptors, propranolol (B1214883) for beta-receptors) to probe the involvement of these receptor systems.
-
Peptide Handling: Prepare fresh peptide solutions for each experiment and keep them on ice. Consider the potential for peptide adsorption to surfaces.
-
Optimize Organ Bath Conditions: Ensure the physiological salt solution (PSS) is correctly prepared, continuously bubbled with the appropriate gas mixture (e.g., 95% O2, 5% CO2), and maintained at a constant temperature (typically 37°C).[11]
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Pressor Effect Dose Range | 10-300 nmol/kg i.v. | Rat (in vivo) | [1] |
| Pressor Effect Potency | Approximately 10-fold less potent than norepinephrine | Rat (in vivo) | [1] |
| CGRP Receptor Binding Affinity | Appreciable affinity for CGRP1 receptor | Not specified | [2] |
| Full-length ADM Binding Affinity (for comparison) | Kd ~ 13 nM (for rat ADM on rat VSMCs) | Rat (vascular smooth muscle cells) | [12] |
| Full-length ADM EC50 for cAMP increase (for comparison) | ~85.76 nM (DRG neurons), ~103.3 nM (spinal motor neurons) | Rat (primary neurons) | |
| Full-length ADM Inotropic Effect Dose Range (positive) | 0.1 - 1 nmol/L | Rat (isolated perfused heart) | [6][13] |
| Full-length ADM Inotropic Effect Dose Range (negative) | 3 nM, 30 nM, 60 nM | Human (isolated left ventricular myocytes) | [4] |
Detailed Experimental Protocols
Protocol 1: Assessment of In Vivo Pressor Response in Rats
Objective: To determine the effect of Adrenomedullin (16-31) on systemic arterial pressure in anesthetized rats.
Materials:
-
Adrenomedullin (16-31) peptide
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Saline (0.9% NaCl)
-
Phentolamine (optional, for mechanistic studies)
-
Reserpine (optional, for mechanistic studies)
-
Blood pressure transducer and recording system
-
Catheters for femoral artery and vein cannulation
Procedure:
-
Anesthetize the rat according to an approved institutional protocol.
-
Cannulate the femoral artery for continuous blood pressure monitoring and the femoral vein for intravenous drug administration.
-
Allow the animal to stabilize for at least 30 minutes to obtain a baseline blood pressure reading.
-
Prepare a stock solution of Adrenomedullin (16-31) in saline.
-
Administer a bolus injection of saline (vehicle control) and record the blood pressure for at least 15 minutes.
-
Administer increasing doses of Adrenomedullin (16-31) (e.g., 10, 30, 100, 300 nmol/kg) intravenously, allowing the blood pressure to return to baseline between each injection.
-
Continuously record the mean arterial pressure (MAP).
-
(Optional) For mechanistic studies, administer phentolamine or pre-treat with reserpine before repeating the Adrenomedullin (16-31) dose-response protocol.
-
At the end of the experiment, euthanize the animal according to institutional guidelines.
Data Analysis:
-
Calculate the change in MAP from baseline for each dose of Adrenomedullin (16-31).
-
Construct a dose-response curve by plotting the change in MAP against the log of the peptide concentration.
Protocol 2: Catecholamine Release Assay
Objective: To measure plasma catecholamine levels in rats following administration of Adrenomedullin (16-31).
Materials:
-
Adrenomedullin (16-31) peptide
-
Anesthetized rats with venous catheters
-
Chilled tubes containing EDTA and sodium metabisulfite (B1197395)
-
Refrigerated centrifuge
-
HPLC system with electrochemical detection
-
Internal standard (e.g., dihydroxybenzylamine - DHBA)
-
Alumina (B75360) extraction columns
Procedure:
-
Following an approved protocol, place an indwelling catheter in the jugular or femoral vein of the rat. Allow the animal to recover.
-
On the day of the experiment, calm the animal and allow it to rest for at least 30 minutes.
-
Withdraw a baseline blood sample (e.g., 0.5 mL) into a chilled EDTA/sodium metabisulfite tube.
-
Administer a bolus injection of Adrenomedullin (16-31) at a dose known to cause a pressor response (e.g., 100 nmol/kg).
-
Collect blood samples at various time points after injection (e.g., 1, 5, 15, and 30 minutes).
-
Immediately place blood samples on ice and centrifuge at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
For analysis, thaw plasma samples and add the internal standard.
-
Extract catecholamines from the plasma using alumina extraction columns.
-
Elute the catecholamines and analyze the concentrations of norepinephrine and epinephrine using HPLC with electrochemical detection.[14][15][16]
Data Analysis:
-
Quantify the concentrations of norepinephrine and epinephrine at each time point, corrected for the internal standard.
-
Compare the post-injection catecholamine levels to the baseline levels to determine the magnitude and time course of release.
Signaling Pathways and Experimental Workflows
References
- 1. Adrenomedullin (16-31) has pressor activity in the rat but not the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. Effects of adrenomedullin on human myocyte contractile function and beta-adrenergic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. ADRENOMEDULLIN AND THE CONTROL OF FLUID AND ELECTROLYTE HOMEOSTASIS | Annual Reviews [annualreviews.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Determination of catecholamines in a small volume (25 μl) of plasma from conscious mouse tail vein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Full-Length Adrenomedullin (1-52) and its Fragment (16-31)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Activities and Signaling Mechanisms
This guide provides a detailed comparison of the biological activities of full-length human Adrenomedullin (B612762) (ADM-(1-52)) and its N-terminal fragment, ADM-(16-31). The following sections present a comprehensive overview of their distinct physiological effects, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways.
At a Glance: Contrasting Activities
Full-length Adrenomedullin (ADM-(1-52)) is a potent vasodilator, playing a crucial role in lowering blood pressure.[1] In stark contrast, the fragment ADM-(16-31) has been shown to exhibit pressor activity, causing an increase in blood pressure in preclinical models.[2] This fundamental difference in their vasoactive properties underscores their distinct pharmacological profiles.
Quantitative Data Summary
The following tables summarize the key quantitative data gathered from various experimental studies, highlighting the opposing effects of ADM-(1-52) and ADM-(16-31).
Table 1: Vasoactive Effects
| Peptide | Species | Experimental Model | Dosage | Effect on Mean Arterial Pressure |
| Adrenomedullin (1-52) | Rat | Anesthetized | 3 nmol/kg (i.v.) | ↓ 29%[3] |
| Adrenomedullin (16-31) | Rat | Anesthetized | 10-300 nmol/kg (i.v.) | ↑ Dose-dependent increase[4] |
| Adrenomedullin (16-31) | Cat | Anesthetized | up to 1000 nmol/kg (i.v.) | No significant effect[4] |
Table 2: Receptor Binding and Second Messenger Activation
| Peptide | Receptor/Assay | Cell Line/Tissue | Parameter | Value |
| Adrenomedullin (1-52) | CGRP Receptor | SK-N-MC cells | IC₅₀ (vs [¹²⁵I]hCGRP-I) | 2.11 ± 0.26 nM[5] |
| Adrenomedullin (1-52) | cAMP Accumulation | SK-N-MC cells | EC₅₀ | 18.1 ± 2.6 nM[5] |
| Adrenomedullin (1-52) | cAMP Accumulation | KG1C cells | EC₅₀ | 18 nM[6] |
| Adrenomedullin (1-52) | cAMP Accumulation | Rat DRG Neurons | EC₅₀ | 85.76 nM[7] |
| Adrenomedullin (1-52) | cAMP Accumulation | Rat Spinal Motor Neurons | EC₅₀ | 103.3 nM[7] |
| Adrenomedullin (16-31) | ADM Receptor Binding | Human Adrenal ZG | Displacement of [¹²⁵I]ADM(1-52) | Ineffective |
Signaling Pathways
The signaling mechanisms of ADM-(1-52) and ADM-(16-31) are fundamentally different, reflecting their opposing physiological effects.
Adrenomedullin (1-52) Signaling Pathway
Full-length Adrenomedullin binds to a heterodimeric G-protein coupled receptor composed of the Calcitonin Receptor-Like Receptor (CLR) and a Receptor Activity-Modifying Protein (RAMP), typically RAMP2 or RAMP3.[1][8] This interaction primarily activates the Gs alpha subunit of the G-protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5][6][9] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to vasodilation. Additionally, ADM-(1-52) can stimulate nitric oxide (NO) production in endothelial cells, contributing to its vasodilatory effects.
Adrenomedullin (16-31) Proposed Mechanism of Action
The pressor effect of ADM-(16-31) in rats is not mediated by the canonical ADM receptor. Instead, it is suggested to be an indirect mechanism involving the release of catecholamines (e.g., norepinephrine) from sympathetic nerve endings.[4] These released catecholamines then act on alpha-adrenergic receptors on vascular smooth muscle cells to induce vasoconstriction. This effect is sensitive to phentolamine (B1677648) (an alpha-adrenergic antagonist) and reserpine (B192253) (which depletes catecholamine stores).[4]
Experimental Protocols
In Vivo Blood Pressure Measurement in Anesthetized Rats
This protocol is designed to assess the vasoactive effects of ADM-(1-52) and ADM-(16-31) in a whole-animal model.
1. Animal Preparation:
-
Adult male Wistar rats are anesthetized with an appropriate anesthetic (e.g., pentobarbital (B6593769) sodium, 50 mg/kg, i.p.).
-
The trachea is cannulated to ensure a clear airway.
-
A carotid artery is cannulated and connected to a pressure transducer for continuous monitoring of arterial blood pressure and heart rate.
-
A jugular vein is cannulated for intravenous administration of the peptides.
2. Peptide Administration:
-
After a stabilization period to ensure baseline blood pressure is steady, a bolus injection of either ADM-(1-52) (e.g., 3 nmol/kg) or ADM-(16-31) (e.g., 10-300 nmol/kg) is administered intravenously.[4][3]
-
A vehicle control (e.g., saline) is also administered.
3. Data Acquisition and Analysis:
-
Arterial blood pressure is recorded continuously before, during, and after peptide administration.
-
The change in mean arterial pressure from baseline is calculated to determine the hypotensive or hypertensive effect of each peptide.
-
Dose-response curves can be generated by administering a range of doses.
In Vitro cAMP Accumulation Assay
This assay quantifies the ability of ADM-(1-52) to stimulate the production of the second messenger cAMP in cultured cells.
1. Cell Culture:
-
A suitable cell line endogenously expressing or transfected with the ADM receptor (e.g., SK-N-MC, KG1C, or HEK293 cells expressing CLR and RAMP2/3) is cultured to near confluence in appropriate media.[5][6]
2. Assay Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with varying concentrations of ADM-(1-52) for a defined period (e.g., 15 minutes) at 37°C.
-
The reaction is stopped, and the cells are lysed.
3. cAMP Quantification:
-
The intracellular cAMP concentration in the cell lysates is determined using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit according to the manufacturer's instructions.
-
EC₅₀ values are calculated from the dose-response curves.
Conclusion
Full-length Adrenomedullin (1-52) and its fragment Adrenomedullin (16-31) exhibit strikingly different and opposing biological activities. While ADM-(1-52) is a potent vasodilator that signals through the canonical CLR/RAMP receptor complex to increase cAMP, ADM-(16-31) acts as a pressor agent in certain species through an indirect mechanism involving catecholamine release. These findings highlight the critical importance of the full-length peptide structure for its characteristic hypotensive effects and suggest that different regions of the Adrenomedullin peptide can harbor distinct and even opposing biological functions. This comparative guide provides a foundational understanding for researchers and professionals in drug development exploring the therapeutic potential of modulating the Adrenomedullin system.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Adrenomedullin (16-31) has pressor activity in the rat but not the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adrenomedullin and calcitonin gene-related peptide interact with the same receptor in cultured human neuroblastoma SK-N-MC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of cAMP by adrenomedullin in human oligodendroglial cell line KG1C: comparison with calcitonin gene-related peptide and amylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adrenomedullin increases cAMP accumulation and BDNF expression in rat DRG and spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacological comparison of Adrenomedullin (B612762) (16-31) and Calcitonin Gene-Related Peptide (CGRP). While both molecules are related to the calcitonin family of peptides, they exhibit distinct pharmacological profiles, particularly in their cardiovascular effects. This document summarizes their receptor interactions, signaling pathways, and functional effects, supported by experimental data and detailed methodologies.
Executive Summary
Data Presentation
Table 1: Receptor Binding Affinity of CGRP and Full-Length Adrenomedullin
| Ligand | Receptor | Cell Line/Tissue | Ki (nM) | Bmax (fmol/mg protein) | Reference |
| α-CGRP (human) | CGRP Receptor | SK-N-MC cells | 0.027 | - | [1] |
| α-CGRP (human) | CGRP Receptor | Rat Spinal Cord Cells | - | 32 ± 2 | [2] |
| Adrenomedullin (human) | CGRP Receptor | Rat Vascular Smooth Muscle Cells | 300 | - | [3] |
| Adrenomedullin (human) | AM Receptor | Rat Spinal Cord Cells | - | 571 ± 34 | [2] |
Note: Specific Ki and Bmax values for Adrenomedullin (16-31) are not available in the reviewed literature.
Table 2: Functional Potency of CGRP and Full-Length Adrenomedullin
| Ligand | Assay | Receptor | Cell Line/Tissue | EC50/pEC50 | IC50/pIC50/pA2 | Reference |
| α-CGRP (human) | cAMP Accumulation | CGRP Receptor | Rat Spinal Cord Cells | pEC50: 8.9 ± 0.4 | - | [2] |
| Adrenomedullin (human) | cAMP Accumulation | AM Receptor | Rat Spinal Cord Cells | pEC50: 10.2 ± 0.2 | - | [2] |
| CGRP8-37 (antagonist) | cAMP Accumulation | CGRP Receptor (vs. CGRP) | Rat Spinal Cord Cells | - | pA2: 7.63 ± 0.44 | [2] |
| Zavegepant (antagonist) | CGRP-induced relaxation | CGRP Receptor | Human Coronary Arteries | - | pA2: 9.92 ± 0.24 | [2] |
Note: Specific EC50, IC50, or pA2 values for Adrenomedullin (16-31) in functional assays are not available in the reviewed literature.
Signaling Pathways
The signaling pathways of CGRP and Adrenomedullin (16-31) are fundamentally different, leading to their opposing cardiovascular effects.
Figure 1: CGRP signaling pathway leading to vasodilation.
Figure 2: Adrenomedullin (16-31) indirect mechanism of vasoconstriction.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Figure 3: General workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with CLR and RAMP1 for the CGRP receptor).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of radiolabeled ligand (e.g., ¹²⁵I-CGRP), and varying concentrations of the unlabeled competitor (Adrenomedullin (16-31) or CGRP).
-
To determine non-specific binding, a high concentration of an unlabeled standard ligand is used.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a percentage of the maximum binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the binding affinity (Ki) of the competitor using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (HTRF)
This protocol describes a method to measure the functional activity of CGRP and Adrenomedullin (16-31) by quantifying their effect on intracellular cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF).
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells) in a suitable growth medium.
-
Seed the cells into a 384-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (CGRP or Adrenomedullin (16-31)) in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for receptor stimulation and cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Add the HTRF lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
The cAMP produced by the cells will compete with the labeled cAMP-d2 for binding to the anti-cAMP antibody labeled with a fluorescent donor (cryptate).
-
-
Signal Measurement:
-
Incubate the plate at room temperature for 1 hour to allow the detection reaction to reach equilibrium.
-
Measure the HTRF signal using a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the HTRF ratios to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).
-
For antagonists, cells are pre-incubated with the antagonist before the addition of the agonist. The antagonist's potency (IC₅₀ or pA₂) is determined by its ability to shift the agonist's dose-response curve.
-
Conclusion
Adrenomedullin (16-31) and CGRP exhibit contrasting pharmacological profiles. CGRP is a direct-acting vasodilator that signals through the CGRP receptor via the Gs-adenylyl cyclase-cAMP pathway. In contrast, Adrenomedullin (16-31) induces vasoconstriction in rats through an indirect mechanism involving the release of catecholamines from sympathetic nerve terminals. While there is evidence suggesting that Adrenomedullin (16-31) can bind to the CGRP receptor, a lack of quantitative binding and functional data in the public domain prevents a direct and comprehensive comparison of its potency and efficacy with CGRP at the receptor level. Further research is warranted to elucidate the precise molecular interactions and functional consequences of Adrenomedullin (16-31) binding to CGRP and adrenomedullin receptors.
References
Unveiling the Interaction: A Comparative Guide to Adrenomedullin (16-31) Binding at CGRP Receptors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Adrenomedullin (B612762) (16-31) binding to Calcitonin Gene-Related Peptide (CGRP) receptors. We delve into available experimental data, outline detailed experimental protocols, and visualize key pathways to offer a clear perspective on this molecular interaction.
Comparative Binding Affinity at the CGRP Receptor
To contextualize the binding of AM (16-31), this section compares its qualitative affinity with the quantitative binding data of other relevant ligands at the CGRP receptor. These ligands include the endogenous ligand CGRP, full-length Adrenomedullin, and well-characterized CGRP receptor antagonists.
| Compound/Peptide | Receptor Type | Binding Affinity (IC50/Ki) | Assay Type | Reference |
| Adrenomedullin (16-31) | CGRP (CLR/RAMP1) | Appreciable Affinity (Quantitative data not available) | Competitive Binding (Qualitative) | [4][5] |
| α-CGRP (human) | CGRP (CLR/RAMP1) | ~0.3 nM (IC50) | Radioligand Competition Assay | [3] |
| Adrenomedullin (human) | CGRP (CLR/RAMP1) | ~2 nM (IC50) | Radioligand Competition Assay | [3] |
| CGRP (8-37) | CGRP (CLR/RAMP1) | Antagonist | Functional & Binding Assays | [2] |
| Olcegepant (BIBN4096BS) | CGRP (CLR/RAMP1) | 14.4 pM (Ki) | Radioligand Competition Assay | [4] |
| Telcagepant (MK-0974) | CGRP (CLR/RAMP1) | 0.77 nM (Ki) | Radioligand Competition Assay | [5] |
| Adrenomedullin (22-52) | CGRP (CLR/RAMP1) | 5.77 (pA2) | Functional (cAMP) Assay | [2] |
Visualizing the Molecular Landscape
To better understand the processes involved in validating ligand binding to CGRP receptors, the following diagrams illustrate the CGRP receptor signaling pathway and a typical experimental workflow for a competitive binding assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The calcitonin receptor-like receptor/receptor activity-modifying protein 1 heterodimer can function as a calcitonin gene-related peptide-(8-37)-sensitive adrenomedullin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. CGRP Receptor | DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
Validating Adrenomedullin Signaling: A Comparative Guide to Antagonists Featuring Adrenomedullin (22-52)
For researchers, scientists, and drug development professionals, the accurate validation of adrenomedullin (B612762) (AM) signaling pathways is crucial for advancing our understanding of its physiological and pathological roles. This guide provides a comprehensive comparison of Adrenomedullin (22-52), a widely used antagonist, with other available alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Adrenomedullin, a 52-amino acid peptide, is a key player in various physiological processes, including vasodilation, angiogenesis, and hormone regulation.[1][2] Its dysregulation has been implicated in numerous diseases, such as cardiovascular disorders and cancer.[3][4] AM exerts its effects by binding to two distinct receptor subtypes, AM1 and AM2, which are heterodimers of the calcitonin receptor-like receptor (CLR) and either Receptor Activity-Modifying Protein 2 (RAMP2) or RAMP3, respectively.[4][5][6] Given the therapeutic potential of modulating AM signaling, the use of specific antagonists to validate these pathways is of paramount importance.
The Role of Adrenomedullin (22-52) as a Foundational Antagonist
Adrenomedullin (22-52) (AM(22-52)) is a C-terminally truncated fragment of the mature AM peptide and has been instrumental as a first-generation antagonist in elucidating the function of AM. It acts as a competitive antagonist, inhibiting the binding of AM to its receptors and consequently blocking downstream signaling cascades, such as cyclic adenosine (B11128) monophosphate (cAMP) accumulation.[7]
While AM(22-52) has been widely used, it is essential to recognize its pharmacological profile. It is a non-selective antagonist of both AM1 and AM2 receptors and has been reported to exhibit some affinity for the calcitonin gene-related peptide (CGRP) receptor, which shares the CLR component with AM receptors.[7][8][9] This cross-reactivity necessitates careful experimental design and the use of appropriate controls to ensure the specific blockade of AM signaling.
Comparative Analysis of Adrenomedullin Antagonists
The selection of an appropriate antagonist is critical for the unambiguous interpretation of experimental results. Below is a comparison of Adrenomedullin (22-52) with other commonly used and emerging antagonists.
| Antagonist | Mechanism of Action | Selectivity | Advantages | Limitations |
| Adrenomedullin (22-52) | Peptide-based competitive antagonist | Non-selective for AM1 and AM2 receptors; some cross-reactivity with CGRP receptors.[7][8][9] | Widely characterized; commercially available. | Low affinity; lack of selectivity can lead to ambiguous results.[10] |
| CGRP (8-37) | Peptide-based competitive antagonist | Initially developed as a CGRP receptor antagonist, but also antagonizes AM receptors, with some reports suggesting higher selectivity for AM2 over AM1.[2][11] | Useful for dissecting the roles of AM and CGRP signaling. | Not a specific AM antagonist; can produce complex pharmacological effects. |
| Peptide Chimeras (e.g., 'C7') | Engineered peptide antagonists | Can be designed for higher affinity and selectivity. 'C7' shows modest selectivity for AM2 over AM1.[2] | Improved potency and selectivity compared to first-generation antagonists. | Limited commercial availability and characterization. |
| Small Molecule Antagonists (e.g., Compound 8) | Non-peptide competitive antagonists | Can exhibit high potency and selectivity. Compound 8 shows over 1000-fold selectivity for AM2 over AM1.[12][13][14] | High selectivity; potential for oral bioavailability and improved pharmacokinetic properties. | Newer class of compounds; may require more extensive validation. |
Visualizing the Adrenomedullin Signaling Pathway and Antagonist Action
To better understand the mechanism of AM and its antagonists, the following diagrams illustrate the key signaling pathways and the points of intervention.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Adrenomedullin Function in Vascular Endothelial Cells: Insights from Genetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adrenomedullin - Wikipedia [en.wikipedia.org]
- 5. publications.aston.ac.uk [publications.aston.ac.uk]
- 6. The pharmacology of adrenomedullin receptors and their relationship to CGRP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Adrenomedullin-(22-52) antagonizes vasodilator responses to CGRP but not adrenomedullin in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Novel peptide antagonists of adrenomedullin and calcitonin gene-related peptide receptors: identification, pharmacological characterization, and interactions with position 74 in receptor activity-modifying protein 1/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting Adrenomedullin in Oncology: A Feasible Strategy With Potential as Much More Than an Alternative Anti-Angiogenic Therapy [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of a First-in-Class Potent Small Molecule Antagonist against the Adrenomedullin-2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a First-In-Class Small Molecule Antagonist against the Adrenomedullin-2 Receptor: Structure-Activity Relationships and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of Adrenomedullin fragments in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity and receptor interactions of various fragments of Adrenomedullin (B612762) (ADM) in different species. The data presented is compiled from multiple studies to offer a broad perspective on the functional diversity of these peptides.
Introduction to Adrenomedullin and its Fragments
Adrenomedullin (ADM) is a 52-amino acid peptide hormone with a wide range of physiological effects, most notably vasodilation and regulation of fluid and electrolyte homeostasis. It is derived from a larger precursor, preproadrenomedullin, which also gives rise to another biologically active peptide, Proadrenomedullin N-terminal 20 peptide (PAMP). Research into various fragments of ADM has revealed distinct biological activities and species-specific potencies, making them interesting candidates for therapeutic development. This guide focuses on a comparative analysis of full-length ADM, PAMP, and key C-terminal fragments such as ADM(13-52), ADM(15-52), and the commonly used antagonist, ADM(22-52).
Comparative Biological Activity
The primary and most studied biological effect of ADM and its fragments is vasodilation. However, other activities, such as antimicrobial and angiogenic effects, have also been reported, particularly for PAMP.
Vasodilator Potency
The vasodilator effects of ADM fragments exhibit significant variation across different species. The following tables summarize the available quantitative data on the vasodilator potency of these peptides.
Disclaimer: The data presented in these tables are collated from multiple independent studies. Direct comparison of absolute values should be made with caution, as experimental conditions such as the specific vascular bed studied, the anesthetic used, and the method of administration can influence the results.
Table 1: Comparative Vasodilator Effects of Adrenomedullin (ADM) and its Fragments in Different Species
| Species | Peptide Fragment | Dose/Concentration | Effect | Reference |
| Human | ADM | 1.25-7.5 pmol/min/100ml tissue | Potent increase in forearm blood flow (from 2.9 to 8.6 ml/min/100ml)[1] | [1] |
| PAMP | 125-1000 pmol/min/100ml tissue | Weak increase in forearm blood flow, only at the highest dose (from 2.7 to 5.3 ml/min/100ml)[1] | [1] | |
| Cat | Human ADM | 0.3-3 nmol (i.v. bolus) | Dose-dependent decrease in systemic arterial pressure | [2] |
| Human ADM(13-52) | 0.3-3 nmol (i.v. bolus) | Similar dose-dependent decrease in systemic arterial pressure to full-length ADM | [2] | |
| ADM | 0.003-1 nmol (intra-arterial) | Dose-related decrease in mesenteric arterial perfusion pressure[3] | [3] | |
| ADM(15-52) | 0.003-1 nmol (intra-arterial) | Similar vasodilator responses to ADM in the mesenteric vascular bed[3] | [3] | |
| ADM(22-52) | Up to 10 nmol (intra-arterial) | No significant change in mesenteric arterial perfusion pressure[3] | [3] | |
| Rat | Rat ADM | 0.1-1 nmol (i.v. bolus) | Dose-dependent decrease in mean systemic arterial pressure[4] | [4] |
| Rat ADM(11-50) | 0.1-1 nmol (i.v. bolus) | Similar vasodepressor responses to the parent peptide[4] | [4] | |
| Human ADM(13-52) | 0.1-1 nmol (i.v. bolus) | Dose-dependent decrease in mean systemic arterial pressure[4] | [4] | |
| Human ADM | 0.1-1 nmol (i.v. bolus) | Significantly less potent than rat ADM in decreasing systemic arterial pressure[4] | [4] | |
| ADM | 10-300 pmol | Vasodilator in skin, approximately 3-fold less potent than CGRP[5] | [5] | |
| Mouse | ADM | - | 100- to 300-fold less potent than CGRP in causing vasodilation[6] | [6] |
Key Observations:
-
ADM is a potent vasodilator across all species studied.
-
PAMP exhibits significantly weaker vasodilator activity compared to ADM in humans.[1]
-
C-terminal fragments of ADM, such as ADM(13-52) and ADM(15-52), retain significant vasodilator activity , often comparable to the full-length peptide, in cats and rats.[2][3][4] This suggests that the C-terminal region is crucial for this biological effect.
-
The fragment ADM(22-52) appears to lack vasodilator activity in the cat mesenteric vascular bed, which is consistent with its common use as an antagonist.[3]
-
Species-specificity in potency is evident. For instance, rat ADM is more potent than human ADM in rats, suggesting a degree of species-specific adaptation of the peptide and its receptor.[4]
Adrenomedullin Signaling Pathway
Adrenomedullin and its fragments exert their effects by binding to a complex of the Calcitonin Receptor-Like Receptor (CLR), a G protein-coupled receptor, and one of three Receptor Activity-Modifying Proteins (RAMPs). The specific RAMP present determines the ligand specificity of the receptor complex.
-
AM1 Receptor: CLR + RAMP2 (High affinity for ADM)
-
AM2 Receptor: CLR + RAMP3 (Binds both ADM and CGRP)
-
CGRP Receptor: CLR + RAMP1 (High affinity for Calcitonin Gene-Related Peptide - CGRP, lower affinity for ADM)
The primary signaling pathway activated by ADM binding to its receptors is the Gs-alpha subunit of the G protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This cascade results in various cellular responses, including vasodilation in smooth muscle cells.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the activity of Adrenomedullin fragments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of ADM fragments to their receptors.
Objective: To quantify the interaction between a radiolabeled ligand (e.g., ¹²⁵I-ADM) and the ADM receptor in the presence of unlabeled competitor fragments.
Methodology:
-
Membrane Preparation:
-
Tissues or cells expressing ADM receptors are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
-
-
Binding Reaction:
-
A fixed concentration of the radiolabeled ligand is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled ADM fragment of interest are added to compete for binding.
-
Non-specific binding is determined in the presence of a large excess of unlabeled ligand.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
The radioactivity retained on the filter is measured using a gamma counter.
-
-
Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) of the fragment is calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This assay measures the ability of ADM fragments to stimulate the production of intracellular cyclic AMP, a key second messenger in the ADM signaling pathway.
Objective: To determine the potency (EC50) of ADM fragments in stimulating cAMP production in cells expressing ADM receptors.
Methodology:
-
Cell Culture:
-
Cells endogenously expressing or transfected with ADM receptors are cultured in appropriate media.
-
-
Stimulation:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are then stimulated with various concentrations of the ADM fragment for a defined period.
-
-
Cell Lysis and cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
A dose-response curve is generated by plotting the cAMP concentration against the log of the fragment concentration.
-
The EC50 value, which is the concentration of the fragment that produces 50% of the maximal response, is calculated.
-
Isolated Organ Bath for Vasodilation Studies
This ex vivo technique is used to assess the direct effect of ADM fragments on the contractility of isolated blood vessels.
Objective: To measure the vasodilator effect of ADM fragments on pre-constricted arterial rings.
Methodology:
-
Tissue Preparation:
-
A blood vessel (e.g., thoracic aorta, mesenteric artery) is carefully dissected from an animal and cut into rings.
-
The rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
-
Contraction and Relaxation:
-
The arterial rings are pre-constricted with a vasoconstrictor agent (e.g., phenylephrine, norepinephrine).
-
Once a stable contraction is achieved, cumulative concentrations of the ADM fragment are added to the bath.
-
Changes in isometric tension are recorded using a force transducer.
-
-
Data Analysis:
-
The relaxation response is expressed as a percentage of the pre-contraction tension.
-
A dose-response curve is constructed, and the EC50 value for vasodilation is determined.
-
Conclusion
The study of Adrenomedullin fragments reveals a complex picture of structure-activity relationships and species-specific differences. While full-length ADM is a consistently potent vasodilator, certain C-terminal fragments retain significant activity, highlighting the importance of this region for receptor interaction and activation. In contrast, PAMP's role as a vasodilator appears to be less pronounced, at least in humans. The observed species differences in potency underscore the importance of selecting appropriate animal models in preclinical drug development. The methodologies outlined in this guide provide a framework for the continued investigation and comparison of these and other novel ADM-related peptides.
References
- 1. Comparison of vasodilator potency of adrenomedulling and proadrenomedullin N-terminal 20 peptide in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An adrenomedullin (ADM) fragment retains the systemic vasodilator activity of human ADM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of responses to adrenomedullin and adrenomedullin analogs in the mesenteric vascular bed of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An adrenomedullin fragment retains the systemic vasodepressor activity of rat adrenomedullin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study of the ability of calcitonin gene-related peptide and adrenomedullin13–52 to modulate microvascular but not thermal hyperalgesia responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The assessment of vasoactive properties of CGRP and adrenomedullin in the microvasculature: a study using in vivo and in vitro assays in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Adrenomedullin (16-31) Cross-Reactivity with Peptide Receptors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Adrenomedullin (B612762) (16-31) Interaction with CGRP, AM1, and AM2 Receptors, Supported by Experimental Data.
Adrenomedullin (AM) is a potent vasodilatory peptide with a range of physiological functions mediated through its interaction with specific receptors. The fragment Adrenomedullin (16-31) [AM (16-31)] has been shown to possess biological activity, making it a subject of interest for researchers exploring the structure-activity relationships of Adrenomedullin and its potential as a therapeutic agent. This guide provides a comparative analysis of the cross-reactivity of AM (16-31) with the Calcitonin Gene-Related Peptide (CGRP) receptor, and the Adrenomedullin receptors AM1 and AM2.
Receptor Binding Affinity
The interaction of AM (16-31) with CGRP, AM1, and AM2 receptors is a critical aspect of its pharmacological profile. While qualitative statements describe an "appreciable affinity" for the CGRP1 receptor, precise quantitative binding data for the AM (16-31) fragment across all three receptor subtypes is not extensively documented in publicly available literature.[1][2] Full-length Adrenomedullin is known to bind to both CGRP and AM receptors.[3][4] The CGRP receptor is a heterodimer of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1). The AM1 and AM2 receptors are formed by the association of CLR with RAMP2 and RAMP3, respectively.[4]
To provide a framework for comparison, the following table summarizes the known interactions of full-length Adrenomedullin and related peptides with these receptors. The absence of specific Ki or IC50 values for AM (16-31) highlights a gap in the current research landscape.
| Ligand | Receptor | Binding Affinity (Ki/IC50) | Reference |
| Adrenomedullin (full-length) | CGRP Receptor (CLR/RAMP1) | High affinity (low nanomolar) | [3] |
| Adrenomedullin (full-length) | AM1 Receptor (CLR/RAMP2) | High affinity | [4] |
| Adrenomedullin (full-length) | AM2 Receptor (CLR/RAMP3) | High affinity | [4] |
| Adrenomedullin (16-31) | CGRP Receptor (CLR/RAMP1) | Data not available | |
| Adrenomedullin (16-31) | AM1 Receptor (CLR/RAMP2) | Data not available | |
| Adrenomedullin (16-31) | AM2 Receptor (CLR/RAMP3) | Data not available | |
| CGRP | CGRP Receptor (CLR/RAMP1) | High affinity (pM to low nM) | [5] |
| Adrenomedullin (22-52) | AM1 Receptor (CLR/RAMP2) | Antagonist (pKi 7.0 - 7.8) | [4] |
Functional Activity and Signaling Pathways
The binding of a ligand to its receptor initiates a cascade of intracellular signaling events. For the Adrenomedullin and CGRP receptor family, the primary signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[5]
The functional consequence of AM (16-31) binding to CGRP, AM1, and AM2 receptors is not well-characterized with specific EC50 or pA2 values. However, studies on full-length Adrenomedullin provide insight into the expected signaling pathways.
Signaling Pathway Overview:
Caption: Proposed signaling pathway for Adrenomedullin (16-31).
Experimental Protocols
To facilitate further research into the cross-reactivity of Adrenomedullin (16-31), detailed protocols for key experiments are provided below.
Radioligand Competition Binding Assay
This assay is designed to determine the binding affinity (Ki) of Adrenomedullin (16-31) for the CGRP, AM1, and AM2 receptors by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for a radioligand competition binding assay.
Detailed Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cell lines stably expressing the human CGRP receptor (CLR/RAMP1), AM1 receptor (CLR/RAMP2), or AM2 receptor (CLR/RAMP3).
-
Harvest cells and prepare crude membrane fractions by homogenization and differential centrifugation.[6]
-
Determine protein concentration of the membrane preparations using a suitable method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the cell membranes (typically 5-20 µg of protein per well), a fixed concentration of radioligand (e.g., [125I]-hCGRP or [125I]-hAM, chosen to be near its Kd value), and a range of concentrations of unlabeled Adrenomedullin (16-31).[7][8]
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[6]
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding as a function of the log concentration of Adrenomedullin (16-31).
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of AM (16-31) that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
cAMP Functional Assay
This assay measures the ability of Adrenomedullin (16-31) to stimulate or inhibit the production of intracellular cAMP, providing a measure of its functional activity as an agonist or antagonist.
Experimental Workflow:
Caption: Workflow for a cAMP functional assay.
Detailed Methodology:
-
Cell Culture:
-
Seed cells expressing the receptor of interest into 96-well plates and grow to near confluence.
-
-
cAMP Accumulation Assay:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
For agonist testing, add varying concentrations of Adrenomedullin (16-31) to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
For antagonist testing, pre-incubate the cells with varying concentrations of Adrenomedullin (16-31) before adding a known agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Terminate the reaction and lyse the cells.
-
-
cAMP Measurement:
-
Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF).[9]
-
-
Data Analysis:
-
For agonist activity, plot the cAMP concentration against the log concentration of Adrenomedullin (16-31) and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).
-
For antagonist activity, plot the inhibition of the agonist response against the log concentration of Adrenomedullin (16-31) to determine the IC50.
-
Cross-Reactivity with Amylin Receptors
Amylin receptors are also part of the calcitonin receptor superfamily and are formed by the heterodimerization of the calcitonin receptor (CTR) with RAMPs.[10] Given the structural homology among the peptides of this family, cross-reactivity is possible. However, there is currently no specific data available on the binding of Adrenomedullin (16-31) to amylin receptors. Further investigation using competitive binding assays with radiolabeled amylin and cells expressing amylin receptor subtypes would be necessary to determine the extent of this cross-reactivity.
Conclusion
Adrenomedullin (16-31) is a biologically active fragment of Adrenomedullin that exhibits affinity for the CGRP receptor. However, a comprehensive quantitative comparison of its binding and functional activity at CGRP, AM1, and AM2 receptors is hampered by a lack of specific data in the published literature. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate the cross-reactivity of Adrenomedullin (16-31) and to elucidate its precise pharmacological profile. Such studies are essential for understanding the potential physiological roles of this peptide fragment and for evaluating its therapeutic potential. Further research is also warranted to explore its interaction with other related receptors, such as the amylin receptors.
References
- 1. CGRP Receptor | DC Chemicals [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Targeting Adrenomedullin in Oncology: A Feasible Strategy With Potential as Much More Than an Alternative Anti-Angiogenic Therapy [frontiersin.org]
Validating Adrenomedullin (16-31) Specificity: A Comparison Guide Utilizing Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Adrenomedullin (B612762) (AM) signaling, with a special focus on the fragment Adrenomedullin (16-31), in the context of validating its specificity through the use of knockout animal models. While extensive research utilizing such models has elucidated the physiological and pathological roles of the full-length AM peptide, a significant knowledge gap exists regarding the specific interactions and effects of the AM (16-31) fragment within these genetically modified systems. This guide will objectively present the available experimental data for full-length AM in knockout models to provide a foundational understanding, and then highlight the current state of knowledge and the research void concerning AM (16-31).
Full-Length Adrenomedullin and its Signaling Pathway: Insights from Knockout Models
Adrenomedullin is a potent vasodilatory peptide with a wide range of biological activities. Its signaling is primarily mediated through a receptor complex consisting of the calcitonin receptor-like receptor (CLR) and one of two receptor activity-modifying proteins (RAMPs), namely RAMP2 or RAMP3. The combination of CLR and RAMP2 forms the AM1 receptor, while CLR and RAMP3 form the AM2 receptor. Knockout mouse models have been instrumental in dissecting the in vivo functions of these components.
Summary of Phenotypes in Adrenomedullin Signaling Knockout Models
| Gene Knockout | Phenotype | Key Findings |
| AM (Adm) | Embryonic lethal at mid-gestation.[1][2] Heterozygous (Adm+/-) mice are viable but exhibit hypertension and increased susceptibility to cardiac and renal damage.[3][4] | Essential for cardiovascular development and vascular integrity.[1][2][4] |
| CLR (Calcrl) | Embryonic lethal, phenocopying AM knockout mice.[1] | Confirms CLR as the essential receptor for AM signaling during development.[1] |
| RAMP2 | Embryonic lethal, phenocopying AM knockout mice.[1][2][5][6] Endothelial-specific knockout also results in perinatal lethality and vascular defects.[5][6] | RAMP2 is the critical RAMP for AM's vascular effects during embryonic development.[1][2][5][6] |
| RAMP3 | Viable and fertile with a largely normal phenotype under basal conditions.[1][2] May have roles in lymphatic function and cardiac adaptation to stress.[2][5] | RAMP3 is not essential for embryonic development but may modulate AM signaling in specific contexts.[1][2][5] |
Experimental Protocols: Generation and Analysis of Knockout Models
The generation of these knockout models typically involves standard gene-targeting techniques in embryonic stem cells to delete the gene of interest. Due to the embryonic lethality of homozygous AM, CLR, and RAMP2 knockouts, researchers often employ heterozygous mice (e.g., Adm+/-, RAMP2+/-) or conditional knockout approaches (e.g., using the Cre-loxP system) to study the effects in adult animals.[1][2]
Example Experimental Workflow for Assessing Cardiovascular Phenotype in Heterozygous Knockout Mice:
Signaling Pathways of Full-Length Adrenomedullin
The binding of full-length AM to its receptor complex (CLR/RAMP2 or CLR/RAMP3) primarily activates the Gs alpha subunit of the G protein, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This pathway mediates many of AM's vasodilatory and protective effects.
Adrenomedullin (16-31): A Fragment with Contrasting Effects
Adrenomedullin (16-31) is a fragment of the full-length peptide that has been investigated for its biological activity. Unlike the parent molecule, which is a potent vasodilator, AM (16-31) has been reported to exhibit pressor (blood pressure-increasing) effects in some animal models.
Published Data on Adrenomedullin (16-31)
A key study demonstrated that intravenous administration of human AM (16-31) in rats caused a dose-dependent increase in systemic arterial pressure.[7] In contrast, the same fragment had no significant effect on blood pressure in cats, indicating marked species differences.[7] The pressor effect in rats was significantly reduced by the alpha-adrenergic antagonist phentolamine (B1677648) and by reserpine, which depletes catecholamine stores.[7] This suggests that the pressor activity of AM (16-31) in rats is mediated by the release of catecholamines and subsequent activation of alpha-adrenergic receptors.[7]
Comparative Effects of Full-Length AM vs. AM (16-31) in Rats (Non-Knockout Models)
| Peptide | Primary Cardiovascular Effect | Proposed Mechanism |
| Adrenomedullin (Full-Length) | Vasodilation (Hypotension) | Activation of AM receptors (CLR/RAMP) -> cAMP production.[8] |
| Adrenomedullin (16-31) | Vasoconstriction (Hypertension) | Release of catecholamines -> Activation of alpha-adrenergic receptors.[7] |
The Critical Knowledge Gap: Lack of Knockout Model Data for Adrenomedullin (16-31)
Despite the intriguing and contrasting effects of Adrenomedullin (16-31) compared to the full-length peptide, a thorough review of the scientific literature reveals a conspicuous absence of studies utilizing this fragment in any of the available adrenomedullin-related knockout models (AM, CLR, RAMP2, or RAMP3 knockouts).
This lack of data prevents a direct validation of the specificity of AM (16-31)'s effects. For instance, it is currently unknown if the pressor effect of AM (16-31) is independent of the canonical AM receptors. Administering AM (16-31) to CLR, RAMP2, or RAMP3 knockout mice would be a definitive way to determine if its activity is mediated through these receptors or through an entirely different mechanism, as the current pharmacological data suggests.
Future Directions and Recommendations for Research
To validate the specificity of Adrenomedullin (16-31) and understand its mechanism of action, the following experimental approaches using knockout models are recommended:
-
Administration of AM (16-31) to CLR, RAMP2, and RAMP3 knockout mice: This would determine if the pressor effect is dependent on the canonical AM receptor components. The expected outcome, based on existing data, is that the pressor effect would be maintained in these knockout models, suggesting a receptor-independent or alternative receptor-mediated pathway.
-
Administration of AM (16-31) to alpha-adrenergic receptor knockout mice: This would directly test the hypothesis that its pressor effect is mediated by catecholamine-induced activation of these receptors.
-
Comparative studies in conditional knockout models: Utilizing endothelial- or smooth muscle-specific knockout models could help to pinpoint the cellular targets of AM (16-31).
Conclusion
The use of knockout models has been pivotal in defining the physiological roles of full-length Adrenomedullin and its signaling components. However, the specificity of the effects of the Adrenomedullin (16-31) fragment remains unvalidated in these crucial models. While existing evidence points towards a mechanism involving catecholamine release, the lack of data from knockout studies represents a significant gap in our understanding. Future research employing these genetically modified animal models is essential to elucidate the precise mechanism of action of AM (16-31) and to explore its potential as a pharmacological tool or therapeutic agent.
References
- 1. JCI - The GPCR modulator protein RAMP2 is essential for angiogenesis and vascular integrity [jci.org]
- 2. mdpi.com [mdpi.com]
- 3. Lessons from the adrenomedullin knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adrenomedullin Function in Vascular Endothelial Cells: Insights from Genetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. Adrenomedullin (16-31) has pressor activity in the rat but not the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Head-to-head comparison of Adrenomedullin (16-31) and other vasoactive peptides
A Comparative Guide for Researchers and Drug Development Professionals
In the complex landscape of cardiovascular regulation, a multitude of endogenous vasoactive peptides play pivotal roles in maintaining vascular tone and blood pressure. While full-length Adrenomedullin (AM) is a well-established vasodilator, its fragment, Adrenomedullin (16-31) [AM (16-31)], exhibits contrasting pressor effects. This guide provides a comprehensive head-to-head comparison of the vasoactive properties of AM (16-31) with two potent vasoconstrictors: Angiotensin II and Endothelin-1. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in their understanding of these critical signaling molecules.
Quantitative Comparison of Vasoactive Effects
The following tables summarize the in vivo pressor effects of Adrenomedullin (16-31), Angiotensin II, and Endothelin-1 in rats, providing a quantitative basis for comparison. It is important to note that these data are compiled from different studies and direct head-to-head comparative experiments under identical conditions are limited.
Table 1: In Vivo Pressor Response to Vasoactive Peptides in Rats
| Peptide | Dose Range | Route of Administration | Maximum Mean Arterial Pressure (MAP) Increase (mmHg) | Species/Model | Citation |
| Adrenomedullin (16-31) | 10 - 300 nmol/kg | Intravenous (i.v.) | Dose-dependent increase | Rat | [1] |
| Angiotensin II | 125 - 350 ng/min (infusion) | Intraperitoneal (i.p.) / Subcutaneous | ~55 - 80 | Rat | [2][3] |
| Endothelin-1 | 30 - 1000 pmol/kg | Intravenous (i.v.) | Sustained increase | Rat | [4] |
Note: Direct comparison of potency is challenging due to different units and administration methods reported in the literature. However, Endothelin-1 is widely recognized as one of the most potent endogenous vasoconstrictors. Adrenomedullin (16-31) has been reported to be approximately 10-fold less potent than norepinephrine (B1679862) on a nanomole basis in rats[1].
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments used to assess the vasoactive effects of these peptides.
In Vivo Measurement of Mean Arterial Pressure (MAP) in Rats
This protocol describes the direct measurement of blood pressure in anesthetized rats, a gold-standard method for assessing the systemic vasoactive effects of peptides.
1. Animal Preparation:
-
Adult male Wistar or Sprague-Dawley rats are used.
-
Animals are anesthetized with an appropriate agent (e.g., urethane, pentobarbital (B6593769) sodium) administered intraperitoneally[5][6].
-
The trachea may be cannulated to ensure a clear airway.
-
The right carotid artery is isolated and cannulated with a heparinized saline-filled catheter connected to a pressure transducer[5][6].
2. Data Acquisition:
-
The pressure transducer is connected to a data acquisition system to continuously record arterial blood pressure.
-
After a stabilization period to allow the blood pressure to reach a steady baseline, the test peptide (Adrenomedullin (16-31), Angiotensin II, or Endothelin-1) is administered intravenously via a cannulated jugular vein.
-
Dose-response curves are generated by administering increasing concentrations of the peptide.
-
Mean arterial pressure (MAP) is calculated from the systolic and diastolic blood pressure readings.
3. Pharmacological Intervention (for mechanism of action studies):
-
To investigate the involvement of specific receptors or pathways, blocking agents (e.g., phentolamine (B1677648) for α-adrenergic receptors) can be administered prior to the vasoactive peptide[1].
In Vitro Vascular Ring Studies
This ex vivo method allows for the direct assessment of a peptide's effect on vascular smooth muscle contraction or relaxation, independent of systemic neural and hormonal influences.
1. Tissue Preparation:
-
Rats are euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution[7][8][9].
-
The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 3-5 mm in length[7][9].
-
For some experiments, the endothelium can be mechanically removed to study endothelium-independent effects[7].
2. Isometric Tension Recording:
-
Aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2/5% CO2[7][8].
-
One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
An optimal resting tension (e.g., 1.5-2.0 g) is applied, and the rings are allowed to equilibrate for 60-90 minutes[7].
3. Experimental Procedure:
-
The viability of the rings is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl).
-
To assess vasoconstrictor effects, cumulative concentrations of the test peptide (e.g., Adrenomedullin (16-31), Angiotensin II, Endothelin-1) are added to the organ bath, and the increase in tension is recorded.
-
To assess vasodilator effects, the rings are first pre-contracted with a vasoconstrictor (e.g., phenylephrine), and then cumulative concentrations of a vasodilator peptide are added to measure the relaxation response.
Signaling Pathways
The distinct vasoactive effects of Adrenomedullin (16-31), Angiotensin II, and Endothelin-1 are a direct consequence of their unique signaling pathways.
Adrenomedullin (16-31): An Indirect Pressor Mechanism
Unlike many other vasoactive peptides that act directly on vascular smooth muscle cells, the pressor effect of Adrenomedullin (16-31) in rats is indirect and mediated by the release of catecholamines[1].
Caption: Signaling pathway for Adrenomedullin (16-31)-induced vasoconstriction.
Angiotensin II: AT1 Receptor-Mediated Vasoconstriction
Angiotensin II, a key component of the renin-angiotensin system, exerts its potent vasoconstrictor effects primarily through the Angiotensin II type 1 (AT1) receptor on vascular smooth muscle cells[10][11].
Caption: Signaling pathway for Angiotensin II-induced vasoconstriction.
Endothelin-1: ETA Receptor-Mediated Vasoconstriction
Endothelin-1 is the most potent endogenous vasoconstrictor known and mediates its effects through the Endothelin A (ETA) receptor on vascular smooth muscle cells[12][13].
Caption: Signaling pathway for Endothelin-1-induced vasoconstriction.
Summary and Conclusion
This guide provides a comparative overview of Adrenomedullin (16-31), Angiotensin II, and Endothelin-1, three potent vasoactive peptides with distinct mechanisms of action. While both Angiotensin II and Endothelin-1 are direct vasoconstrictors acting through receptor-mediated signaling cascades in vascular smooth muscle, Adrenomedullin (16-31) induces a pressor response in rats through an indirect mechanism involving catecholamine release. This fundamental difference in their mode of action has significant implications for their physiological roles and potential as therapeutic targets. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers investigating the intricate regulation of vascular tone and the pathophysiology of cardiovascular diseases. Further head-to-head studies are warranted to more precisely delineate the comparative potency and efficacy of these vasoactive peptides.
References
- 1. Adrenomedullin (16-31) has pressor activity in the rat but not the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Endothelin-1-induced elevation in blood pressure is independent of increases in sympathetic nerve activity in normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iworx.com [iworx.com]
- 7. benchchem.com [benchchem.com]
- 8. Preparation of Thoracic Aortic Rings and Detection of Tension in Isolated Thoracic Aortic Rings [bio-protocol.org]
- 9. reprocell.com [reprocell.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Angiotensin II receptors and drug discovery in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Adrenomedullin (16-31), Human: A Safety and Operational Guide
For Immediate Implementation by Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Adrenomedullin (16-31), human, a bioactive peptide fragment. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work involving this compound.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound, with the appropriate safety measures. While not classified as a hazardous substance, standard laboratory safety protocols should be rigorously followed.
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should guide the selection of PPE. At a minimum, the following should be worn:
-
Lab coat
-
Safety glasses
-
Gloves
Spill Management: In the event of a spill, the area should be promptly contained. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust. Following a spill, the contaminated area must be decontaminated and thoroughly washed.
Core Disposal Principles
The primary directive for the disposal of any chemical, including this compound, is strict adherence to local, state, and federal regulations. Most research peptides are typically disposed of as chemical waste. It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific protocols tailored to your location and facilities.[1] Never dispose of peptides in regular trash or down the drain.[2]
Step-by-Step Disposal Procedures
There are three primary methods for the disposal of this compound waste: chemical inactivation, autoclaving, and high-temperature incineration. The choice of method may depend on the form of the waste (liquid or solid) and the resources available in your laboratory.
Method 1: Chemical Inactivation (for Liquid and Solid Waste)
This method is suitable for both liquid waste and solid waste contaminated with this compound. Sodium hypochlorite (B82951) (bleach) is a potent oxidizing agent that can effectively degrade peptides.[1]
For Liquid Waste:
-
In a designated chemical fume hood, add a 10% bleach solution to the liquid peptide waste to achieve a final bleach-to-waste ratio of at least 1:10.[1]
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[1]
-
After the inactivation period, neutralize the bleach solution if required by your local wastewater regulations.
-
Dispose of the neutralized solution as chemical waste according to your institution's guidelines. Do not pour down the sanitary sewer unless explicitly authorized.[1]
For Solid Waste (e.g., contaminated labware):
-
Collect all solid waste in a designated, leak-proof, and clearly labeled container.[1]
-
Immerse the solid waste in a 10% bleach solution for a minimum of 30 minutes.[1]
-
After decontamination, decant the bleach solution and manage it as described for liquid waste.[1]
-
Dispose of the decontaminated solid waste in the appropriate laboratory waste stream (e.g., chemical or biohazardous waste) as per your institutional guidelines.[1]
Method 2: Autoclaving (Thermal Inactivation)
While heat can degrade peptides, its effectiveness can vary. Therefore, this method is often recommended as a secondary decontamination step or for the final treatment of waste that has already been chemically inactivated.[1]
Experimental Protocol:
-
Preparation: Place the waste in an autoclave-safe bag or container. For liquid waste, ensure the container is not sealed tightly to prevent pressure buildup. Add a small amount of water to solid waste to facilitate steam penetration.[1]
-
Autoclaving Cycle: Process the waste in a validated autoclave.[1] The cycle parameters in the table below are recommended for effective decontamination.
-
Disposal: After the cycle is complete and the waste has cooled, it can be disposed of in the regular laboratory trash or as directed by your institution's EHS department.[1]
| Parameter | Recommended Value |
| Temperature | 121°C (250°F) |
| Pressure | 15 psi |
| Time | Minimum of 30-60 minutes |
Note: The cycle time may need to be extended for larger loads.[1][3][4][5][6]
Method 3: High-Temperature Incineration
For complete and secure destruction, high-temperature incineration is the preferred method, especially for bulk quantities of peptide waste. This process ensures that the compound is completely destroyed and not released into the environment.[7]
Operational Parameters:
-
Primary Combustion Chamber: Waste is typically burnt for a minimum of six hours.[7]
-
Secondary Combustion Chamber: Gases are drawn into this chamber and burned at a minimum temperature of 850°C to 1100°C to ensure the complete breakdown of any chemical agents.[8]
This method should be carried out by a licensed hazardous waste disposal contractor. Coordinate with your institution's EHS department to schedule pickups.[9]
Disposal Workflow for this compound
Caption: Disposal workflow for this compound waste.
Contaminated Material and Container Disposal
| Waste Type | Container | Labeling | Disposal Pathway |
| Contaminated Labware (e.g., pipette tips, vials, gloves) | Designated Chemical or Biohazardous Waste Container (as per institutional guidelines) | "Chemical Waste" or "Biohazardous Waste", Contents ("Contaminated with this compound"), Accumulation Start Date | May require decontamination prior to final disposal. |
| Empty Adrenomedullin (16-31) Containers | N/A | Deface original label. | Rinse thoroughly with an appropriate solvent. The rinsate should be collected as chemical waste. The rinsed container may be disposed of as regular laboratory glass or plastic waste, pending institutional policy. |
References
- 1. benchchem.com [benchchem.com]
- 2. puretidestherapy.com [puretidestherapy.com]
- 3. biosafety.utk.edu [biosafety.utk.edu]
- 4. Autoclaves & Autoclave Waste Disposal – Environmental Safety and Health – UMBC [safety.umbc.edu]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. High Temperature Incineration - Grundon [grundon.com]
- 8. Incineration - Wikipedia [en.wikipedia.org]
- 9. peptide24.store [peptide24.store]
Essential Safety and Logistical Information for Handling Adrenomedullin (16-31), Human
For researchers, scientists, and drug development professionals, the proper handling of synthetic peptides like Adrenomedullin (16-31), human, is fundamental to ensuring laboratory safety, experimental integrity, and environmental responsibility. Although specific toxicological properties for many research peptides are not extensively detailed, treating them with a high degree of caution is best practice.[1][2] This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for this compound.
Personal Protective Equipment (PPE) and Engineering Controls
When working with this compound, particularly in its lyophilized powder form, appropriate PPE and engineering controls are critical to minimize exposure.[2] The following table summarizes the recommended protective measures.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn to protect against dust particles and potential splashes of solutions.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact.[2] |
| Body Protection | Lab Coat | A standard laboratory coat should be worn to protect clothing and skin from contamination.[2] |
| Respiratory Protection | Respirator/Face Mask | Recommended when handling the lyophilized powder to prevent inhalation of fine particles.[2][3] |
Work should be conducted in a well-ventilated area, and a chemical fume hood may be appropriate when weighing out the lyophilized powder to control dust.[4]
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound, and ensuring the safety of laboratory personnel.[5]
Step-by-Step Handling Procedure:
-
Preparation : Before handling the peptide, ensure the designated workspace, such as a laboratory bench, is clean and uncluttered.[6]
-
Donning PPE : Put on all required personal protective equipment, including a lab coat, safety goggles, and gloves.[2]
-
Equilibration : Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation of moisture, which can affect peptide stability.[7]
-
Weighing : When weighing the lyophilized powder, perform the task in a designated area, taking care to avoid creating dust.[2] Use of a fume hood is recommended.
-
Reconstitution : To prepare a solution, slowly add the appropriate sterile buffer or solvent to the vial.[8] Cap the container securely and mix by gentle vortexing or swirling until the peptide is fully dissolved.[8] Avoid vigorous shaking.
-
Labeling : Clearly label all solutions with the peptide name, concentration, date of preparation, and storage conditions.[5]
-
Clean-up : After handling, wipe down all surfaces and equipment with a suitable cleaning agent.[6] Dispose of contaminated wipes and other disposable materials as chemical waste.[6]
Storage Protocols:
-
Lyophilized Peptide : For long-term storage, keep the lyophilized peptide in a tightly sealed container at -20°C or colder, protected from light.[7][9]
-
Peptide Solutions : For solutions, it is best to prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7][8] Store peptide solutions at -20°C or below.[7] The stability of peptides in solution is limited, especially for those containing specific amino acids like Cys, Met, Asn, Gln, and Trp.[7]
Disposal Plan
All materials contaminated with this compound, should be treated as chemical waste.[5][6] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[1]
Step-by-Step Disposal Procedure:
-
Waste Segregation : Collect all waste materials that have come into contact with the peptide separately from general lab waste.[10] This includes:
-
Liquid Waste Collection : Collect all solutions containing the peptide, including unused stock solutions and the initial rinse of any contaminated non-disposable labware, in a dedicated and clearly labeled hazardous waste container.[1][11] The container should be leak-proof and chemically compatible.[1]
-
Solid Waste Collection : Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[1]
-
Container Labeling and Sealing : Clearly label waste containers as "Hazardous Waste" and list the chemical contents.[10] Securely seal the containers to prevent leakage.[2]
-
Storage and Disposal : Store sealed waste containers in a designated satellite accumulation area until they are collected by your institution's EHS personnel for proper disposal.[1] Never pour peptide solutions down the sink.[6]
Workflow for Handling this compound
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.co.jp [peptide.co.jp]
- 4. targetmol.com [targetmol.com]
- 5. peptide24.store [peptide24.store]
- 6. puretidestherapy.com [puretidestherapy.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. realpeptides.co [realpeptides.co]
- 9. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
